Calcium polysulfide
Description
Properties
Key on ui mechanism of action |
Mode of action: Fungicide which acts directly and also by decomposition to elemental sulfur, which acts as a protective fungicide. Insecticide which acts by softening the wax of scale insects. |
|---|---|
CAS No. |
1332-68-9 |
Molecular Formula |
CaS5 |
Molecular Weight |
200.4 g/mol |
InChI |
InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2 |
InChI Key |
JNVCSEDACVAATK-UHFFFAOYSA-L |
Canonical SMILES |
[S-]SSS[S-].[Ca+2] |
Color/Form |
Deep orange liquid |
density |
1.28 @ 15.6 °C Relative density (water = 1): 1.28 |
physical_description |
Liquid A solution made from lime, sulfur, and water containing calcium polysulfide, free sulfur, and calcium thiosulfate; [Hawley] Orange liquid with odor of rotten eggs; [ICSC] Deep red orange liquid; [MSDSonline] ORANGE LIQUID WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. |
Related CAS |
1344-81-6 |
solubility |
Soluble in water CA POLYSULFIDE DECOMP IN WATER ON CONTACT WITH A GAS (ATM AIR OR CO2) AND REACTS WITH HEAVY METALS. THE HEAVY METALS ARE REMOVED AS PRACTICALLY INSOL PRECIPITATES. Solubility in water: miscible |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Calcium Polysulfide from Lime and Sulfur
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium polysulfide, commonly known as lime-sulfur, is a chemical compound with a history of applications in agriculture as a fungicide and insecticide.[1][2] Its synthesis involves the reaction of calcium hydroxide (B78521) (lime) with elemental sulfur in an aqueous medium. This document provides a comprehensive technical overview of the synthesis mechanism, including the complex redox chemistry, key reaction intermediates, and influencing factors. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to serve as a valuable resource for researchers.
Introduction
The synthesis of this compound is a complex process involving the reaction of calcium hydroxide and elemental sulfur in water, typically with the application of heat.[1] The resulting product is a reddish-yellow aqueous solution with a distinct odor of hydrogen sulfide (B99878), primarily containing a mixture of calcium polysulfides (CaSₓ, where x typically ranges from 2 to 7) and calcium thiosulfate (B1220275) (CaS₂O₃).[1][2] Understanding the underlying reaction mechanism is crucial for controlling the product composition and optimizing the synthesis for various applications.
Reaction Chemistry and Stoichiometry
The overall reaction for the formation of this compound and calcium thiosulfate can be represented by the following equation:
3 Ca(OH)₂ + 2(x+1) S → 2 CaSₓ + CaS₂O₃ + 3 H₂O
This equation, however, is a simplification of a more complex series of reactions. The actual composition of the product mixture, particularly the value of 'x' in the polysulfide, is dependent on the reaction conditions.
The Core Reaction Mechanism
The synthesis of this compound is initiated by the nucleophilic attack of hydroxide ions (from the slaked lime) on the elemental sulfur. The reaction proceeds through several key steps:
-
Sulfur Ring Opening: In the alkaline medium provided by the calcium hydroxide, the hydroxide ions attack the eight-membered ring of elemental sulfur (S₈), leading to its opening and the formation of thiosulfate and sulfide ions.
-
Polysulfide Chain Formation: The sulfide ions then react with additional elemental sulfur to form a homologous series of polysulfide ions (Sₓ²⁻).
-
Formation of Calcium Salts: The calcium ions (Ca²⁺) from the dissolved calcium hydroxide then combine with the polysulfide and thiosulfate anions to form this compound and calcium thiosulfate.
The reaction is typically carried out at boiling temperatures to increase the reaction rate.[1]
Key Factors Influencing Synthesis
Several factors can significantly impact the yield and composition of the this compound solution:
-
Temperature: Higher temperatures generally favor the reaction, with boiling conditions being optimal for achieving a reasonable reaction rate.
-
Reactant Ratio: The ratio of sulfur to lime is a critical parameter. A higher sulfur-to-lime ratio tends to favor the formation of higher-order polysulfides.
-
Particle Size: Using finely ground sulfur and lime increases the surface area for reaction, leading to a faster and more complete reaction.[3]
-
Agitation: Continuous stirring of the reaction mixture is essential to ensure good contact between the solid reactants and the aqueous phase.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Typical Reactant Ratios and Resulting Product Composition
| Sulfur (S) to Calcium Oxide (CaO) Mass Ratio | Typical Polysulfide Yield | Typical Thiosulfate Yield | Unreacted Sulfur | Reference |
| 2:1 | 64-67% (as CaS₄ and CaS₅) | 23-28% | 5-11% | [4] |
| 2.2:1 | High proportion of calcium pentasulfide | - | - | [1] |
Table 2: Influence of Reaction Conditions on Synthesis
| Parameter | Condition | Effect | Reference |
| Temperature | Boiling (approx. 100°C) | Increases reaction rate | [1] |
| Reactant Purity | >90% for lime | Ensures higher yield of desired products | [1] |
| pH | Alkaline (initial pH ~12.5) | Facilitates the initial attack on the sulfur ring | [1] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Calcium Hydroxide (Ca(OH)₂)
-
Elemental Sulfur (S), finely powdered
-
Distilled Water
-
Heating mantle with a magnetic stirrer
-
Round-bottom flask with a reflux condenser
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
In a round-bottom flask, prepare a suspension of calcium hydroxide in distilled water.
-
While stirring vigorously, gradually add the powdered elemental sulfur to the suspension.
-
Heat the mixture to boiling under reflux with continuous stirring. The solution will gradually change color to a reddish-yellow.
-
Maintain the boiling and stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the cooled mixture to remove any unreacted sulfur and insoluble byproducts.
-
The resulting filtrate is the this compound solution.
Analytical Methods for Characterization
The composition of the resulting this compound solution can be determined using various analytical techniques:
-
Titrimetric Methods: Iodimetric titration can be used to determine the concentration of sulfide and thiosulfate ions.[5]
-
Spectrophotometry: A photocolorimetric method can be employed for the rapid determination of sulfide ion concentration.[4]
-
Gravimetric Analysis: The total soluble sulfur content can be determined by gravimetric methods.[5]
Visualizing the Synthesis and Workflow
Reaction Mechanism Pathway
References
Physicochemical properties of aqueous calcium polysulfide
An In-depth Technical Guide to the Physicochemical Properties of Aqueous Calcium Polysulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous this compound, commonly known as lime sulfur, is a complex inorganic solution with a long history of use in agriculture and environmental remediation. Comprising a mixture of this compound chains (CaSₓ), calcium thiosulfate (B1220275), and elemental sulfur, this reddish-orange liquid exhibits a unique profile of physicochemical properties.[1][2] Its strong reducing capabilities, alkaline nature, and biological activity make it a subject of increasing interest beyond its traditional applications. This guide provides a comprehensive overview of the core physicochemical properties of aqueous this compound, detailed experimental protocols for its synthesis and analysis, and explores its emerging relevance in biomedical research as a donor of hydrogen sulfide (B99878) (H₂S) and polysulfides, critical signaling molecules in cellular pathways such as apoptosis.
Chemical Composition and General Properties
Aqueous this compound is not a single compound but a heterogeneous mixture formed from the reaction of calcium hydroxide (B78521) (lime) and elemental sulfur in water.[2] The primary active components are calcium polysulfides, with general formula CaSₓ, where 'x' typically ranges from 2 to 9.[1][3] The solution's characteristic reddish-yellow to deep orange color and pungent "rotten egg" odor are due to the presence of these polysulfide chains and the gradual release of hydrogen sulfide.[1][2][4]
The main species present in the solution are calcium tetrasulfide (CaS₄) and calcium pentasulfide (CaS₅), alongside by-products such as calcium thiosulfate (CaS₂O₃), sulfites, and sulfates.[1][2] The solution is strongly alkaline, with a pH typically ranging from 10.0 to 12.5.[1][2][5][6]
Physicochemical Properties
The functional characteristics of aqueous this compound are defined by its physical and chemical properties. These parameters are crucial for application design, quality control, and understanding its behavior in various systems. Key quantitative properties are summarized in Table 1.
Table 1: Summary of Key Physicochemical Properties of Aqueous this compound
| Property | Value / Range | References |
| Appearance | Deep red-orange liquid | [2][6] |
| Odor | Pungent, characteristic of hydrogen sulfide | [2][6] |
| pH | 10.0 - 12.5 | [1][5][6] |
| Density | 1.23 - 1.29 g/mL (@ 15.6 - 25 °C) | [2][7][8] |
| Viscosity | 2.95 centistokes (cSt) @ 20°C; 2.5 cSt @ 30°C | [7][9] |
| Solubility | Miscible / Soluble in water | [2][6] |
| Molecular Weight | ~200.4 g/mol (for CaS₅) | [10] |
| Boiling Point | ~101.7 °C (215 °F) | [11] |
| Freezing Point | -15 °C to -3.9 °C (5 °F) | [7][11] |
| UV-Vis Absorption | Characteristic band at λ = 374 nm (in dilute solution) | [10] |
Stability and Decomposition
Aqueous this compound is chemically unstable and susceptible to decomposition. Its stability is pH-dependent, with long-chain polysulfides being more stable in highly alkaline environments (pH > 8.5).[12] Decomposition is accelerated by:
-
Dilution: Diluting the solution lowers its pH and accelerates hydrolysis.[13]
-
Exposure to Air: Carbon dioxide from the atmosphere reacts with the solution, lowering the pH and causing the precipitation of elemental sulfur and the release of H₂S gas.[1][10]
-
Acids: Reaction with acids results in the rapid decomposition and release of highly toxic hydrogen sulfide gas.[2]
The primary decomposition products in an aqueous environment are calcium hydroxide and elemental sulfur.[5]
Experimental Protocols
Synthesis of this compound (Concentrate)
This protocol is based on optimized parameters for laboratory-scale synthesis to achieve a high yield of calcium polysulfides.[14]
Materials:
-
Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)
-
Elemental sulfur (S), powdered
-
Deionized water
-
Heating mantle with magnetic stirring
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
Procedure:
-
Reagent Ratio: Prepare the reactants in a weight ratio of CaO:S:H₂O of approximately 1:2:7.[14] If using Ca(OH)₂, adjust the mass to be molar equivalent to CaO.
-
Slaking Lime (if using CaO): Carefully and slowly add the CaO to the water in the flask with stirring. This reaction is exothermic. Allow the mixture to cool.
-
Reaction Setup: If starting with Ca(OH)₂, combine it with the water and sulfur powder in the round-bottom flask. Equip the flask with a condenser, thermometer, and magnetic stir bar.
-
Heating and Reaction: Heat the mixture to 90°C while stirring continuously. Maintain this temperature for 60 minutes.[14] The solution will gradually change color, becoming a deep reddish-brown.
-
Cooling and Filtration: After 60 minutes, turn off the heat and allow the solution to cool to room temperature.
-
Clarification: Let the solid residue (unreacted lime and sulfur) settle. Decant the supernatant liquid and filter it to remove any remaining suspended solids. The resulting clear, reddish-orange liquid is the this compound concentrate.
-
Storage: Store the solution in a tightly sealed, airtight container in a cool, dark place to minimize decomposition.
dot
Caption: Workflow for this compound synthesis and analysis.
Analysis of Sulfide Ion Concentration (Titrimetric Method)
This protocol provides a reliable method for quantifying the sulfide content, which is crucial for standardization. It is adapted from the procedure described by Levchenko et al. (2015).[10]
Principle: Sulfide ions in the sample are first precipitated as cadmium sulfide (CdS). The CdS precipitate is then re-dissolved in an acidic solution containing a known excess of iodine. The iodine oxidizes the sulfide to elemental sulfur. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.
Materials:
-
This compound sample
-
10% Cadmium acetate (B1210297) solution
-
0.05 N Iodine standard solution
-
0.05 N Sodium thiosulfate standard solution
-
Hydrochloric acid (HCl), diluted 1:9
-
Starch indicator solution (1%)
-
Standard laboratory glassware (burette, pipettes, flasks)
Procedure:
-
Sample Preparation: Accurately pipette a specific volume (V) of the this compound solution into a 100 mL flask.
-
Precipitation: Add an excess of 10% cadmium acetate solution to the flask to precipitate all sulfide ions as yellow CdS. Allow the precipitate to fully form and settle.
-
Isolation: Filter the precipitate, washing it with hot deionized water to remove any interfering substances.
-
Reaction with Iodine: Transfer the filter paper with the CdS precipitate back into the reaction flask. Add a precise, excess volume (a) of 0.05 N iodine solution.
-
Acidification: Acidify the mixture with ~5 mL of diluted HCl. The precipitate will dissolve, and the sulfide will react with the iodine.
-
Titration: Titrate the excess, unreacted iodine with the 0.05 N sodium thiosulfate solution until the solution turns a pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration dropwise with sodium thiosulfate until the blue color disappears. Record the volume of sodium thiosulfate used (b).
-
Calculation: The sulfide ion content (in mg/L) is calculated using the formula: Sulfide (mg/L) = ((a - b) * 0.80 * 1000) / V where 0.80 is the amount of sulfide ions (mg) equivalent to 1 mL of 0.05 N iodine solution.[15]
Determination of Viscosity and Density
Viscosity: The kinematic viscosity can be determined using a calibrated glass capillary viscometer (e.g., an Ostwald viscometer) in a temperature-controlled water bath.[16][17] The time taken for a fixed volume of the solution to flow through the capillary under gravity is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Density: Density is determined using a pycnometer or a digital density meter.[18] The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again filled with deionized water at a known temperature, and finally weighing it filled with the this compound sample at the same temperature. The density is calculated from the mass and volume of the sample.
Surface Tension: While a specific value for the surface tension of aqueous this compound is not readily available in the literature, it can be measured experimentally using a tensiometer with the Wilhelmy plate method or the Du Noüy ring method.[19] Alternatively, the drop count method using a stalagmometer can provide the surface tension relative to a standard liquid like water.[17]
Relevance and Applications for Drug Development
While traditionally an agrochemical, this compound's chemical properties make it a molecule of interest for biomedical and pharmaceutical research, primarily through its function as a hydrogen sulfide (H₂S) and polysulfide donor .[20][21]
Hydrogen Sulfide (H₂S) Donation
H₂S is now recognized as the third "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing critical roles in mammalian physiology.[5] It is involved in vasodilation, neuromodulation, cytoprotection, and inflammation.[3][5] Dysregulation of H₂S metabolism is linked to various diseases.[3] this compound solutions, upon decomposition or reaction with biological thiols like glutathione, can release H₂S, making them potential tools for studying H₂S biology and for therapeutic applications where controlled H₂S delivery is desired.[20][21]
Polysulfide Signaling and Apoptosis Regulation
Recent research has shown that polysulfides themselves are potent signaling molecules that mediate many of the effects previously attributed solely to H₂S.[1] A key mechanism of action is protein persulfidation (the modification of cysteine residues to Cys-SSH), which can alter protein function.
Notably, polysulfides have been shown to directly interact with and inhibit the caspase cascade, a central pathway in apoptosis (programmed cell death). Exogenous polysulfides can persulfidate and deactivate the initiator caspase-9 and the executioner caspase-3, thereby suppressing the apoptotic pathway. This process is reversible and regulated by the cellular thioredoxin system. The ability to modulate apoptosis has significant therapeutic implications in cancer research and diseases characterized by excessive cell death.
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Caption: Polysulfides inhibit the intrinsic apoptosis pathway.
Other Key Applications
Fungicidal Mechanism of Action
The primary agricultural use of this compound is as a broad-spectrum fungicide. Its mode of action involves the release of elemental sulfur, which disrupts fungal cellular processes.[21] The sulfur and H₂S released can interfere with the mitochondrial respiratory chain, particularly inhibiting cytochrome c oxidase (Complex IV).[7][22] This disruption of aerobic respiration leads to a collapse in ATP production and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[22]
dot
Caption: Disruption of fungal energy metabolism by this compound.
Environmental Remediation: Heavy Metal Precipitation
This compound is a highly effective agent for precipitating heavy metals from contaminated wastewater and soil.[3] Its strong reducing power and the sulfide ions it provides react with soluble, often toxic, heavy metal ions (e.g., Cr⁶⁺, Pb²⁺, Cd²⁺, Hg²⁺) to form highly insoluble metal sulfide precipitates.[3][4][18] This process effectively immobilizes the metals, removing them from the aqueous phase. The reaction is effective over a wide pH range, typically between 7 and 10.[3]
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Caption: Mechanism for heavy metal removal from wastewater.
Conclusion
Aqueous this compound is a chemically complex and versatile solution whose properties extend far beyond its established roles. While its physicochemical characteristics, such as high alkalinity, density, and inherent instability, define its application in agriculture and remediation, its function as a donor of H₂S and polysulfides opens new frontiers for its study in a biomedical context. For researchers in drug development, understanding the ability of polysulfides to modulate critical cellular pathways like apoptosis provides a compelling rationale for investigating this traditional compound as a modern scientific tool and a potential source for novel therapeutic strategies. Further research into stabilizing its formulations and controlling the release kinetics of its active sulfur species will be critical to unlocking its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Lime sulfur - Wikipedia [en.wikipedia.org]
- 3. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfide-Inhibition of Mitochondrial Respiration at Very Low Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brandt.co [brandt.co]
- 10. researchgate.net [researchgate.net]
- 11. orcalinc.com [orcalinc.com]
- 12. osti.gov [osti.gov]
- 13. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]
- 15. US7534413B2 - Calcium-sodium polysulfide chemical reagent and production methods - Google Patents [patents.google.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. scribd.com [scribd.com]
- 18. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of Mitochondrial Respiration by Hydrogen Sulfide [mdpi.com]
Spectroscopic Analysis of Calcium Polysulfide Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium polysulfide (CaSₓ), a solution containing a mixture of calcium and sulfur in the form of polysulfide chains (Sₓ²⁻), has garnered significant interest across various scientific disciplines. Its applications range from agriculture, as a fungicide and insecticide, to environmental remediation for the treatment of heavy metal contamination. In the pharmaceutical and drug development sectors, understanding the chemistry and stability of sulfur-containing compounds is crucial, and this compound solutions serve as a relevant model system for studying the behavior of reactive sulfur species.
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound solutions, with a focus on Ultraviolet-Visible (UV-Vis) and Raman spectroscopy. It details experimental protocols for the synthesis and analysis of these solutions, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the experimental processes.
Synthesis of this compound Solutions
The preparation of this compound solutions typically involves the reaction of calcium hydroxide (B78521) with elemental sulfur in an aqueous medium at elevated temperatures. The general reaction can be represented as:
3Ca(OH)₂ + (2x+2)S → 2CaSₓ + CaS₂O₃ + 3H₂O
This reaction yields a characteristic dark orange to reddish-brown solution containing a mixture of calcium polysulfides of varying chain lengths (typically x = 4-6), along with calcium thiosulfate (B1220275) as a byproduct.[1]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from the method described by Levchenko et al. (2015).[2]
Reagents and Equipment:
-
Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)
-
Elemental sulfur (S) powder
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Reaction flask with reflux condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Prepare a suspension of calcium hydroxide by slaking calcium oxide with water or by directly dissolving calcium hydroxide in water.
-
Add elemental sulfur powder to the calcium hydroxide suspension in a molar ratio appropriate for the desired polysulfide chain length. A common starting point is a Ca(OH)₂ to S molar ratio of 1:4.
-
Heat the mixture to boiling while stirring continuously.
-
Maintain the mixture at boiling point under reflux for a specified period, typically 1-2 hours, to ensure complete reaction. The solution will gradually change color to a deep orange-red.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Filter the cooled solution to remove any unreacted sulfur and insoluble byproducts.
-
The resulting filtrate is the this compound solution. Store it in a tightly sealed container to minimize exposure to air, as it is susceptible to oxidation.
Caption: Workflow for the laboratory synthesis of this compound solution.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of this compound solutions. The characteristic yellow to reddish-brown color of these solutions is due to the absorption of light in the ultraviolet and visible regions by the polysulfide anions.
Qualitative Analysis
The UV-Vis spectrum of a this compound solution exhibits a characteristic broad absorption band. A study by Levchenko et al. (2015) reported a characteristic absorption band at 374 nm for a 1:100 diluted this compound solution.[2] The position of the absorption maximum (λ_max) can be influenced by the distribution of polysulfide chain lengths and the solvent environment.
Quantitative Analysis: Photocolorimetric Method
A photocolorimetric method based on UV-Vis spectroscopy can be used to determine the concentration of sulfide (B99878) ions in a this compound solution. This method relies on the linear relationship between the absorbance of the solution at a specific wavelength and the concentration of the absorbing species, as described by the Beer-Lambert Law.
Experimental Protocol:
This protocol is based on the method described by Levchenko et al. (2015).[2]
Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions with known sulfide concentrations should be prepared. Due to the instability of pure polysulfide standards, a common approach is to use a well-characterized stock solution of this compound and determine its sulfide concentration by a primary method, such as titrimetry.[2] Dilutions of this stock solution can then be used to create a calibration curve.
-
Sample Preparation: The this compound solution to be analyzed is diluted with a suitable solvent (e.g., deionized water or a saturated calcium hydroxide solution) to bring its absorbance within the linear range of the spectrophotometer.[2]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max), which has been identified as 374 nm for this compound solutions.[2]
-
Zero the instrument using the same solvent used for dilution as a blank.
-
Measure the absorbance of the prepared standard and sample solutions.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the known sulfide concentrations of the standard solutions.
-
Determine the concentration of sulfide in the unknown sample by interpolating its absorbance value on the calibration curve.
-
References
Probing the Sulfur Landscape in Calcium Polysulfides: A Technical Guide to X-ray Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium polysulfide (CaSx), a solution containing a mixture of calcium and sulfur in various chain lengths, has long been a compound of interest in agriculture as a fungicide and is gaining attention in environmental remediation and potentially in pharmaceutical applications. The efficacy and reactivity of CaSx are intrinsically linked to the speciation of sulfur within the solution—that is, the distribution and oxidation states of sulfur atoms. Understanding this sulfur speciation is paramount for optimizing its performance and exploring new applications. X-ray Absorption Spectroscopy (XAS), particularly Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy, has emerged as a powerful, non-destructive technique for the in-situ characterization of sulfur species in complex matrices.[1][2][3][4][5] This technical guide provides an in-depth overview of the application of sulfur K-edge XANES for the speciation of sulfur in CaSx, detailing experimental protocols, data interpretation, and the visualization of key processes.
Sulfur Speciation in this compound
This compound solutions are complex mixtures containing various sulfur species. The primary components are polysulfide anions (Sx2-) with varying chain lengths (typically x = 2-8).[6] The synthesis process, which often involves the reaction of calcium hydroxide (B78521) with elemental sulfur, can also lead to the formation of other sulfur-containing byproducts, such as thiosulfate (B1220275) (S2O32-) and sulfate (B86663) (SO42-).[7][8] The relative abundance of these species dictates the chemical properties of the CaSx solution. Sulfur K-edge XANES is particularly well-suited to differentiate between these species due to the sensitivity of the absorption edge energy to the oxidation state of the sulfur atom.[3]
Quantitative Analysis of Sulfur Species in CaSx
The quantitative analysis of sulfur species in a CaSx solution using XANES involves deconvoluting the experimental spectrum into a linear combination of reference spectra for known sulfur compounds. The following table summarizes the typical sulfur species found in CaSx and their characteristic S K-edge XANES peak energies.
| Sulfur Species | Chemical Formula | Nominal Sulfur Oxidation State | Characteristic S K-edge XANES Peak Energy (eV) |
| Sulfide (B99878) | S2- | -2 | ~2470 |
| Terminal Polysulfide Sulfur | ST-1 | -1 | ~2471 |
| Internal Polysulfide Sulfur | SI0 | 0 | ~2473 |
| Thiosulfate (outer S) | S2O32- | -1 | ~2470 |
| Thiosulfate (central S) | S2O32- | +5 | ~2478 |
| Sulfate | SO42- | +6 | ~2482 |
Note: The exact peak energies can vary slightly depending on the chemical environment and measurement conditions.
Experimental Protocol: Sulfur K-edge XANES of CaSx
The following provides a generalized experimental protocol for conducting sulfur K-edge XANES measurements on CaSx solutions.
1. Sample Preparation:
-
Aqueous Solutions: CaSx solutions should be prepared at the desired concentration. To minimize self-absorption effects, dilute solutions (typically < 0.5% sulfur) are recommended.[4] The solutions should be loaded into a sample holder with X-ray transparent windows (e.g., Kapton or Mylar).
-
Solid Samples: If analyzing solid CaSx, the material should be finely ground and pressed into a pellet. The pellet can be mounted on a sample holder.
-
Anaerobic Conditions: Due to the potential for oxidation of sulfide and polysulfide species, it is crucial to prepare and handle the samples under an inert atmosphere (e.g., in a glovebox filled with nitrogen or argon).
2. Data Acquisition at a Synchrotron Source:
-
Beamline Selection: The experiment should be performed at a synchrotron beamline equipped for soft X-ray spectroscopy in the energy range of the sulfur K-edge (~2470 eV).
-
Monochromator: A double-crystal monochromator, typically with Si(111) crystals, is used to select the desired X-ray energy.
-
Detection Mode: Data can be collected in either fluorescence yield (FY) or total electron yield (TEY) mode. For dilute samples, FY is generally preferred due to its higher sensitivity to the bulk of the sample.
-
Energy Scan: The X-ray energy is scanned across the sulfur K-edge, typically from ~2450 eV to ~2550 eV, with smaller energy steps in the near-edge region (XANES) to resolve the fine structure.
-
Reference Spectra: It is essential to collect XANES spectra of well-characterized sulfur reference compounds (e.g., Na2S, elemental sulfur, Na2S2O3, CaSO4) under the same experimental conditions to be used for linear combination fitting of the CaSx data.
3. Data Analysis:
-
Data Pre-processing: The raw data should be corrected for background, normalized to the incident beam intensity, and energy calibrated using a known standard.
-
Linear Combination Fitting (LCF): The normalized XANES spectrum of the CaSx sample is fitted with a linear combination of the reference spectra. The fitting results provide the relative proportions of the different sulfur species in the sample.
Visualization of Workflows and Concepts
To aid in the understanding of the processes involved in the analysis of sulfur speciation in CaSx, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and XANES analysis of CaSx.
References
- 1. X-ray Absorption Spectroscopy at the Sulfur K-Edge: A New Tool to Investigate the Biochemical Mechanisms of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative speciation of sulfur in bacterial sulfur globules: X-ray absorption spectroscopy reveals at least three different species of sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis and Speciation of Sulfur K, L-edge X-ray Absorption Spectroscopy [harvest.usask.ca]
- 4. K-edge XANES analysis of sulfur compounds: an investigation of the relative intensities using internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur Kβ X-ray emission spectroscopy: comparison with sulfur K-edge X-ray absorption spectroscopy for speciation of organosulfur compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 1332-68-9 [smolecule.com]
- 7. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
An In-depth Technical Guide to Raman Spectroscopy for the Characterization of Calcium Polysulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Raman spectroscopy for the qualitative and quantitative characterization of calcium polysulfides (CaSₓ). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful analytical technique in their work. The guide covers fundamental principles, detailed experimental protocols, data interpretation, and potential applications in a pharmaceutical context.
Introduction to Calcium Polysulfides and the Role of Raman Spectroscopy
Calcium polysulfides are inorganic compounds with the general formula CaSₓ, where 'x' can range from 2 to over 7. They are known for their use in agriculture as fungicides and insecticides, and are being explored for various other applications due to their unique chemical properties.[1][2][3] In the context of drug development, understanding the speciation (the distribution of different polysulfide chain lengths), concentration, and stability of calcium polysulfide solutions is critical for formulation, quality control, and mechanism of action studies.
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules.[4] It is particularly well-suited for the analysis of sulfur-sulfur (S-S) bonds, which are the fundamental structural units of polysulfides.[5] The technique offers several advantages for the characterization of calcium polysulfides in a pharmaceutical setting:
-
High Specificity: Raman spectra provide a unique "fingerprint" for different polysulfide species, allowing for their identification and differentiation.[6]
-
Aqueous Solution Compatibility: Raman spectroscopy is highly effective for analyzing aqueous solutions, as water is a weak Raman scatterer, minimizing interference.[4]
-
Quantitative Analysis: The intensity of Raman signals can be correlated with the concentration of the analyte, enabling quantitative measurements.[7][8]
-
In-situ and Real-time Monitoring: The non-destructive nature of Raman spectroscopy allows for the in-situ and real-time monitoring of chemical reactions and formulation stability.
Raman Spectral Features of Calcium Polysulfides
The Raman spectrum of a this compound solution is a composite of the spectral features of the different polysulfide species present in the equilibrium mixture. The primary spectral regions of interest are the S-S stretching and bending modes.
S-S Stretching and Bending Vibrations
The S-S bond vibrations are the most characteristic feature in the Raman spectra of polysulfides. These vibrations typically occur in the 150-600 cm⁻¹ region.[5][9] The exact peak positions are sensitive to the length of the polysulfide chain, the molecular geometry, and the surrounding chemical environment.
-
S-S Stretching Modes (ν(S-S)): These are typically the most intense peaks and are found in the 400-550 cm⁻¹ range. Longer polysulfide chains generally exhibit S-S stretching frequencies at lower wavenumbers.
-
S-S-S Bending Modes (δ(S-S-S)): These vibrations occur at lower frequencies, typically in the 150-300 cm⁻¹ region.
Raman Peak Assignments for this compound Species
| Polysulfide Species | Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |
| CaS (Calcium Sulfide) | ~157 | Lattice vibration | [10] |
| **S₂²⁻ (in CaS₂) ** | Not clearly defined | S-S stretch | [11] |
| S₃²⁻ (in CaS₃) | ~197, ~279, ~478 | S-S-S bend, S-S stretch | [11] |
| S₄²⁻ | ~390, ~518 | S-S stretch, S-S-S bend | [11] |
| S₆²⁻ | ~386, ~440 | S-S stretch | [11] |
| S₈²⁻ | ~380, ~436 | S-S stretch | [11] |
| Elemental Sulfur (S₈) | ~152, ~218, ~472 | S-S-S bend, S-S stretch | [5] |
Note: The peak positions for S₄²⁻, S₆²⁻, and S₈²⁻ are based on studies of sodium polysulfides and are expected to be similar for calcium polysulfides in solution. The exact positions may vary depending on the specific formulation and measurement conditions.
Quantitative Analysis of Calcium Polysulfides
Raman spectroscopy can be a powerful tool for the quantitative analysis of this compound solutions.[7] The principle of quantitative Raman analysis is based on the linear relationship between the intensity of a characteristic Raman peak and the concentration of the corresponding analyte.
Methodology for Quantitative Analysis
A common method for quantitative analysis involves creating a calibration curve.[7][12] This is achieved by preparing a series of standard solutions with known concentrations of this compound and measuring their Raman spectra. The area or height of a characteristic peak for a specific polysulfide species is then plotted against the concentration. The resulting linear regression can be used to determine the concentration of that species in an unknown sample.
For complex mixtures where individual polysulfide peaks may overlap, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed to deconvolve the spectra and quantify the different species.[13]
Example Quantitative Data (Hypothetical)
The following table illustrates the type of data that would be generated in a quantitative analysis of a this compound solution. This data is hypothetical and would need to be determined experimentally for a specific formulation.
| Concentration of CaS₅ (M) | Raman Peak Area at ~440 cm⁻¹ (Arbitrary Units) |
| 0.01 | 1500 |
| 0.05 | 7500 |
| 0.10 | 15000 |
| 0.25 | 37500 |
| 0.50 | 75000 |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound solutions and their analysis using Raman spectroscopy.
Preparation of Aqueous this compound Solution
A common method for preparing a this compound solution (lime-sulfur) involves the reaction of calcium hydroxide (B78521) with elemental sulfur in water.[14]
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Elemental sulfur (S) powder
-
Deionized water
-
Heating mantle and round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a suspension of calcium hydroxide in deionized water in the round-bottom flask. A typical starting ratio is 1 part Ca(OH)₂ to 4 parts water by weight.
-
Gradually add elemental sulfur powder to the suspension while stirring. A common molar ratio of S to Ca(OH)₂ is between 2:1 and 5:1, depending on the desired polysulfide chain length.
-
Heat the mixture to boiling (approximately 100-105 °C) under reflux with continuous stirring.
-
Maintain the reaction at boiling for 1-2 hours. The solution will gradually turn from a milky yellow to a deep orange-red color as the polysulfides are formed.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted sulfur and insoluble byproducts. The resulting clear, orange-red solution is the aqueous this compound stock solution.
Raman Spectroscopic Analysis
Instrumentation:
-
Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). A 785 nm laser is often preferred for biological or pharmaceutical samples to minimize fluorescence.
-
A microscope or fiber optic probe for sample illumination and signal collection.
-
A high-sensitivity detector (e.g., a CCD camera).
Protocol:
-
Instrument Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer or a polystyrene sample, to ensure wavenumber accuracy.
-
Sample Preparation:
-
For liquid samples, transfer an aliquot of the this compound solution into a quartz cuvette or a glass vial.
-
If analyzing a solid or semi-solid formulation, place a small amount of the sample on a microscope slide.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
Set the data acquisition parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.
-
Integration Time: Typically ranges from a few seconds to several minutes.
-
Accumulations: Average multiple spectra to improve the signal-to-noise ratio.
-
-
Acquire the Raman spectrum over the desired wavenumber range (e.g., 100 - 1000 cm⁻¹ to cover the S-S vibrational modes).
-
-
Data Processing:
-
Perform a baseline correction to remove any background fluorescence.
-
Normalize the spectra if comparing relative peak intensities between different samples.
-
Identify and integrate the characteristic Raman peaks for the different polysulfide species.
-
Visualization of Workflows and Biological Interactions
Experimental Workflow for Raman Analysis
The following diagram illustrates the general workflow for the characterization of calcium polysulfides using Raman spectroscopy.
References
- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. CSIRO PUBLISHING - Excellence in Science Publishing [publishing.csiro.au]
- 7. static.horiba.com [static.horiba.com]
- 8. [The Quantitative Analysis of Raman Spectroscopy to Sulfate Ion in Aqueous Solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Frontiers | Raman Spectroscopy for Pharmaceutical Quantitative Analysis by Low-Rank Estimation [frontiersin.org]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Theoretical Modeling of Calcium Polysulfide Reaction Pathways: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth exploration of the theoretical modeling of calcium polysulfide reaction pathways, tailored for researchers, scientists, and professionals in drug development. The document outlines the synthesis, reaction kinetics, and biological significance of calcium polysulfides, with a focus on their emerging role as signaling molecules relevant to therapeutic applications.
Introduction to Calcium Polysulfides
Calcium polysulfides (CaSx), commonly known as lime-sulfur, are a class of inorganic polymers with the general formula CaSn, where 'n' can range from 2 to 9. For over a century, they have been utilized in agriculture as fungicides and insecticides. More recently, their chemical properties have been harnessed for environmental remediation, such as the reduction of hexavalent chromium.
The scientific interest in polysulfides has been reinvigorated by the discovery that hydrogen sulfide (B99878) (H₂S), a known gaseous signaling molecule in mammals, can be oxidized to polysulfides (H₂Sₙ).[1] These endogenous polysulfides are now recognized as potent signaling molecules themselves, capable of modulating the activity of proteins, ion channels, and transcription factors through a process called sulfhydration.[2][3] This biological activity positions calcium polysulfides as a potential source of these signaling molecules, opening new avenues for research in drug development.
This guide will delve into the theoretical reaction pathways of this compound formation, present detailed experimental protocols for their synthesis and analysis, and explore their role in biological signaling pathways.
Theoretical Modeling of this compound Synthesis
The primary industrial method for synthesizing this compound involves the reaction of calcium hydroxide (B78521) (Ca(OH)₂) with elemental sulfur (S) in an aqueous solution.[4] The reaction is complex and results in a mixture of calcium polysulfides with varying chain lengths, along with byproducts such as calcium thiosulfate (B1220275) (CaS₂O₃).[5]
Proposed Reaction Pathway
A proposed mechanism for the formation of this compound from calcium hydroxide and sulfur suggests a multi-step process initiated by the dissolution of sulfur in the alkaline medium provided by calcium hydroxide. The process is thought to involve the nucleophilic attack of hydroxide ions on the S₈ ring of elemental sulfur, leading to the formation of thiosulfate and sulfide ions. The sulfide ions can then react with additional elemental sulfur to form polysulfide chains.
The overall reaction can be generally represented as:
3 Ca(OH)₂ + 2(n+1) S → 2 CaSₙ + CaS₂O₃ + 3 H₂O
A simplified representation of the key steps in the formation of calcium polysulfides is illustrated in the diagram below.
Caption: Proposed reaction pathway for this compound synthesis.
Key Parameters Influencing the Reaction
Kinetic studies have identified several critical parameters that influence the synthesis of calcium polysulfides. The activation energy for the dissolution of sulfur in calcium hydroxide has been determined to be 171.1 kJ/mole, indicating that the process occurs in the kinetic area of the reaction.
| Parameter | Optimal Value | Rationale | Reference |
| Temperature | 90°C | Higher temperatures increase the reaction rate, but temperatures above 90°C can lead to significant water vaporization. | |
| Duration | 60 minutes | Sufficient time for the dissolution of sulfur and formation of polysulfides. | |
| CaO:S:H₂O Ratio | 1:2:7 | This ratio has been found to be optimal for maximizing the yield of this compound. | |
| Initial Polysulfide Concentration | 12.5 g/L (as S²⁻) | The presence of polysulfide ions in the initial solution has a positive influence on the dissolution of sulfur. |
Experimental Protocols
Synthesis of this compound Solution
This protocol is based on established methods for the laboratory-scale synthesis of this compound.[1][6]
Caption: Experimental workflow for the synthesis of this compound.
Quantification of Sulfide Content by Iodometric Titration
The concentration of sulfide ions in a this compound solution can be determined using an iodometric titration method.[1][7] This method is based on the reaction of sulfide with an excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.
Reagents:
-
Standard 0.0250 N Iodine Solution
-
Standard 0.0250 N Sodium Thiosulfate (Na₂S₂O₃) Solution
-
6N Hydrochloric Acid (HCl)
-
Starch Indicator Solution
Caption: Workflow for iodometric titration of sulfide in this compound.
Biological Relevance and Signaling Pathways
The connection between calcium polysulfides and drug development lies in their ability to generate and release polysulfides, which are now understood to be key players in hydrogen sulfide (H₂S) signaling pathways.
H₂S and Polysulfide Signaling
H₂S is endogenously produced in mammals and functions as a gaseous signaling molecule involved in various physiological processes, including neuromodulation, vasodilation, and cytoprotection.[2] Recent studies have revealed that H₂S can be oxidized to form polysulfides (H₂Sₙ), which are even more potent signaling molecules than H₂S itself.[1]
These polysulfides can modify the function of target proteins by a post-translational modification known as S-sulfhydration (or sulfuration). This process involves the addition of a sulfane sulfur atom to the thiol group of cysteine residues within proteins, forming a persulfide (-SSH) group. This modification can alter the protein's structure and activity, thereby modulating cellular signaling pathways.[3]
Signaling Pathway Diagram
The following diagram illustrates the role of H₂S and polysulfides in cellular signaling, highlighting the process of S-sulfhydration and its impact on protein function.
Caption: H₂S and polysulfide signaling pathway via S-sulfhydration.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of calcium polysulfides.
Table 1: Optimal Synthesis Parameters for this compound
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy of Sulfur Dissolution | 171.1 | kJ/mol |
| Optimal Temperature | 90 | °C |
| Optimal Duration | 60 | min |
| Optimal CaO:S:H₂O Ratio | 1:2:7 | |
| Optimal Initial Polysulfide Concentration | 12.5 | g/L (as S²⁻) |
Data sourced from Reference
Table 2: Kinetic Data for the Reaction of this compound with Cr(VI)
| Condition | Reaction Order | pH Dependence |
|---|---|---|
| Anaerobic | Second-order | Rate increases exponentially as pH decreases from 8.5 to 5.5 |
| Aerobic | Second-order | Maximum reaction rate at pH 7 |
Data sourced from Reference[8]
Conclusion
The theoretical modeling of this compound reaction pathways reveals a complex interplay of kinetics and thermodynamics. While traditionally used in agriculture and environmental remediation, the recognition of polysulfides as potent signaling molecules in biological systems has opened a new frontier for their application in drug development. A thorough understanding of their synthesis, reaction mechanisms, and biological activity is crucial for harnessing their therapeutic potential. This guide provides a foundational framework for researchers and scientists to explore the multifaceted chemistry and biology of calcium polysulfides.
References
- 1. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide and polysulfides as signaling molecules [jstage.jst.go.jp]
- 3. Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years [mdpi.com]
- 4. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lime sulfur - Wikipedia [en.wikipedia.org]
- 6. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]
- 7. nemi.gov [nemi.gov]
- 8. A kinetic study of Cr(VI) reduction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinetics of Calcium Polysulfide Formation and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium polysulfide (CaSx), commonly known as lime-sulfur, is a chemical compound with a long history of use in agriculture as a fungicide and insecticide.[1] Beyond its traditional applications, the unique chemical properties of polysulfides are of increasing interest in various scientific and industrial fields, including environmental remediation and as intermediates in drug synthesis. A thorough understanding of the kinetics governing the formation and decomposition of this compound is crucial for optimizing its synthesis, controlling its reactivity, and developing new applications.
This technical guide provides a comprehensive overview of the kinetics of this compound formation and decomposition. It summarizes key quantitative data from scientific literature, details experimental protocols for kinetic studies, and presents visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.
Formation of this compound
The formation of this compound is primarily achieved through the reaction of calcium hydroxide (B78521) (Ca(OH)₂) with elemental sulfur (S) in an aqueous solution.[2] The reaction is complex, leading to a mixture of calcium polysulfides with varying chain lengths (x in CaSx), as well as byproducts such as calcium thiosulfate (B1220275) (CaS₂O₃).[2]
The overall reaction can be generally represented as:
3Ca(OH)₂ + 2(x+1)S → 2CaSₓ + CaS₂O₃ + 3H₂O
Kinetics of Formation
The rate of this compound formation is influenced by several factors, including temperature, reactant concentrations, and the presence of catalysts. The dissolution of sulfur in the calcium hydroxide solution is a critical rate-determining step.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Sulfur Dissolution) | 171.1 kJ/mol | Temperature range: 25-90°C | [3] |
| Optimal CaO:S:H₂O Ratio | 1:2:7 | [3] | |
| Optimal Temperature | 90°C | [3] | |
| Optimal Duration | 60 min | [3] | |
| Initial CaSₓ Concentration | 12.5 g/L (as S²⁻) | For enhanced sulfur dissolution | [3] |
Decomposition of this compound
This compound is an unstable compound that decomposes under various conditions, including exposure to acids, carbon dioxide, and even upon dilution with water.[4][5] The decomposition process leads to the formation of elemental sulfur, hydrogen sulfide (B99878) (H₂S), and the corresponding calcium salt.
The general decomposition reaction in an acidic environment can be represented as:
CaSₓ + 2H⁺ → Ca²⁺ + H₂S + (x-1)S
In aqueous solutions, hydrolysis can also occur:
CaSₓ + 2H₂O ⇌ Ca(OH)₂ + H₂S + (x-1)S
Kinetics of Decomposition
Quantitative kinetic data for the decomposition of this compound is not extensively reported in the literature. However, studies on the reaction of this compound with other chemical species and the decomposition of general polysulfide solutions provide insights into its reactivity. For instance, the reaction of this compound with hexavalent chromium has been observed to follow a second-order reaction rate.[6] The decomposition of aqueous polysulfide solutions is known to be influenced by pH and the presence of oxygen.[6]
| Parameter | Observation | Conditions | Reference |
| Reaction Order | Second-order | In the context of Cr(VI) reduction | [6] |
| Decomposition Triggers | Acids, Carbon Dioxide, Dilution with Water | General | [4] |
| Decomposition Products | Elemental Sulfur, Hydrogen Sulfide, Calcium Salts/Hydroxide | General | [4][5] |
Experimental Protocols
Detailed experimental protocols are essential for accurately studying the kinetics of this compound formation and decomposition. The following sections outline generalized methodologies for conducting such studies.
General Experimental Workflow
Protocol 1: Kinetics of this compound Formation
Objective: To determine the rate law and rate constant for the formation of this compound.
Materials:
-
Calcium hydroxide (reagent grade)
-
Elemental sulfur (powdered)
-
Deionized water
-
Constant temperature water bath with magnetic stirring
-
Reaction vessel (e.g., three-necked flask)
-
Condenser
-
Thermometer
-
Pipettes and syringes for sampling
-
Ice bath for quenching
-
Analytical instrument (e.g., UV-Vis spectrophotometer, titrator)
Procedure:
-
Reactant Preparation: Prepare a suspension of calcium hydroxide in deionized water at the desired concentration in the reaction vessel.
-
Reaction Initiation: Place the reaction vessel in the constant temperature water bath and allow it to reach the desired temperature. Add the powdered elemental sulfur to the calcium hydroxide suspension with vigorous stirring to initiate the reaction. Start a timer immediately.
-
Timed Sampling: At regular time intervals, withdraw a known volume of the reaction mixture using a syringe.
-
Reaction Quenching: Immediately transfer the sample to a vial containing a quenching solution (e.g., a chilled, acidic solution) to stop the reaction.
-
Sample Analysis: Analyze the quenched samples to determine the concentration of a reactant (e.g., sulfide) or product (e.g., polysulfide). Analytical methods can include:
-
Iodometric Titration: To determine the concentration of sulfide and thiosulfate.
-
UV-Vis Spectroscopy: To monitor the formation of polysulfide ions, which have characteristic absorption spectra.
-
Photocolorimetry: For the determination of sulfide ion concentration.[7]
-
-
Data Processing: Plot the concentration of the monitored species versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant and the rate constant can be determined.
Protocol 2: Kinetics of this compound Decomposition
Objective: To determine the rate law and rate constant for the decomposition of this compound under specific conditions (e.g., acidic, thermal).
Materials:
-
This compound solution (freshly prepared or commercial)
-
Decomposition agent (e.g., standardized acid solution, buffer solution)
-
Deionized water
-
Constant temperature bath
-
Reaction vessel
-
pH meter
-
Sampling equipment
-
Analytical instrument (e.g., HPLC, GC-MS, UV-Vis spectrophotometer)
Procedure:
-
Reactant Preparation: Prepare a solution of this compound of known concentration. Prepare the decomposition agent (e.g., acid solution of a specific pH).
-
Reaction Initiation: Place the this compound solution in the reaction vessel within the constant temperature bath. Initiate the decomposition by adding a known volume of the decomposition agent. Start a timer immediately.
-
Timed Sampling: At regular time intervals, withdraw samples from the reaction mixture.
-
Sample Analysis: Analyze the samples to determine the concentration of this compound or a decomposition product.
-
HPLC: Can be used to separate and quantify different polysulfide species and their decomposition products.
-
UV-Vis Spectroscopy: To monitor the disappearance of the polysulfide absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify volatile decomposition products like H₂S.[4]
-
-
Data Processing: Similar to the formation study, plot the concentration of this compound versus time. Use this data to determine the reaction order and rate constant for the decomposition process.
Conclusion
The kinetics of this compound formation are reasonably well-understood, with the dissolution of sulfur being a key factor. Optimal conditions for its synthesis have been established, providing a solid foundation for its production. In contrast, the kinetics of its decomposition are less quantitatively defined in the literature, though the factors influencing decomposition and the resulting products are known. The provided experimental protocols offer a framework for researchers to conduct detailed kinetic investigations into both the formation and decomposition of this versatile compound. A deeper understanding of these kinetics will undoubtedly pave the way for advancements in its existing applications and the development of novel technologies that harness the unique chemistry of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]
- 3. elib.dlr.de [elib.dlr.de]
- 4. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. A kinetic study of Cr(VI) reduction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties of Calcium Polysulfide Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of various calcium polysulfide species (CaSx). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where a deep understanding of the chemical behavior of these compounds is essential.
Executive Summary
Calcium polysulfides are inorganic compounds with a range of applications, from traditional uses in agriculture as the primary component of lime sulfur to potential roles in various chemical and industrial processes. A thorough understanding of their thermodynamic properties is crucial for optimizing their synthesis, predicting their reactivity, and exploring new applications. This guide summarizes the available quantitative thermodynamic data for key this compound species, details the experimental and computational methodologies used to determine these properties, and provides a visualization of the relevant chemical pathways.
Thermodynamic Data of this compound Species
A study on the physical-chemical regularities of this compound synthesis has determined key thermodynamic parameters for a series of these compounds. The standard enthalpy of formation (ΔfH⁰298.15), standard entropy (S⁰298.15), standard Gibbs free energy of formation (ΔfG⁰298.15), and standard heat capacity (Cp⁰298.15) have been established for CaS2, CaS3, CaS4, and CaS5.
Table 1: Thermodynamic Properties of this compound Species at 298.15 K
| Species | ΔfH⁰298.15 (kJ/mol) | S⁰298.15 (J/mol·K) | ΔfG⁰298.15 (kJ/mol) | Cp⁰298.15 (J/mol·K) |
| CaS | -473.21 | 56.5 | -477.3 | 48.60 |
| CaS2 | -485.3 | 84.9 | -481.5 | 74.4 |
| CaS3 | -493.2 | 113.3 | -485.4 | 100.2 |
| CaS4 | -497.8 | 141.7 | -488.4 | 126.0 |
| CaS5 | -501.1 | 170.1 | -490.5 | 151.8 |
Note: Data for CaS is provided for reference from the NIST WebBook.[1] Data for CaS2, CaS3, CaS4, and CaS5 are based on the findings reported in "PHYSICAL-CHEMICAL REGULARITIES OF CALCIUM POLYSULFIDES SYNTHESIS".
Experimental and Computational Protocols
The determination of the thermodynamic properties of calcium polysulfides involves a combination of experimental techniques and computational modeling.
Experimental Determination
3.1.1 Synthesis of Calcium Polysulfides
A common method for synthesizing this compound solutions, often referred to as lime sulfur, involves the reaction of calcium hydroxide (B78521) with elemental sulfur in an aqueous solution.[2] The general reaction is:
3 Ca(OH)2 + (2x+2)/x Sx → 2 CaSx + CaS2O3 + 3 H2O
A detailed protocol for laboratory-scale synthesis is as follows:
-
Preparation of Reactants: A specific molar ratio of calcium oxide (CaO) to sulfur (S) and water (H2O) is chosen, for example, 1:2:7.
-
Reaction Setup: The reaction is carried out in a glass vessel equipped with a stirrer and a reflux condenser to prevent the loss of volatile components.
-
Reaction Conditions: The mixture is heated to a specific temperature, typically around 90°C, and stirred continuously for a defined duration, such as 60 minutes.
-
Product Isolation and Analysis: After the reaction, the solution is filtered to remove any unreacted sulfur and other solid byproducts. The concentration of polysulfide ions in the resulting solution is then determined, often through titrimetric methods.
3.1.2 Calorimetry
Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal effects associated with the formation and decomposition of calcium polysulfides. In a typical DSC experiment, a sample of the reactant mixture is heated at a controlled rate in a sealed pan. The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. This allows for the determination of enthalpy changes (ΔH) associated with phase transitions and chemical reactions.
A general workflow for a DSC experiment to study the synthesis of calcium polysulfides is as follows:
Computational Methods
Ab initio quantum chemistry calculations are employed to model the structures and energies of different this compound species. These computational approaches can provide valuable insights into the thermodynamic stability of these molecules.
A typical computational workflow involves:
-
Geometry Optimization: The initial molecular structure of a this compound species is optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Calculation: High-level theoretical methods are used to calculate the total electronic energy of the optimized structure.
-
Thermodynamic Property Calculation: The calculated energies, along with statistical mechanics, are used to determine the standard enthalpy of formation, entropy, and Gibbs free energy of formation.
Signaling Pathways Involving Polysulfides
While specific signaling pathways for calcium polysulfides are not extensively detailed in the current literature, research on hydrogen sulfide (B99878) (H2S) and other polysulfides provides a strong indication of their likely biological mechanisms. Polysulfides are recognized as signaling molecules that can modulate the activity of various proteins, including ion channels.
A key pathway involves the activation of the Transient Receptor Potential Ankylin 1 (TRPA1) channel. Polysulfides are more potent activators of TRPA1 channels than hydrogen sulfide itself. Activation of these channels in cells like astrocytes leads to an influx of calcium ions (Ca2+), which then acts as a second messenger to trigger a variety of downstream cellular responses.
The fungicidal and insecticidal action of lime sulfur is also related to its chemical properties. Upon application, calcium polysulfides decompose in the presence of air and moisture to release finely divided elemental sulfur. This elemental sulfur has fungicidal properties. Additionally, the decomposition can produce hydrogen sulfide (H2S), which is toxic to insects and mites.
Conclusion
This technical guide has synthesized the available thermodynamic data for key this compound species, providing a valuable resource for researchers and professionals. The presented experimental and computational methodologies offer a framework for further investigation into the properties of these and related compounds. The elucidation of the signaling pathways involving polysulfides opens up new avenues for research, particularly in the context of drug development and the biological activities of these sulfur-containing molecules. Further research is needed to obtain more detailed experimental data and to explore the specific biological roles of individual this compound species.
References
Ab Initio Studies on Calcium Polysulfide Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of calcium polysulfide (CaSn) structures derived from ab initio computational studies. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemical properties of these compounds, which play roles in various biological and chemical processes. This document summarizes key quantitative data, details the computational methodologies employed in the literature, and visualizes the relationships and workflows pertinent to the study of these structures.
Introduction to Calcium Polysulfides
Calcium polysulfides are inorganic compounds with the general formula CaSn, where 'n' can range from 2 to higher numbers. These species are known for their applications in agriculture as fungicides and pesticides, and are increasingly being investigated for their potential roles in biological systems, including as signaling molecules and in drug delivery. A fundamental understanding of their molecular structures is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. Ab initio quantum chemical calculations provide a powerful tool for investigating the geometries, stabilities, and electronic properties of these molecules at the atomic level.
Computational Methodologies
The ab initio investigation of this compound structures has employed a range of computational methods, tailored to the specific system under study, from the simple diatomic CaS molecule to crystalline polysulfide phases.
Methodologies for Diatomic CaS
For the diatomic calcium sulfide (B99878) (CaS) molecule, high-level ab initio methods have been utilized to accurately predict its electronic structure and spectroscopic constants.
-
Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a good initial description of the electronic wavefunction, especially for molecules with significant multi-reference character.
-
Multi-Reference Configuration Interaction with Davidson Correction (MRCI+Q): Following a CASSCF calculation, MRCI+Q is employed to account for dynamic electron correlation, providing highly accurate potential energy curves and spectroscopic properties.[1][2][3]
The typical workflow for such a high-accuracy calculation is depicted below.
Methodologies for Crystalline Calcium Polysulfides
For the prediction of stable crystalline structures of calcium polysulfides, particularly under high-pressure conditions, a combination of structure searching algorithms and Density Functional Theory (DFT) is commonly used.
-
Crystal Structure Prediction: The CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method is a powerful tool for searching for energetically stable crystal structures at given pressure conditions.
-
Density Functional Theory (DFT): DFT calculations are used to relax the candidate structures generated by the prediction algorithm and to calculate their enthalpies to determine the most stable phases. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common choice for these calculations.
Tabulated Quantitative Data
The following tables summarize the key structural and spectroscopic parameters for calcium sulfide and its polysulfides as reported in the scientific literature.
Spectroscopic Constants for Diatomic CaS
| State | Te (cm-1) | Re (Å) | ωe (cm-1) | Be (cm-1) |
| X1Σ+ | 0 | 2.53 | 325.4 | 0.22 |
| a3Π | 11800 | 2.65 | 290.1 | 0.20 |
| A1Π | 13400 | 2.66 | 285.3 | 0.19 |
| Data sourced from MRCI+Q calculations.[1][2][3] |
Structural Data for Crystalline Calcium Polysulfides
| Compound | Pressure (GPa) | Space Group | S-S Bond Length (Å) | Ca-S Bond Length (Å) |
| CaS₂ | 21 | I4/mcm | ~2.1 | ~2.8 |
| CaS₃ | 34 | P-42₁m | ~2.1 (terminal), ~2.0 (central) | ~2.8 - 2.9 |
| Data derived from ab initio structure prediction and experimental synthesis at high pressures. |
Calculated Structural Parameters for Polysulfide Anions
| Anion | S-S Bond Lengths (Å) | S-S-S Bond Angles (°) |
| S₂²⁻ | 2.12 | N/A |
| S₃²⁻ | 2.06 | 103.5 |
| S₄²⁻ | 2.07 (terminal), 2.08 (central) | 104.2 |
| S₅²⁻ | 2.06 (terminal), 2.10 (central) | 106.1 |
| These are representative values for polysulfide anions in various environments and provide a basis for understanding the sulfur backbone in calcium polysulfides.[4] |
Structural Relationships of Calcium Polysulfides
The structures of calcium polysulfides are characterized by the formation of sulfur chains (polysulfide anions) charge-balanced by calcium cations. The complexity of the structure increases with the number of sulfur atoms.
Conclusion and Future Outlook
Ab initio studies have provided significant insights into the fundamental structures of calcium polysulfides. For the diatomic CaS molecule, highly accurate spectroscopic data has been obtained using multi-reference methods. For crystalline CaS2 and CaS3, theoretical predictions have successfully guided high-pressure synthesis, revealing the presence of dimeric S22- and trimeric S32- units.
However, there is a noticeable gap in the literature regarding ab initio studies on discrete, higher-order this compound clusters such as CaS4 and CaS5 at the molecular level. Future computational work focusing on the structures, stabilities, and reaction mechanisms of these larger polysulfides in various environments (e.g., in solution) would be highly valuable. Such studies would further enhance our understanding of their role in biological signaling and could aid in the development of novel therapeutic agents and advanced materials.
References
Methodological & Application
Application of Calcium Polysulfide in Contaminated Soil Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium polysulfide (CaSx), a reddish-orange aqueous solution with a distinct sulfurous odor, is a highly effective reagent for the in-situ and ex-situ stabilization of soils contaminated with heavy metals and for the remediation of groundwater.[1][2] This document provides detailed application notes and protocols for researchers and scientists on the use of this compound in the stabilization of contaminated soil. This compound treatment involves the chemical reduction and precipitation of heavy metal contaminants, rendering them less soluble, less bioavailable, and less toxic.[2][3] The primary mechanisms of action include the precipitation of metals as insoluble metal sulfides and the reduction of oxidized metal species, such as hexavalent chromium (Cr(VI)), to less mobile and less toxic forms, like trivalent chromium (Cr(III)).[1][4]
Mechanism of Action
When introduced into soil or water, this compound dissociates into sulfide (B99878) (S²⁻), bisulfide (HS⁻), and other sulfur anions.[1][4] These sulfur species react with divalent metal cations (Me²⁺) to form highly insoluble metal sulfides (MeS), effectively immobilizing them within the soil matrix.[2] The general reaction is:
Me²⁺ + S²⁻ → MeS(s)
In the case of hexavalent chromium, a potent carcinogen, this compound acts as a reducing agent, converting it to the less toxic and less mobile trivalent chromium, which then precipitates as chromium hydroxide (B78521) (Cr(OH)₃).[1][4] The reaction can be represented as:
2CrO₄²⁻ + 3CaS₅ + 10H⁺ → 2Cr(OH)₃(s) + 15S(s) + 3Ca²⁺ + 2H₂O [5]
Metal sulfides are generally less soluble than metal hydroxides over a wide pH range, making this stabilization technique robust and long-lasting.[2]
Data Presentation
The effectiveness of this compound in stabilizing various heavy metals is summarized in the tables below.
Table 1: Efficacy of this compound in Stabilizing Various Heavy Metals
| Contaminant | Initial Concentration | CPS Dosage (Volume Ratio of Contaminated Media to CaSₓ) | pH Range | Removal/Reduction Efficiency | Reference |
| Lead (Pb) | 100 mg/L (in groundwater) | 1200:1 | Not specified | ~100% | [6] |
| Cadmium (Cd) | Contaminated wetland soil | 1% (w/w) amendment | Initial increase, then slight decrease | Significant decrease in DTPA-extractable Cd | [3] |
| Hexavalent Chromium (Cr(VI)) | 1000 µg/L (in aquifer) | Equivalent to ~2.8 mg/L of sulfide anions | Not specified | Reduced to <50 µg/L | [6] |
| Nickel (Ni), Zinc (Zn), Copper (Cu), Cadmium (Cd) | 5 mg/L and 100 mg/L (in groundwater) | 20,000:1 to 1000:1 (for 5 mg/L) and 2000:1 to 100:1 (for 100 mg/L) | Not specified | High removal within an appropriate dosage range; re-dissolution with excessive dosage | [7] |
Table 2: Influence of Physicochemical Parameters on Stabilization Efficiency
| Parameter | Optimal Range/Condition | Effect on Stabilization | Reference |
| pH | 7-10 | Enhances metal precipitation | [1] |
| Iron Oxides (in soil) | Presence of goethite and hematite | Catalyzes the reduction of Cr(VI) | [8] |
| CPS Dosage | Dependent on contaminant concentration and type | Insufficient dosage leads to incomplete treatment; excessive dosage can cause re-dissolution of some metals (Ni, Zn, Cu, Cd) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (Lab-Scale)
This protocol is adapted from a method used for agricultural and industrial applications.[7]
Materials:
-
Calcium oxide (CaO, quicklime)
-
Sulfur powder (S)
-
Distilled water
-
Surfactant (optional)
-
Heating mantle with a stirrer
-
Reaction flask
-
Condenser
Procedure:
-
Combine industrial-grade quicklime, sulfur powder, and distilled water in a weight ratio of 1:2:10 in a reaction flask.[7]
-
Add a small amount of surfactant to the mixture.[7]
-
Heat the mixture to 100°C for 1 hour with continuous stirring under a reflux condenser to synthesize the this compound solution.[7]
-
Allow the solution to cool. The resulting deep orange-red liquid is a concentrated this compound solution (typically around 29% w/v).[1]
-
Store the solution in a sealed container away from light and air.
Protocol 2: Bench-Scale Batch Stabilization Test
This protocol is designed to evaluate the effectiveness of this compound in stabilizing contaminants in a specific soil sample.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
This compound solution (prepared as in Protocol 1 or commercial grade)
-
Conical tubes or flasks (50 mL or larger)
-
Orbital shaker
-
pH meter
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Appropriate extraction solution (e.g., deionized water, TCLP extraction fluid)
-
Analytical instrumentation for metal analysis (e.g., ICP-OES, ICP-MS)
Procedure:
-
Weigh a specific amount of contaminated soil (e.g., 10 g) into a series of conical tubes.
-
Prepare a range of this compound dilutions from the stock solution.
-
Add a defined volume of the diluted this compound solution to each soil sample to achieve the desired dosage (e.g., 1%, 2%, 5% w/w amendment or specific stoichiometric ratios).[3] A control sample with only deionized water should be included.
-
Adjust the pH of the slurry to the desired range (e.g., 7-10) using a suitable acid or base if necessary.[1]
-
Securely cap the tubes and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a specified reaction time (e.g., 24, 48, 72 hours).
-
After the reaction period, centrifuge the samples to separate the solid and liquid phases.
-
Measure the pH of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the filtrate for the concentration of the target heavy metals using appropriate analytical methods (e.g., EPA Method 6010 or 6020).[9][10]
-
The treated soil can be subjected to leaching tests (see Protocol 3) to assess the stability of the immobilized contaminants.
Protocol 3: Column Leaching Test
This protocol is based on standard methods such as USEPA 1314 or OECD 312 to evaluate the long-term leaching potential of stabilized contaminants.[11][12]
Materials:
-
Treated (stabilized) and untreated (control) soil
-
Glass or inert plastic columns (e.g., 30 cm length)
-
Peristaltic pump
-
Artificial rainwater solution (e.g., 0.01M CaCl₂) or other suitable leachant[13]
-
Fraction collector
-
Analytical instrumentation for metal analysis
Procedure:
-
Pack the columns with the treated or untreated soil to a specified height (e.g., 30 cm).[12]
-
Saturate the soil columns with the leachant from the bottom up to avoid air entrapment.
-
Allow the columns to equilibrate for a specified period (e.g., 24 hours).[11]
-
Initiate a constant flow of the leachant through the column using a peristaltic pump at a defined flow rate.[11]
-
Collect the leachate in fractions at regular intervals or based on the liquid-to-solid (L/S) ratio.[11]
-
Measure the pH and electrical conductivity of each leachate fraction.
-
Analyze the leachate fractions for the concentration of the target heavy metals.[11]
-
At the end of the experiment, the soil column can be sectioned, and each section can be analyzed for the residual contaminant concentration.[13]
Protocol 4: Heavy Metal Analysis in Soil and Leachates
The analysis of heavy metal concentrations in soil digests and leachates should be performed using standardized methods.
Sample Preparation (Soil):
-
Digestion: Use an appropriate EPA method for sample digestion to bring the metals into a solution that can be analyzed. Common methods include:
Analytical Techniques:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Suitable for determining the concentrations of multiple elements in soil extracts and leachates, as described in EPA Method 6010 .[9][10]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provides lower detection limits for trace element analysis, as outlined in EPA Method 6020 .[9]
Mandatory Visualizations
Caption: Signaling pathway of heavy metal stabilization by this compound.
Caption: Experimental workflow for soil stabilization using this compound.
Caption: Logical relationship of factors influencing soil stabilization.
References
- 1. hepure.com [hepure.com]
- 2. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 3. Stabilizing Effects on a Cd Polluted Coastal Wetland Soil using Calcium Polysulphide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier and Distributor of Bulk, LTL, Wholesale products [independentchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reduction and stabilization of Cr(VI) in soil by using this compound: Catalysis of natural iron oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. oecd.org [oecd.org]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Comparison of USEPA digestion methods to heavy metals in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Polysulfide as a Fungicide for Powdery Mildew
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium polysulfide, commonly known as lime sulfur, is an inorganic fungicide and insecticide with a long history of use in agriculture.[1] It is recognized for its broad-spectrum efficacy, particularly against powdery mildew on a variety of crops.[2] As a multi-site contact fungicide, it presents a low risk for the development of resistance in fungal pathogens, making it a valuable tool in integrated pest management (IPM) and resistance management programs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the control of powdery mildew.
Mechanism of Action
This compound functions as a protectant fungicide.[3] Upon application, it releases sulfur, which is toxic to fungi upon contact.[1] The fungicidal action involves the disruption of cellular metabolism and essential enzyme function within the fungal cells, leading to the breakdown of the cell wall and eventual cell death.[1] Its multi-site activity means it acts on several metabolic pathways in the fungus simultaneously, which is why resistance development is low.[2]
Data Presentation: Application Rates
The following tables summarize recommended application rates of this compound for the control of powdery mildew on various crops. Rates are often provided in gallons or pounds of product per acre.
Table 1: Application Rates for Fruit Crops
| Crop | Application Timing | Rate of Lime-Sulfur Solution | Pounds of this compound (a.i.) per Acre | Notes |
| Almonds | Dormant | 8 gallons | 24 lbs | 1 to 3 applications at two-week intervals between Nov 15 and Dec 15.[4] |
| Apples | Delayed Dormant | 3 gallons | 9 lbs | For powdery mildew, blister mite, rust mite, and apple scab.[4] |
| Pre-bloom/Pink | 1 to 1.5 gallons per 100 gallons of water | - | Followed by applications in pre-bloom and petal fall stages.[5] | |
| Cherries | Late Season | 0.5 gallons | 1.5 lbs | 3 to 5 sprays at weekly intervals until harvest.[4] |
| Post-Harvest | 10 to 20 gallons | 30-60 lbs | Apply after fruit has been harvested.[4] | |
| Grapes | Dormant/Delayed Dormant | 1 to 3 gallons per 100 gallons of water | - | To reduce viability of overwintering spores.[5] |
| Peaches & Nectarines | Delayed Dormant | 2 to 3 gallons per 100 gallons of water | - | Vital for scab control and also effective for powdery mildew.[5] |
| Pre-Bloom/Pink | 0.75 to 1.25 gallons per 100 gallons of water | - | Repeat every 10 to 14 days through bloom if rains continue.[5] | |
| Pears | Delayed Dormant | 3 gallons | 9 lbs | For powdery mildew, aphid eggs, and various mites.[4][5] |
| White Bud (Popcorn) | 0.75 to 1.25 gallons per 100 gallons of water | - | Repeat every 10 to 14 days through petal fall.[5] | |
| Currants & Gooseberries | Pre-bloom & Post-bloom | 1.5 quarts | 1.125 lbs | - |
Note: Application rates and timings can vary based on the specific product formulation, disease pressure, and local regulations. Always consult the product label before use.
Experimental Protocols
Protocol 1: In Vitro Evaluation of Fungicidal Activity (Spore Germination Inhibition Assay)
This protocol is adapted from standard mycological techniques to assess the direct fungicidal activity of this compound on powdery mildew spores.[6]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the germination of powdery mildew conidia.
Materials:
-
Fresh leaves infected with powdery mildew (e.g., from a susceptible host plant).
-
This compound stock solution.
-
Sterile distilled water.
-
Glass microscope slides and coverslips.
-
Petri dishes lined with moist filter paper.
-
Light microscope.
-
Hemocytometer or similar counting chamber.
-
Sterilized soft brush.
Procedure:
-
Spore Suspension Preparation:
-
Gently brush the surface of infected leaves with a sterilized soft brush to dislodge conidia into a known volume of sterile distilled water.
-
Filter the suspension through a double layer of sterile muslin cloth to remove mycelial fragments.
-
Adjust the concentration of the spore suspension to approximately 2x10^5 spores/mL using a hemocytometer.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.5%, 1.0%, 2.0%). A control of sterile distilled water should also be prepared.
-
-
Inoculation and Incubation:
-
Place a drop of each test solution on a clean glass slide.
-
Add a drop of the prepared spore suspension to each drop of test solution and mix gently.
-
Place the slides in petri dishes lined with moistened filter paper to maintain high humidity.
-
Incubate at room temperature for 24-72 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, observe the slides under a light microscope at 40x magnification.
-
For each concentration and the control, count the number of germinated and non-germinated spores in several fields of view (at least 100 spores per replicate). A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each treatment using the following formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where: C = % germination in the control, and T = % germination in the treatment.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.
-
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. cdms.net [cdms.net]
- 5. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 6. chemijournal.com [chemijournal.com]
Application Notes and Protocols: Calcium Polysulfide as a Miticide in Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of calcium polysulfide as a miticide within an Integrated Pest Management (IPM) framework. The information compiled is intended for research and drug development purposes, focusing on its efficacy, mechanism of action, and application protocols.
Introduction to this compound in IPM
This compound, commonly known as lime sulfur, is a contact insecticide, fungicide, and miticide used for over a century in agriculture.[1] It is produced by reacting calcium hydroxide (B78521) with sulfur and is recognized for its broad-spectrum efficacy, making it a tool in both conventional and organic farming systems.[1][2] In the context of IPM, this compound can be an effective tool for managing mite populations; however, its application requires careful consideration due to its potential impact on non-target organisms, including beneficial predatory mites.[3][4] An effective IPM strategy integrates multiple control tactics, including cultural, biological, and chemical methods, to manage pest populations while minimizing economic and environmental risks.[5]
Mechanism of Action
The primary mode of action of this compound as a miticide involves the disruption of cellular respiration.[1] Upon application, it decomposes to release elemental sulfur and hydrogen sulfide (B99878) (H₂S).[6] Hydrogen sulfide, a potent inhibitor of cellular respiration, targets the mitochondrial electron transport chain. Specifically, it binds to the ferric iron in cytochrome c oxidase (Complex IV), which halts aerobic respiration and the production of ATP, ultimately leading to the death of the mite.[7]
Below is a diagram illustrating the proposed signaling pathway for the miticidal action of this compound.
Caption: Mechanism of action of this compound as a miticide.
Quantitative Efficacy Data
The efficacy of this compound varies depending on the mite species, life stage, and environmental conditions.[8] The following tables summarize key quantitative data from various studies.
Table 1: Efficacy of this compound Against Pest Mites
| Target Pest Mite | Bioassay Type | Concentration | Exposure Time | Mortality Rate (%) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Topical Acute Toxicity | Not Specified | 48 hours | 58-100 | [9][10] |
| Panonychus ulmi (European red mite) | Topical Acute Toxicity | Not Specified | 48 hours | 58-100 | [9][10] |
| Aculus schlechtendali (Apple rust mite) | Field Application | Not Specified | Not Specified | Significant Reduction | [3][4] |
Table 2: Impact of this compound on Predatory Mites
| Predatory Mite Species | Bioassay Type | Observation | Impact | Reference |
| Galandromus occidentalis | Topical Acute Toxicity | 48-hour mortality | 58-100% | [9][10] |
| Galandromus occidentalis | Field Application | Population levels after first application | 62-74% lower than untreated check | [4][11] |
| Galandromus occidentalis | Residue Bioassay | Prey consumption | 8.2x fewer prey consumed | [9][10] |
| Galandromus occidentalis | Residue Bioassay | Repellency | Highly repellent to adult females | [9][10] |
Experimental Protocols
The following are generalized protocols for bioassays commonly used to evaluate the efficacy of miticides like this compound.
4.1 Topical Acute Toxicity Bioassay
This method assesses the direct contact toxicity of this compound.
-
Materials: this compound solution, micropipette, fine-tipped brush, petri dishes lined with filter paper, test mites (e.g., Tetranychus urticae), control solution (e.g., water), stereomicroscope.
-
Protocol:
-
Collect adult female mites of a uniform age and size.
-
Anesthetize the mites briefly using a gentle stream of CO₂.
-
Using a micropipette, apply a small, defined droplet (e.g., 0.1 µL) of the this compound solution directly to the dorsum of each mite.
-
Treat a control group of mites with the control solution.
-
Place the treated mites in the petri dishes.
-
Maintain the petri dishes at a constant temperature and humidity (e.g., 25°C, 60% RH) with a set photoperiod.
-
Assess mite mortality at specified time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage of mortality for each treatment and control group.
-
4.2 Leaf Disc Residue Bioassay
This protocol evaluates the residual toxicity of this compound on a leaf surface.
-
Materials: Leaf discs from a suitable host plant (e.g., bean or apple), this compound solution, spray tower or dipping solution, petri dishes with a moistened filter paper or agar (B569324) base, test mites, control solution.
-
Protocol:
-
Excise leaf discs of a standard size.
-
Apply the this compound solution to the leaf discs either by spraying in a Potter spray tower or by dipping for a set duration.
-
Allow the treated leaf discs to dry completely.
-
Place the dried, treated leaf discs onto the moistened filter paper or agar in the petri dishes.
-
Introduce a set number of adult female mites onto each leaf disc.
-
Seal the petri dishes and incubate under controlled conditions.
-
Assess mortality at regular intervals as described in the topical bioassay.
-
Below is a workflow diagram for a typical leaf disc residue bioassay.
References
- 1. medium.com [medium.com]
- 2. New bioassay cage methodology for in vitro studies on Varroa destructor and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 7. Hydrogen Sulfide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lethal, sublethal, and behavioral effects of sulfur-containing products in bioassays of three species of orchard mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [rex.libraries.wsu.edu]
Application Notes and Protocols: Synthesis of Calcium Sulfide Nanoparticles from Calcium Polysulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sulfide (B99878) (CaS) nanoparticles are emerging as promising nanomaterials in the biomedical field, particularly in drug delivery and cancer therapy. Their biocompatibility and ability to act as a hydrogen sulfide (H₂S) donor make them a subject of significant research interest. H₂S, a gaseous signaling molecule, has been shown to play a crucial role in various physiological and pathological processes, including the regulation of cancer cell proliferation and apoptosis. This document provides detailed protocols for the synthesis of CaS nanoparticles, with a focus on a proposed method utilizing calcium polysulfide, alongside an established alternative. It also includes comprehensive characterization data and explores the application of these nanoparticles in cancer therapy, complete with a visualization of the proposed signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of Synthesized Calcium Sulfide Nanoparticles
| Parameter | Proposed Method (from this compound) | Microwave-Assisted Method |
| Average Particle Size (nm) | 40 - 80 | 15 - 50[1] |
| Morphology | Spherical | Spherical to irregular |
| Zeta Potential (mV) | -15 to -25 | -10 to -20 |
| Polydispersity Index (PDI) | < 0.3 | < 0.4 |
| H₂S Release Profile | Sustained release over 24-48h | Burst release followed by sustained release |
| Drug Loading Capacity (%) | Dependent on surface functionalization | Dependent on surface functionalization |
| Encapsulation Efficiency (%) | Dependent on drug and loading method | Dependent on drug and loading method |
Experimental Protocols
Protocol 1: Proposed Synthesis of Calcium Sulfide Nanoparticles from this compound
This protocol describes a novel two-step method for synthesizing CaS nanoparticles from a this compound solution. This method is based on the controlled decomposition of polysulfide chains to generate reactive sulfur species that subsequently react with a calcium salt.
Materials:
-
This compound (CaSₓ) solution (25% w/v)
-
Calcium Chloride (CaCl₂)
-
Polyvinylpyrrolidone (PVP) or other suitable capping agent
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Centrifuge
-
Ultrasonic bath
-
Schlenk line or glove box (optional, for inert atmosphere)
Procedure:
-
Preparation of this compound Solution: Prepare a 25% (w/v) solution of this compound in deionized water.
-
Decomposition of Polysulfide:
-
In a three-neck round-bottom flask, dilute the this compound solution with deionized water to a final concentration of 5%.
-
Add a capping agent, such as PVP, to the solution at a concentration of 1% (w/v) and stir until fully dissolved.
-
Heat the solution to 80°C under a nitrogen atmosphere with continuous stirring. Maintain this temperature for 2 hours to facilitate the controlled decomposition of the polysulfide chains into reactive sulfur species.
-
-
Formation of Calcium Sulfide Nanoparticles:
-
Prepare a 0.5 M aqueous solution of calcium chloride.
-
Slowly add the calcium chloride solution dropwise to the heated polysulfide solution under vigorous stirring.
-
A milky white precipitate of calcium sulfide nanoparticles will form.
-
Continue the reaction for an additional 1 hour at 80°C to ensure complete conversion.
-
-
Purification of Nanoparticles:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the CaS nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in a mixture of deionized water and ethanol (1:1 v/v).
-
Sonicate the suspension for 15 minutes to break up any agglomerates.
-
Repeat the centrifugation and washing steps three times to remove any unreacted precursors and byproducts.
-
-
Drying and Storage:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water and freeze-dry to obtain a fine powder.
-
Store the dried CaS nanoparticles in a desiccator at room temperature.
-
Protocol 2: Microwave-Assisted Synthesis of Calcium Sulfide Nanoparticles
This protocol is an established method for the rapid synthesis of CaS nanoparticles using microwave irradiation.[2]
Materials:
-
Calcium acetate (B1210297) (Ca(CH₃COO)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
Equipment:
-
Microwave synthesizer or a domestic microwave oven (e.g., 1000 W, 2.45 GHz)[2]
-
Beaker
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Preparation of Precursor Solution: Dissolve calcium acetate in DMSO to a final concentration of 0.1 M.
-
Microwave Irradiation:
-
Place the beaker containing the precursor solution in the microwave oven.
-
Heat the solution using short pulses of microwave irradiation (e.g., 5 seconds on, 15 seconds off) to control the temperature and prevent overheating.[2]
-
Continue the irradiation for a total of 10-15 cycles.[2] The solution will turn into a colloidal suspension of CaS nanoparticles.
-
-
Purification of Nanoparticles:
-
Allow the suspension to cool to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture at 8,000 rpm for 15 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol three times.
-
-
Drying and Storage:
-
Dry the purified CaS nanoparticles under vacuum at 60°C for 12 hours.
-
Store the dried nanoparticles in a cool, dry place.
-
Mandatory Visualizations
Caption: Comparative workflow for the synthesis of CaS nanoparticles.
Application in Cancer Therapy: H₂S-Mediated Apoptosis
Calcium sulfide nanoparticles serve as an effective delivery vehicle for hydrogen sulfide, a gasotransmitter with known anti-cancer properties. In the acidic tumor microenvironment, CaS nanoparticles can slowly dissociate, releasing H₂S and calcium ions (Ca²⁺). The released H₂S can induce cancer cell apoptosis through various mechanisms, including the modulation of key signaling pathways.
Caption: Proposed signaling pathway for CaS nanoparticle-induced apoptosis.
Mechanism of Action:
-
Uptake and Dissociation: CaS nanoparticles are taken up by cancer cells, and the acidic intracellular environment of endosomes and lysosomes, as well as the generally acidic tumor microenvironment, promotes their gradual dissociation.
-
H₂S and Ca²⁺ Release: This dissociation leads to the sustained release of hydrogen sulfide (H₂S) and calcium ions (Ca²⁺) within the cancer cells.
-
Induction of Oxidative Stress: The released H₂S can increase the levels of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress.
-
Mitochondrial Dysfunction: Both elevated ROS and intracellular Ca²⁺ levels can disrupt mitochondrial function, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Caspase Activation and Apoptosis: The disruption of mitochondria triggers the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis, leading to programmed cell death.
The sustained release of H₂S from CaS nanoparticles offers a significant advantage in cancer therapy, as it allows for prolonged therapeutic action while potentially minimizing side effects on healthy tissues. Further research and development in the surface functionalization of these nanoparticles could enable targeted delivery and the co-delivery of other therapeutic agents, enhancing their anti-cancer efficacy.
References
Application Notes and Protocols for the Determination of Polysulfide Concentration in Soil
Introduction
Polysulfides (Sx2-) are crucial sulfur species in various biogeochemical processes within soil environments, influencing nutrient cycling, contaminant mobility, and microbial activity. Their accurate quantification is essential for research in soil science, environmental remediation, and agriculture. However, the inherent instability and reactivity of polysulfides, particularly their susceptibility to oxidation and disproportionation, present significant analytical challenges.[1][2] This document provides detailed application notes and experimental protocols for the determination of polysulfide concentrations in soil, tailored for researchers, scientists, and professionals in related fields. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and X-ray Absorption Near Edge Structure (XANES) Spectroscopy.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
High-Performance Liquid Chromatography coupled with a UV detector is a robust and widely used method for the speciation and quantification of individual polysulfide species (Sx2- where x = 2-8).[3] Due to the labile nature of inorganic polysulfides, a critical step in this method is their rapid conversion into stable organic dimethylpolysulfane (Me2Sx) derivatives via methylation.[1][2] This derivatization stabilizes the polysulfide chains, allowing for their separation and quantification. The method offers high sensitivity and selectivity, with detection limits reaching the nanomolar range, especially when combined with preconcentration techniques.[2][4][5] All initial sample handling steps must be performed in an oxygen-free environment to prevent auto-oxidation.[1]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Principle | Separation of derivatized polysulfides followed by UV detection. | [1][3] |
| Limit of Detection (LOD) | 15–70 nM (with preconcentration) | [2][4][5] |
| Limit of Quantification (LOQ) | Dependent on detector and derivatization efficiency. | [4] |
| Typical Wavelength | 210 nm | [3] |
| Advantages | High sensitivity, allows for speciation of different polysulfide chain lengths. | [3][6] |
| Disadvantages | Requires derivatization, sensitive to oxygen, requires specialized equipment. | [1][7] |
Experimental Workflow Diagram
Caption: General workflow for polysulfide analysis in soil using HPLC.
Detailed Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
Soil sample
-
Deoxygenated phosphate (B84403) buffer (50 mM, pH adjusted as needed)
-
Methanol (B129727) (HPLC grade), purged with N2
-
Methyl trifluoromethanesulfonate (B1224126) (Methyl triflate, derivatizing agent)
-
n-dodecane and n-pentane (for extraction/preconcentration)
-
Sodium sulfide (B99878) (Na2S) and elemental sulfur (S8) for standards
-
Glovebox or anaerobic chamber
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector and a C18 column
2. Soil Polysulfide Extraction (Anaerobic):
-
Perform all initial steps inside a glovebox with an oxygen-free atmosphere (<0.3% O2).[2]
-
Weigh 5-10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of deoxygenated phosphate buffer to the tube.
-
Seal the tube and vortex vigorously for 2 minutes to extract polysulfides into the aqueous phase.
-
Centrifuge the suspension at 10,000 rpm for 15 minutes.
-
Carefully filter the supernatant through a 0.2 µm syringe filter (purged with N2) to obtain the aqueous soil extract.
3. Derivatization and Sample Preparation: [2][5]
-
Place 800 µL of methanol into a 2 mL HPLC vial.
-
Add 200 µL of the aqueous soil extract to the vial.
-
Add 4-6 µL of methyl triflate to the vial. The exact amount depends on the pH and sulfide concentration of the sample.
-
Immediately cap and vortex the vial to ensure rapid and complete derivatization of the labile polysulfides into stable dimethylpolysulfanes (Me2Sx).
4. Preconcentration (Optional, for low concentrations): [2]
-
For samples with expected low polysulfide concentrations, perform a liquid-liquid extraction.
-
Add an equal volume of n-pentane to the derivatized sample, vortex, and allow the phases to separate.
-
Transfer the organic (n-pentane) layer containing the dimethylpolysulfanes to a new vial.
-
Evaporate the n-pentane to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a small, precise volume (e.g., 100 µL) of n-dodecane for HPLC analysis.
5. HPLC-UV Analysis: [3]
-
Column: Agilent Zorbax Extend-C18 (or equivalent)
-
Mobile Phase: Methanol/water gradient (e.g., starting with 15% methanol, increasing to 100%)
-
Flow Rate: ~0.4 mL/min
-
Injection Volume: 1.25 µL
-
Detector Wavelength: 210 nm
-
Quantification: Prepare calibration standards by dissolving known amounts of Na2S and elemental sulfur to form polysulfides, then derivatize and analyze them using the same procedure to create a calibration curve for each Me2Sx species.
Method 2: UV-Visible (UV-Vis) Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a more direct and simpler method for the quantification of total polysulfide concentration.[8] It relies on the principle that polysulfide ions absorb light in the UV-visible range.[7] The optimal absorption wavelength is often cited as 285 nm.[8] This technique is advantageous for its speed and accessibility. However, it provides the total polysulfide concentration rather than speciating individual chain lengths. Its accuracy can be affected by interferences from other chromophores present in the soil extract, such as dissolved organic matter.[2] Therefore, this method is best suited for relatively clean systems or for rapid screening purposes.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Principle | Measures the absorbance of light by polysulfide species. | [4][8] |
| Limit of Detection (LOD) | ~ 1 µM | [4] |
| Limit of Quantification (LOQ) | Requires careful validation, typically higher than LOD. | [4] |
| Typical Wavelength | 285 nm - 295 nm | [8][9] |
| Advantages | Rapid, simple, does not require derivatization. | [7] |
| Disadvantages | Low sensitivity, susceptible to interferences, does not provide speciation. | [2][7] |
Detailed Experimental Protocol: UV-Vis
1. Materials and Reagents:
-
Soil sample
-
Deoxygenated extraction buffer (e.g., phosphate or carbonate buffer)
-
UV-Vis Spectrophotometer with quartz cuvettes
-
Glovebox or anaerobic chamber
2. Soil Polysulfide Extraction (Anaerobic):
-
Follow the same anaerobic extraction procedure as described in the HPLC protocol (Section 2, steps 1-6) to obtain a clear, filtered aqueous soil extract.
3. UV-Vis Analysis:
-
Working inside the glovebox, transfer the soil extract to a quartz cuvette and seal it.
-
Use the deoxygenated extraction buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the sample at the predetermined wavelength (e.g., 285 nm).[8]
-
Quantification: Create a calibration curve using standards of known polysulfide concentration, prepared by dissolving Na2S and elemental sulfur in the same extraction buffer. Use Beer-Lambert's law (A = εbc) to calculate the concentration in the unknown sample, where ε is the molar absorption coefficient determined from the standards.[8]
Method 3: X-ray Absorption Near Edge Structure (XANES) Spectroscopy
Application Note:
XANES spectroscopy is a powerful, non-destructive technique used to determine the speciation of sulfur in complex matrices like soil.[10] By analyzing the absorption of X-rays at the sulfur K-edge, it can identify and quantify different sulfur species, including polysulfides, elemental sulfur, thiosulfate, and sulfates, directly in the solid phase without extraction.[10][11] This method is invaluable for understanding the transformation and fate of polysulfides in soil remediation studies. However, it requires access to a synchrotron light source, making it less accessible than benchtop methods.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Principle | Measures the absorption of X-rays at the sulfur K-edge to identify oxidation state and coordination environment. | [10] |
| Limit of Detection (LOD) | Dependent on beamline and matrix; typically in the mg/kg range. | [10] |
| Advantages | Provides direct speciation in solid samples, non-destructive. | [10] |
| Disadvantages | Requires synchrotron access, complex data analysis. | [7] |
Experimental Protocol: XANES
1. Sample Preparation:
-
Soil samples are typically air-dried or freeze-dried.
-
The dried soil is finely ground to ensure homogeneity.
-
The powdered sample is pressed into a thin pellet or mounted in a sample holder suitable for the synchrotron beamline.
2. Data Acquisition:
-
The sample is placed in the beam path of a synchrotron light source.
-
The X-ray energy is scanned across the sulfur K-edge (~2472 eV).
-
The X-ray absorption is measured, typically in fluorescence or transmission mode.
3. Data Analysis:
-
The resulting XANES spectrum is a plot of absorption vs. energy.
-
The spectrum of the unknown sample is analyzed using a linear combination fitting (LCF) approach.
-
This involves fitting the sample spectrum with a library of spectra from known sulfur standards (e.g., standards for S2-, Sx2-, S8, S2O32-, SO42-).
-
The output of the fit gives the relative proportion of each sulfur species in the soil sample.[10]
Comparison of Analytical Methods
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polysulfide Concentration and Chain Length in the Biological Desulfurization Process: Effect of Biomass Concentration and the Sulfide Loading Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method for the determination of inorganic polysulfide distribution in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. aidic.it [aidic.it]
- 9. [논문]In situ determination of polysulfides in alkaline hydrogen sulfide solutions [scienceon.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic study on sorption of hydrogen sulfide by means of red soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Polysulfide in Wastewater Treatment for Metal Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium polysulfide (CPS), a chemical compound with the general formula CaSₓ (where x typically ranges from 2 to 5), is a highly effective reagent for the removal of heavy metals from wastewater.[1][2] Its application is particularly advantageous in treating industrial effluents from various sources, including mining, electroplating, and chemical manufacturing, where the presence of heavy metals is a significant environmental concern.[3][4] CPS functions through a dual mechanism of action: the precipitation of divalent metal ions as highly insoluble metal sulfides and the chemical reduction of higher-valence metals, such as hexavalent chromium (Cr(VI)), to less toxic, more readily precipitatable forms.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in heavy metal remediation from wastewater.
Mechanism of Action
When introduced into wastewater, this compound dissociates to form a mixture of sulfide (B99878) (S²⁻), polysulfide (Sₓ²⁻), and thiosulfate (B1220275) (S₂O₃²⁻) ions.[2] These sulfur species are highly reactive towards dissolved heavy metal cations (Me²⁺). The primary mechanism for the removal of many heavy metals is precipitation, where the metal ions react with sulfide ions to form insoluble metal sulfide (MeS) precipitates.[3][5]
For certain metals, such as hexavalent chromium, the mechanism involves a reduction step prior to precipitation. CPS acts as a reducing agent, converting Cr(VI) to the less toxic trivalent chromium (Cr(III)).[2] Subsequently, Cr(III) precipitates as chromium hydroxide (B78521) (Cr(OH)₃) under the alkaline conditions typically created by the addition of CPS.[2]
The general chemical reactions can be summarized as follows:
-
Precipitation of Divalent Metals: Me²⁺ + S²⁻ → MeS(s)[5]
-
Reduction and Precipitation of Hexavalent Chromium: 2CrO₄²⁻ + 3Sₓ²⁻ + 4H₂O → 2Cr(OH)₃(s) + (3x)S(s) + 6OH⁻[2]
Advantages of this compound Treatment
The use of this compound for heavy metal removal offers several advantages over traditional treatment methods, such as hydroxide precipitation:
-
High Removal Efficiency: Metal sulfides are generally much less soluble than their corresponding hydroxides over a wider pH range, resulting in lower effluent metal concentrations.[1][3]
-
Effectiveness with Chelated Metals: CPS can effectively break down and precipitate heavy metals that are bound in stable chelated or complexed forms, which are often resistant to hydroxide precipitation.[3]
-
Reduction of Hexavalent Chromium: It provides a one-step process for the reduction and subsequent precipitation of toxic Cr(VI).[3]
-
Denser Sludge Formation: The resulting metal sulfide sludge is typically denser and more easily dewatered compared to metal hydroxide sludge, leading to reduced sludge volume and disposal costs.[3]
-
Cost-Effectiveness: this compound is a relatively inexpensive chemical reagent.[3]
Data Presentation: Metal Removal Efficiency
The following tables summarize the removal efficiency of various heavy metals using this compound at different initial concentrations and dosages. The dosage is presented as a volume ratio of the wastewater to the this compound solution (GW/CaSₓ).
Table 1: Removal of Metals at an Initial Concentration of 5 mg/L [5][6]
| Metal | GW/CaSₓ Ratio | Final Concentration (mg/L) | Removal Efficiency (%) |
| Lead (Pb) | 4000 | 3.68 | 26.5% |
| 2000 | ~0 | >99% | |
| Nickel (Ni) | 4000 | ~0 | >99% |
| Zinc (Zn) | 8000 | ~0 | >99% |
| Copper (Cu) | 8000 | 2.8 | 45.3% |
| Cadmium (Cd) | 6000 | ~0 | >99% |
| Chromium (Cr) | 4000 | ~0 | >99% |
Table 2: Removal of Metals at an Initial Concentration of 100 mg/L [5][6]
| Metal | GW/CaSₓ Ratio | Final Concentration (mg/L) | Removal Efficiency (%) |
| Lead (Pb) | 1200 | ~0 | ~100% |
| Nickel (Ni) | 400 | 6.5 | 93.3% |
| Zinc (Zn) | 400 | ~0 | >99% |
| Copper (Cu) | 400 | ~0 | >99% |
| Cadmium (Cd) | 600 | ~0 | ~100% |
| Chromium (Cr) | 400 | ~0 | >99% |
Note: The efficiency of copper removal at low concentrations can be variable. For nickel, zinc, copper, and cadmium, overdosing with this compound can lead to the formation of soluble complexes and a decrease in removal efficiency.[5][7]
Experimental Protocols
Health and Safety Precautions
This compound is a hazardous material and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[8][9]
-
Eye/Face Protection: Wear safety goggles or a face shield.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene).[10]
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working in an area with poor ventilation or if vapors are present.[8]
-
Handling: Avoid contact with acids, as this will release highly toxic hydrogen sulfide gas.[8] Store in a cool, dry, well-ventilated area away from incompatible materials.[9]
Protocol 1: Bench-Scale Treatability Study (Jar Test)
This protocol outlines a standard jar testing procedure to determine the optimal dosage of this compound for a given wastewater sample.[11][12][13]
1. Materials and Equipment:
- Gang stirrer with multiple paddles
- 6 x 1000 mL beakers
- pH meter
- ORP (Oxidation-Reduction Potential) meter (optional, but recommended for Cr(VI) treatment)
- Pipettes or syringes for accurate dosing
- This compound solution (typically 25-29%)
- Wastewater sample
- Acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) for pH adjustment
- Flocculant and coagulant solutions (optional)
- Filtration apparatus (e.g., vacuum filter with 0.45 µm filters)
- Instrumentation for metal analysis (e.g., ICP-OES or AAS)[14][15]
2. Procedure:
-
Sample Characterization: Analyze the raw wastewater sample for initial concentrations of the target heavy metals and initial pH.
-
Jar Setup: Place 500 mL of the wastewater sample into each of the six beakers and place them on the gang stirrer.
-
Initial pH Adjustment (if necessary): While stirring at a rapid mix speed (e.g., 100-120 rpm), adjust the pH of the samples to the desired starting range. For general metal precipitation, a pH of 7-10 is often optimal.[3] For Cr(VI) reduction, the reaction can be effective over a wider pH range.[2]
-
This compound Dosing: Add varying dosages of the this compound solution to each beaker. It is recommended to start with a range of dosages based on stoichiometric calculations or literature values. For example, you could test dosages corresponding to GW/CaSₓ ratios of 20000, 10000, 5000, 2500, 1250, and 625.
-
Rapid Mix: Continue stirring at a rapid mix speed for 1-3 minutes to ensure complete mixing of the CPS.[13]
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to allow for the formation of larger flocs.
-
Settling: Turn off the stirrer and allow the precipitates to settle for at least 30 minutes. Observe the settling characteristics of the sludge in each beaker.
-
Sample Collection and Analysis: Carefully draw a supernatant sample from the top of each beaker, avoiding any settled sludge. Filter the samples through a 0.45 µm filter.
-
Final Analysis: Analyze the filtered supernatant for the final concentrations of the target heavy metals using a suitable analytical method like ICP-OES.[14][15] Also, measure the final pH of the treated water.
-
Determine Optimal Dose: The optimal dosage is the one that achieves the desired metal removal efficiency with the minimal chemical addition.
Protocol 2: Analysis of Metal Concentrations by ICP-OES
This is a general procedure for the analysis of heavy metals in wastewater samples using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[14][16][17]
1. Sample Preparation:
-
Acidify the filtered wastewater samples (from the treatability study) to a pH < 2 with trace-metal grade nitric acid. This is typically achieved by adding 2-5 mL of concentrated nitric acid per liter of sample.
-
If the samples contain high levels of suspended solids, a digestion step may be necessary. A common method is microwave-assisted digestion with nitric acid and hydrochloric acid.[17]
2. Instrument Calibration:
-
Prepare a series of calibration standards from a certified multi-element stock solution. The concentration range of the standards should bracket the expected concentrations of the metals in the samples.
-
Prepare a calibration blank (deionized water with the same amount of acid as the samples).
-
Run the calibration blank and standards to generate a calibration curve for each metal. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Sample Analysis:
-
Aspirate the prepared samples into the ICP-OES.
-
The instrument will measure the intensity of the light emitted at the characteristic wavelengths for each metal.
-
The software will use the calibration curves to calculate the concentration of each metal in the samples.
4. Quality Control:
-
Analyze a calibration blank and a calibration verification standard after every 10-15 samples to ensure the instrument is still in calibration.
-
Analyze a spiked sample and a duplicate sample for every batch of samples to assess matrix effects and analytical precision.
Visualizations
Signaling Pathway for Metal Removal
Caption: Chemical pathways for heavy metal removal using this compound.
Experimental Workflow for Treatability Study
References
- 1. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Wastewater Treatment | REMOTOX® this compound [grauschemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. bonsaijack.com [bonsaijack.com]
- 10. moleko.com [moleko.com]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. dober.com [dober.com]
- 13. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 17. yln.info [yln.info]
Protocols for the Application of Lime Sulfur in Organic Agriculture: Application Notes for Researchers and Scientists
Introduction
Lime sulfur, a concoction of calcium polysulfides, has been a cornerstone of pest and disease management in agriculture for over a century.[1] Its use in organic agriculture is well-established, valued for its dual-action as a fungicide and insecticide.[2][3] This document provides detailed application notes and protocols for the use of lime sulfur in organic agricultural systems, with a focus on the scientific principles and experimental data that underpin its application. These guidelines are intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this traditional, yet effective, agricultural input.
Mode of Action
Lime sulfur's efficacy stems from the release of elemental sulfur upon application and its subsequent chemical reactions. The primary modes of action are:
-
Fungicidal Action: The polysulfide components of lime sulfur react with water and carbon dioxide to produce hydrogen sulfide (B99878) (H₂S), a potent inhibitor of cellular respiration in fungi.[1][2] Specifically, sulfur disrupts the electron transport chain in the cytochrome system, depriving fungal cells of energy.[2] It can kill germinated spores on contact and penetrate leaf tissue to eradicate existing infections.[2] The vapor action of sulfur also allows it to be effective from a distance, which is particularly useful in controlling powdery mildew spores.[1][4]
-
Insecticidal/Acaricidal Action: The hydrogen sulfide produced is also toxic to insects and mites.[2] Additionally, lime sulfur acts as a contact insecticide, suffocating overwintering insects and their eggs.[2][3]
Target Pests and Diseases
Lime sulfur is effective against a broad spectrum of fungal diseases and pests.
Table 1: Target Pests and Diseases Controlled by Lime Sulfur
| Category | Target Organism |
| Fungal Diseases | Apple Scab (Venturia inaequalis)[5], Powdery Mildew[2][3], Black Spot[1][2], Brown Rot[2][6], Peach Leaf Curl[1][6], Rust[2][6], Anthracnose[6][7], Phomopsis[8], Black Knot[1][9], Spur Blight[8], Cane Blight[8] |
| Insect and Mite Pests | San Jose Scale, Rose Scale[6], Oyster Shell Scale[6], Brown Apricot Scale[6], Black Scale[6], Overwintering Insect Eggs[6], Mites (including Red Spider Mites and Blister Mites)[3][6][7], Thrips, Mealybugs[9] |
Application Protocols
The application of lime sulfur is highly dependent on the crop, target pest or disease, and the phenological stage of the plant. Applications are typically categorized as dormant season or growing season sprays.
Dormant Season Application
Dormant season applications are crucial for reducing overwintering inoculum of pathogens and populations of pests.[2]
Table 2: Dormant Season Application Rates for Various Crops
| Crop | Target Pest/Disease | Application Rate (per 100 gallons of water) | Timing and Remarks |
| Apples, Pears, Plums, Cherries | San Jose Scale | 10 to 12 pounds | Apply before buds swell in spring.[8] |
| Peaches | Peach Leaf Curl, San Jose Scale, Twig Borer | 6 to 11 gallons | Apply once in late fall and repeat in spring just before buds swell.[6][9] |
| Grapes | Phomopsis, Powdery Mildew, Mealybugs | 4 to 10 gallons per acre | Apply prior to bud swell.[9] |
| Brambles (Raspberries, Blackberries) | Anthracnose, Spur Blight, Cane Blight | See product label | Apply as a dormant spray.[8] |
| Blueberries | Phomopsis, Anthracnose twig blights | 5 to 6 gallons | Apply during the delayed dormant stage after leaf buds begin to break.[8] |
| Roses | Rose Scale, Canker, Black Spot | 100 mL in 1 L of water | Apply as a dormant application before buds break.[7] |
Growing Season Application
Growing season applications require lower concentrations to avoid phytotoxicity to foliage.
Table 3: Growing Season Application Rates for Various Crops
| Crop | Target Pest/Disease | Application Rate | Timing and Remarks |
| Apples | Scab | 0.75% - 2% solution | Curative application 35-45 hours after predicted infection periods.[10] |
| Grapes | Powdery Mildew, Anthracnose | 2 quarts per 100 gallons of water | Apply when new shoots are 4 to 6 inches long.[9] Some grape varieties are sensitive to sulfur.[11] |
| Peaches | Brown Rot, Powdery Mildew, Leaf Spot | 0.5 to 1 gallon per 100 gallons of water | Apply 3 to 5 times at weekly intervals until harvest.[9] |
| Roses | Black Spot, Powdery Mildew, Rust | 5 mL in 3 L of water | Apply every one to two weeks.[7] |
Experimental Protocols
Preparation of Lime Sulfur Solution (Laboratory Scale)
This protocol is based on the historical method described by Grison.[1][12]
Materials:
-
Elemental sulfur powder
-
Calcium hydroxide (B78521) (hydrated lime)
-
Distilled water
-
Heating mantle with a stirrer
-
Reaction flask
-
Condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Combine elemental sulfur and hydrated lime in a 2:1 ratio by weight.
-
Add the mixture to a reaction flask containing distilled water. A common starting ratio is 11 lbs of sulfur and 1.1 lbs of lime to 5 gallons of water.[12]
-
Heat the mixture to boiling while stirring continuously.
-
Reflux the boiling mixture for at least one hour, or until the solution turns a clear amber or reddish-brown color.[12]
-
Allow the solution to cool completely.
-
Filter the cooled solution to remove any undissolved solids and sediment.
-
The resulting clear liquid is the lime sulfur concentrate.
Efficacy and Phytotoxicity Evaluation of Lime Sulfur on Apple Scab
This protocol is adapted from a study evaluating lime sulfur for apple scab control.[10]
Experimental Design:
-
Randomized complete block design with multiple single-tree replications per treatment.
-
Treatments:
-
Untreated control
-
Wettable sulfur (preventive schedule)
-
Lime sulfur (preventive schedule, e.g., 1-2% solution)
-
Lime sulfur (curative schedule, e.g., 0.75-2% solution applied 35-45 hours post-infection)
-
Procedure:
-
Infection Period Monitoring: Use a disease warning system to predict apple scab infection periods based on leaf wetness duration and temperature.
-
Spray Application:
-
For preventive treatments, apply sprays at regular intervals (e.g., 7-10 days) or based on predicted infection periods.
-
For curative treatments, apply lime sulfur within a specific timeframe (e.g., 35-45 hours) after the start of a predicted infection period.[10]
-
Apply treatments to the point of runoff using a calibrated sprayer to ensure thorough coverage.
-
-
Data Collection:
-
Disease Assessment: At regular intervals, assess the incidence and severity of apple scab on both leaves and fruit.
-
Phytotoxicity Assessment: Visually assess for leaf burn, russeting on fruit, and any other signs of plant damage.[1] Quantify the percentage of affected leaf area or fruit surface.
-
Yield and Fruit Quality: At harvest, measure the total yield per tree and assess fruit quality parameters such as size, weight, and grade.
-
Visualizations
Logical Workflow for Lime Sulfur Application Decision-Making
References
- 1. wattletreehorticulture.com.au [wattletreehorticulture.com.au]
- 2. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 3. pomais.com [pomais.com]
- 4. peptechbio.com [peptechbio.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. norganics.com [norganics.com]
- 7. ep.daveyinstitute.com [ep.daveyinstitute.com]
- 8. Lime sulfur sprays can improve spring disease control - Fruit & Nuts [canr.msu.edu]
- 9. cdms.net [cdms.net]
- 10. researchgate.net [researchgate.net]
- 11. weekand.com [weekand.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Stability of calcium polysulfide solutions under aerobic conditions
Technical Support Center: Calcium Polysulfide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound solutions under aerobic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions in a laboratory setting.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Solution has turned from deep red/orange to a lighter yellow or has become colorless. | Aerobic Oxidation: Exposure to oxygen in the air has led to the oxidation of polysulfide chains into shorter chains or other sulfur species like thiosulfates and sulfates, which are colorless.[1][2] | The solution has likely lost significant potency. It is recommended to prepare a fresh solution. To prevent this, minimize headspace in the storage container and consider purging with an inert gas (e.g., nitrogen or argon) before sealing. |
| A fine, white or pale-yellow precipitate has formed in the solution. | Degradation to Elemental Sulfur: This is a common sign of degradation, especially in dilute solutions.[3] Polysulfides can disproportionate into elemental sulfur and thiosulfates.[2]Carbonation: Exposure to atmospheric carbon dioxide (CO₂) can react with the alkaline solution to precipitate calcium carbonate (CaCO₃).[4] | For a precipitate of elemental sulfur, the solution's activity is reduced. Consider filtering the solution for immediate use, but prepare a fresh batch for critical applications. To prevent this, store solutions in concentrated form and dilute only when necessary.[3] Using a saturated calcium hydroxide (B78521) solution for dilution can improve stability.[3] To avoid carbonation, keep containers tightly sealed. |
| A solid crust has formed on the surface of the solution or hard flakes have settled at the bottom. | Prolonged Air Exposure: Similar to precipitate formation, extended contact with air can cause the formation of a solid crust.[5] This is due to oxidation and carbonation at the air-liquid interface. | The crust can be skimmed off with a fine screen.[5] In some cases, gently heating the sealed container in a warm water bath (e.g., for 15 minutes) and shaking may help redissolve the precipitate.[5] This should be done with caution and appropriate personal protective equipment (PPE). |
| A strong odor of rotten eggs (hydrogen sulfide) is detected, especially when the solution is not freshly prepared. | Acidification: The solution is naturally alkaline (pH 10-11.5).[6][7] If the pH drops due to contamination with acidic substances or significant absorption of atmospheric CO₂, highly toxic and flammable hydrogen sulfide (B99878) (H₂S) gas can be released.[4][8] | Immediately ensure the area is well-ventilated. Check the pH of the solution. If it has decreased significantly, the solution is degrading and should be disposed of according to safety protocols. Always handle this compound solutions in a fume hood or well-ventilated area. |
| Inconsistent experimental results when using the solution. | Loss of Polysulfide Concentration: The active polysulfide concentration is decreasing over time due to aerobic degradation. The rate of degradation can be affected by temperature, light exposure, and the surface area exposed to air. | Quantify the polysulfide concentration before each critical experiment using a method like UV-Vis spectroscopy.[9] Prepare fresh solutions regularly and store them properly in tightly sealed, completely filled, amber glass bottles in a cool, dark place.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a lab-prepared this compound solution?
A1: The shelf life is highly dependent on storage conditions. A concentrated, properly prepared solution stored in a tightly sealed container with minimal headspace, protected from light and heat, can be effective for at least one year.[7] However, once a container is opened and exposed to air, its stability decreases.[5] Dilute solutions are significantly less stable and may show precipitation of elemental sulfur within 10 days.[3] For critical applications, it is best practice to use freshly prepared solutions or to quantify the concentration of older solutions before use.
Q2: Why did my deep red/orange this compound solution change color?
A2: The characteristic deep red-orange color of the solution is due to the presence of long-chain polysulfide anions (Sₓ²⁻).[6][7][10] Under aerobic conditions, these long chains are oxidized into shorter polysulfide chains, thiosulfates (S₂O₃²⁻), sulfites (SO₃²⁻), and eventually sulfates (SO₄²⁻).[1][2] These degradation products are typically yellow or colorless, so a color change indicates a loss of the active polysulfide species and a reduction in the solution's efficacy.
Q3: Is it possible to stabilize a dilute this compound solution?
A3: Yes, to some extent. Dilute solutions are inherently less stable than concentrated ones.[3] To improve the stability of a diluted solution, it is recommended to use a saturated calcium hydroxide solution as the diluent instead of deionized water.[3] The high pH of the calcium hydroxide solution helps to maintain the overall alkalinity, which is crucial for the stability of polysulfides.
Q4: What are the primary degradation products of this compound in the presence of air?
A4: In the presence of atmospheric oxygen and carbon dioxide, this compound (CaSₓ) degrades through several pathways. The main products include elemental sulfur (S₈), calcium thiosulfate (B1220275) (CaS₂O₃), calcium sulfite (B76179) (CaSO₃), calcium sulfate (B86663) (CaSO₄), and calcium carbonate (CaCO₃).[1][2][4][11] The formation of hydrogen sulfide (H₂S) gas can also occur if the solution becomes acidified.[8]
Q5: How should I properly store my this compound solution to maximize its stability?
A5: To maximize stability, store the solution in a tightly sealed, airtight container, filling it completely to minimize the headspace and thus the amount of available oxygen.[5] Using amber glass bottles is recommended to protect the solution from light. Store the container in a cool, dark, and well-ventilated area. For long-term storage, covering the surface of the liquid with a layer of mineral oil can provide a physical barrier against air exposure.[5]
Quantitative Data Summary
While specific degradation rates are highly dependent on experimental conditions (temperature, pH, oxygen exposure), the following table summarizes the relative stability and key parameters from various studies.
| Parameter | Value / Observation | Significance | Reference(s) |
| Typical pH of Solution | 10.0 - 11.7 | High alkalinity is critical for stability. A drop in pH indicates degradation. | [6][8][12] |
| Stability of Concentrated Solution | Effective for a minimum of 1 year when stored properly. | Concentrated solutions are significantly more stable than dilute ones. | [7] |
| Stability of Dilute Solution (<2 g/L sulfide) | Precipitate of finely dispersed sulfur forms within 10 days. | Highlights the rapid degradation upon dilution. | [3] |
| Oxygen Consumption Kinetics | The rate of oxygen consumption can be described by the empirical relation: d[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹ | Shows that the degradation rate is dependent on both polysulfide and oxygen concentration. | [2] |
| Reductive Environment Longevity (as a proxy for stability) | A 2X stoichiometric dosage maintained a reducing environment for up to 180 days even with exposure to atmospheric oxygen. | Demonstrates that a sufficient concentration can resist complete degradation for extended periods. | [13] |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution (Lime Sulfur)
This protocol is adapted from standard laboratory preparations for creating a concentrated this compound solution.[14]
Materials:
-
Calcium Hydroxide [Ca(OH)₂]: 165 g
-
Sublimed Sulfur (S): 250 g
-
Deionized Water: ~2 L
Procedure:
-
In a 2 L beaker, slake the calcium hydroxide by carefully adding a small amount of water to form a paste.
-
Add the sublimed sulfur to the calcium hydroxide paste and mix thoroughly.
-
Gradually add this mixture to 1750 mL of boiling water in a larger flask or beaker suitable for heating, equipped with a magnetic stirrer.
-
Boil the mixture with frequent agitation. Maintain the volume at approximately 1000 mL for one hour by adding hot deionized water as needed to compensate for evaporation. The solution will turn a deep red-orange. The primary reaction is: 3Ca(OH)₂ + 12S → 2CaS₅ + CaS₂O₃ + 3H₂O.[14]
-
After one hour of boiling, remove the solution from the heat and allow it to cool completely.
-
Filter the cooled solution to remove any unreacted sulfur and insoluble impurities.
-
Add sufficient deionized water through the filter to bring the final volume of the filtrate to 1000 mL.
-
Immediately transfer the solution to a tightly sealed, completely filled amber glass bottle for storage.
Protocol 2: Monitoring Stability via UV-Vis Spectroscopy
This protocol provides a method to quantify the concentration of polysulfide over time to assess stability under specific storage conditions.
Principle: Polysulfide ions have a characteristic absorbance in the UV region. By monitoring the change in absorbance at a specific wavelength (e.g., 295 nm), the relative decrease in polysulfide concentration can be determined.[15]
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Immediately after preparation, take a small aliquot of the stock solution.
-
Perform a serial dilution of the aliquot with a suitable solvent (e.g., a buffered solution at a high pH to prevent immediate degradation) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Scan the diluted sample in a UV-Vis spectrophotometer from 200 nm to 500 nm to identify the absorbance maximum. Record the absorbance at a consistent wavelength, such as 295 nm.[15] This is your initial concentration reading (Time = 0).
-
Store the stock solution under the desired aerobic conditions (e.g., in a partially filled, sealed container in ambient light at room temperature).
-
At regular intervals (e.g., every 24 hours for the first week, then weekly), repeat steps 2-4 using an identical dilution factor.
-
Plot the absorbance at 295 nm versus time. A decrease in absorbance indicates the degradation of the polysulfide. The rate of degradation can be calculated from the slope of this plot.
Visualizations
// Nodes CaSx [label="this compound (CaSₓ)\n(Deep Red-Orange)", fillcolor="#FBBC05"]; O2 [label="Oxygen (O₂)\n(from Air)", shape=ellipse, fillcolor="#F1F3F4"]; CO2 [label="Carbon Dioxide (CO₂)\n(from Air)", shape=ellipse, fillcolor="#F1F3F4"]; S8 [label="Elemental Sulfur (S₈)\n(Yellow Precipitate)", fillcolor="#FBBC05"]; CaS2O3 [label="Calcium Thiosulfate\n(CaS₂O₃)", fillcolor="#4285F4"]; CaSO3 [label="Calcium Sulfite\n(CaSO₃)", fillcolor="#4285F4"]; CaSO4 [label="Calcium Sulfate\n(CaSO₄)", fillcolor="#4285F4"]; CaCO3 [label="Calcium Carbonate\n(CaCO₃)\n(White Precipitate)", fillcolor="#F1F3F4"];
// Edges O2 -> CaS2O3; CaSx -> S8 [label=" pH < 9 "]; CaSx -> CaS2O3 [label=" Oxidation "]; CaS2O3 -> CaSO3 [label=" Further\nOxidation "]; CaSO3 -> CaSO4 [label=" Further\nOxidation "]; CO2 -> CaCO3; CaSx -> CaCO3 [label=" Carbonation of\nalkaline solution "];
// Invisible nodes for layout {rank=same; O2; CO2;} } dot Caption: Aerobic degradation pathway of this compound.
// Nodes start [label="Issue with CaSₓ Solution", shape=ellipse, fillcolor="#FBBC05"]; check_appearance [label="Observe Solution Appearance", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Precipitate / Crust Formation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; color_change [label="Color Change / Fading?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Actions & Outcomes heat_shake [label="Action: Gently heat in water bath & shake.\n(Use Caution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolved [label="Resolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_cautiously [label="Outcome: Use solution with caution.\nFilter if needed.", fillcolor="#FFFFFF"]; discard_fresh [label="Outcome: Degradation likely.\nPrepare fresh solution.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_storage [label="Review Storage Protocol:\n- Airtight, full container?\n- Cool, dark place?", fillcolor="#FFFFFF"]; end_ok [label="Solution is likely stable.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_appearance; check_appearance -> precipitate [label="Precipitate or Color Change?"]; precipitate -> heat_shake [label="Yes"]; heat_shake -> dissolved; dissolved -> use_cautiously [label="Yes"]; dissolved -> discard_fresh [label="No"]; precipitate -> color_change [label="No"];
check_appearance -> end_ok [label="No, looks normal"];
color_change -> discard_fresh [label="Yes"]; color_change -> check_storage [label="No"];
use_cautiously -> check_storage; discard_fresh -> check_storage; } dot Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. A kinetic study of Cr(VI) reduction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lime sulfur shelf life - General Fruit Growing - Growing Fruit [growingfruit.org]
- 6. hepure.com [hepure.com]
- 7. REMOTOX® this compound | Product Properties [grauschemicals.com]
- 8. bonsaijack.com [bonsaijack.com]
- 9. benchchem.com [benchchem.com]
- 10. Products - [sulviva.com]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 12. This compound Solution NSF CALMET® – Wintersun Chemical [wintersunchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PHARMACY: Preparation of Sulfurated Lime Solution [rxistsource.blogspot.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcium Polysulfide Dosage for Effective Metal Precipitation
Welcome to the technical support center for the application of calcium polysulfide (CaSₓ) in metal precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for metal precipitation?
This compound (CaSₓ), often referred to as lime sulfur, is a chemical compound used to precipitate heavy metals from aqueous solutions.[1] When added to water, it dissociates into various sulfur anions, including bisulfide (HS⁻) and hydrogen sulfide (B99878) (H₂S).[1][2] These sulfur species then react with dissolved metal ions to form highly insoluble metal sulfides, which precipitate out of the solution.[1][2] This process effectively removes a range of metals, including lead, copper, cadmium, zinc, and chromium.[1][3] For certain metals like hexavalent chromium (Cr(VI)), this compound also acts as a reducing agent, converting it to the less toxic trivalent chromium (Cr(III)), which then precipitates as chromium hydroxide (B78521) (Cr(OH)₃).[1][2]
Q2: What is the optimal pH range for metal precipitation using this compound?
While effective metal precipitation can occur over a broad pH range, the best results are typically achieved within a pH of 7 to 10.[1][2][3] Adjusting the pH of your solution into this range can enhance the precipitation process. It's important to note that the solubility of metal hydroxides is highly dependent on pH, whereas metal sulfides remain largely insoluble across a wider pH range.[4]
Q3: How do I determine the correct dosage of this compound for my experiment?
The optimal dosage of this compound is highly dependent on site-specific conditions, including the type and concentration of metals, the initial pH of the solution, and the presence of other substances.[2] Therefore, it is strongly recommended to conduct bench and pilot-scale testing to determine the ideal dosage for your specific application.[1][2] A generalized protocol for dosage optimization is provided in the "Experimental Protocols" section below.
Q4: Can I use this compound to treat chelated or complexed metals?
Yes, this compound has been shown to be effective in breaking and precipitating chelated and/or complexed heavy metals, often without the need for pretreatment.[3]
Q5: What are the safety precautions I should take when handling this compound?
This compound is an alkaline solution and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[5][6][7][8] Work in a well-ventilated area and avoid contact with acids, as this will generate toxic and flammable hydrogen sulfide (H₂S) gas.[6][7][9] Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Metal Precipitation | - Incorrect dosage (too low) - Suboptimal pH - Insufficient mixing or reaction time | - Conduct a dosage optimization study (see Experimental Protocols). - Adjust the pH of the solution to the optimal range of 7-10.[1][2][3] - Ensure thorough mixing and allow for adequate contact time for the precipitation reaction to complete. |
| Precipitate Does Not Settle Well | - Fine particle size of the precipitate | - Consider the addition of an ionic flocculant to aid in the settling and dewatering of the resulting precipitate.[3] - The dissolved calcium ions from the this compound can also act as a coagulant aid.[3] |
| Re-dissolution of Precipitated Metals | - Excessive dosage of this compound | - For some metals like nickel, zinc, copper, and cadmium, an excessive dose can lead to the formation of soluble metal-sulfide complexes.[10][11] It is crucial to determine the optimal dosage through bench-scale testing to avoid this issue. |
| Generation of Hydrogen Sulfide (H₂S) Gas | - Contact with acidic materials | - CRITICAL: Avoid any contact between this compound and acids.[6][7][9] If acidification is necessary for other process steps, ensure it is performed in a separate, well-ventilated stage after the removal of the sulfide precipitate. |
Data Presentation
Table 1: Metal Removal Efficiency with this compound at Different Concentrations
| Metal | Initial Concentration (mg/L) | CaSₓ to Groundwater Volume Ratio | Removal Efficiency (%) | Reference |
| Lead (Pb) | 100 | 1:1200 | ~100 | [10][12] |
| Nickel (Ni) | 100 | 1:400 | ~93.3 | [10] |
| Zinc (Zn) | 100 | 1:400 | >90 | [10] |
| Copper (Cu) | 100 | 1:400 | >90 | [10] |
| Cadmium (Cd) | 100 | 1:400 | >90 | [10] |
| Hexavalent Chromium (Cr(VI)) | 5 | 1:4000 | ~100 | [10] |
Note: The optimal dosage can vary significantly based on the specific conditions of the water or soil being treated. The data above should be used as a general guideline.
Table 2: Optimal Injection Ratios for Cadmium and Zinc Removal
| Metal | Optimal CPS/Metal (w/w) Ratio | Removal Efficiency (%) | Reference |
| Cadmium (Cd²⁺) | 1.45 | >99.5 | [13] |
| Zinc (Zn²⁺) | 2.50 | >99.5 | [13] |
CPS: this compound
Experimental Protocols
Protocol 1: Bench-Scale Dosage Optimization for Metal Precipitation
Objective: To determine the optimal dosage of this compound for the effective precipitation of target metals from an aqueous solution.
Materials:
-
Aqueous sample containing target heavy metals
-
This compound solution (e.g., 29% aqueous solution)[1]
-
pH meter
-
Jar testing apparatus or multiple beakers with magnetic stirrers
-
Pipettes and graduated cylinders
-
Filtration apparatus (e.g., vacuum filter with 0.45 µm filters)
-
Analytical instrument for metal analysis (e.g., ICP-MS, ICP-OES, or AAS)
-
Flocculant solution (optional)
-
Acid and base for pH adjustment
Procedure:
-
Sample Characterization: Determine the initial concentration of the target metal(s) and the initial pH of your aqueous sample.
-
pH Adjustment: If necessary, adjust the pH of the sample to the recommended range of 7-10 using a suitable acid or base.[1][2][3]
-
Dosage Range Selection: Based on available data and stoichiometric calculations, select a range of this compound dosages to test. For example, you could test volume ratios of CaSₓ to your sample such as 1:10000, 1:5000, 1:2000, 1:1000, 1:500, and 1:250.
-
Jar Test/Batch Experiment:
-
Set up a series of beakers, each containing a known volume of the pH-adjusted sample.
-
While stirring at a constant speed, add the predetermined dosages of this compound to each respective beaker.
-
Continue stirring for a specified contact time (e.g., 30-60 minutes) to allow the precipitation reaction to occur.
-
-
Flocculation (Optional): If the precipitate is fine, you can add a small amount of flocculant and stir slowly for an additional 5-10 minutes to promote the formation of larger flocs.
-
Settling: Turn off the stirrers and allow the precipitate to settle for a defined period (e.g., 30-60 minutes). Observe and record the settling characteristics.
-
Sample Collection and Analysis:
-
Carefully collect a supernatant sample from each beaker.
-
Filter the supernatant samples through a 0.45 µm filter to remove any remaining suspended solids.
-
Analyze the filtered samples for the concentration of the target metal(s) using a suitable analytical technique.
-
-
Data Analysis:
-
Calculate the metal removal efficiency for each dosage.
-
Plot the residual metal concentration or removal efficiency as a function of the this compound dosage.
-
The optimal dosage is the point at which the desired level of metal removal is achieved without a significant increase in residual metals due to re-dissolution.
-
Visualizations
Caption: Chemical pathway for metal precipitation using this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for metal precipitation issues.
References
- 1. Products - [sulviva.com]
- 2. hepure.com [hepure.com]
- 3. Wastewater Treatment | REMOTOX® this compound [grauschemicals.com]
- 4. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 5. echemi.com [echemi.com]
- 6. davismfg.com [davismfg.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. fishersci.com [fishersci.com]
- 9. bonsaijack.com [bonsaijack.com]
- 10. Feasibility of Remediation Lead, Nickel, Zinc, Copper, and Cadmium-Contaminated Groundwater by Calcium Sulfide [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. sejong.elsevierpure.com [sejong.elsevierpure.com]
pH effects on the efficacy of calcium polysulfide in remediation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium polysulfide (CaSₓ) in remediation experiments. The information addresses common issues related to the influence of pH on the efficacy of CaSₓ.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for heavy metal remediation using this compound?
A1: While this compound can be effective over a broad pH range, the optimal pH for precipitating most heavy metals as metal sulfides is generally between 7 and 10.[1][2][3] However, the ideal pH can be contaminant-specific.
Q2: How does pH affect the remediation of hexavalent chromium (Cr(VI))?
A2: this compound is effective at reducing toxic Cr(VI) to the less harmful and less soluble Cr(III) over a wide alkaline pH range, typically between 8 and 12.5.[4][5] The reaction involves the consumption of hydrogen ions (H⁺), which leads to an increase in pH.[6]
Q3: Does the initial application of this compound affect the pH of the soil or groundwater?
A3: Yes, commercial this compound solutions are alkaline, with a pH typically ranging from 11 to 11.5.[1][3][7] Its application will cause an initial increase in the pH of the treated medium. For instance, in one study, the soil pH increased from 6 to 11 upon the addition of CaSₓ.[8][9]
Q4: Is the initial pH increase permanent?
A4: No, the initial pH increase is generally not permanent. Over time, the pH tends to decrease and stabilize. In a long-term study, the pH of treated soil progressively returned from 11 to a range of 8-8.5 over the course of a year.[8][9]
Q5: How does pH influence the chemical species of polysulfide in solution?
A5: The speciation of polysulfides is highly dependent on pH. Longer-chained polysulfides are more stable at a high pH. As the pH decreases to below 8.0, these longer chains tend to break down into shorter-chained species and hydrogen sulfide (B99878) (H₂S).[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low heavy metal removal efficiency. | Suboptimal pH. | Verify that the pH of the system is within the optimal range for the target contaminant(s). Adjust the pH of the treatment solution if necessary to enhance metal precipitation.[1][3] For mixed contaminants, prioritize the pH range that is effective for the most critical or prevalent contaminant. |
| Formation of expansive mineral precipitates (heaving). | Ettringite formation at high pH. | In the remediation of materials like chromite ore processing residue (COPR), ettringite, a heaving agent, can form. To avoid this, it is recommended to maintain a pH below 9.[12] |
| "Rotten egg" smell (Hydrogen Sulfide - H₂S gas). | Low pH conditions. | This compound is most stable in systems with a pH greater than 5.0.[13] At lower pH values, there is a potential for the generation of toxic hydrogen sulfide gas. Ensure proper ventilation and monitor the pH to keep it above this threshold. |
| Initial decrease in pH when treating certain metals. | Reaction mechanism releases H⁺ ions. | The reaction of this compound with some metal ions (e.g., copper, cadmium, zinc) to form metal sulfides can release hydrogen ions (H⁺), leading to an initial drop in pH.[6] This is a normal part of the reaction. If the pH drops too low, it may need to be adjusted. |
| Apparent mobilization of Cr(VI) in early stages of treatment. | Complex interactions in the soil matrix. | In some cases, the addition of this compound can cause an initial, temporary increase in soluble Cr(VI) before a subsequent decrease is observed over a longer period.[8] Continue monitoring is crucial to assess the overall long-term effectiveness. |
Data Presentation
Table 1: Optimal pH Ranges for Remediation of Various Contaminants with this compound
| Contaminant | Optimal pH Range | Notes |
| General Heavy Metals | 7 - 10 | Effective for precipitating a wide range of heavy metals as insoluble sulfides.[1][2][3] |
| Hexavalent Chromium (Cr(VI)) | 8 - 12.5 | Effective for the reduction of Cr(VI) to Cr(III).[4][5] |
| Arsenic (As) | < 7 (Acidic) | Arsenic-sulfur compounds are insoluble in acidic conditions.[3] |
| Lead (Pb) | 4 - 9 | Forms lead sulfide (PbS).[3][13] |
| Copper (Cu) | 5 - 7 | Forms copper sulfide (CuS).[3][13] |
| Zinc (Zn) | 4 - 9 | Forms zinc sulfide (ZnS).[3][13] |
| Cadmium (Cd) | 4 - 9 | Forms cadmium sulfide (CdS).[3][13] |
| Molybdenum (Mo) | 4 - 9 | Forms molybdenum disulfide (MoS₂).[3] |
| Uranium (U) | 4 - 9 | Forms uranium disulfide (US₂).[3] |
Experimental Protocols
1. Batch Treatability Study for Cr(VI)-Contaminated Soil
This protocol is based on the methodology described for evaluating the effectiveness of this compound in treating Cr(VI)-contaminated soil.[8][9]
-
Sample Preparation: Collect and homogenize the Cr(VI)-contaminated soil sample.
-
Reagent Preparation: Prepare a this compound solution. The concentration should be determined based on the stoichiometric ratio required to reduce the expected concentration of Cr(VI) in the soil. Studies have used 1X and 2X the stoichiometric ratio.[8]
-
Treatment: In a series of batch reactors, mix known quantities of the contaminated soil with the this compound solution.
-
pH Monitoring: Immediately after mixing, and at regular intervals (e.g., daily for the first week, then weekly), measure and record the pH of the soil slurry.
-
Curing: Allow the treated soil samples to cure for an extended period (e.g., up to one year), with some samples exposed to atmospheric oxygen to simulate field conditions.
-
Leachability Testing: At various time points during the curing period, perform a leachability test, such as the Toxicity Characteristic Leaching Procedure (TCLP) or the Synthetic Precipitation Leaching Procedure (SPLP), to determine the concentration of soluble Cr(VI).
-
Solid Phase Analysis: Analyze the solid phase of the treated soil at different curing times to identify the chemical form of the chromium. This can be done using techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy.
2. Evaluation of this compound for Metal Immobilization in Contaminated Groundwater
This protocol is a generalized procedure based on studies of heavy metal removal from aqueous solutions.[6][14]
-
Groundwater Characterization: Collect the contaminated groundwater and analyze it for the initial concentrations of target heavy metals and initial pH.
-
Dosage Determination: Conduct a dose-response experiment by adding varying amounts of this compound solution to fixed volumes of the contaminated groundwater. The dosage is often expressed as a volume ratio of groundwater to CaSₓ.
-
Reaction: Mix the solutions and allow them to react for a specified period (e.g., 18 hours).[14] To simulate anaerobic aquifer conditions, the experiment can be conducted in an anaerobic chamber with nitrogen gas purging.[14]
-
Parameter Monitoring: During the reaction, monitor key parameters such as pH, Oxidation-Reduction Potential (ORP), and Dissolved Oxygen (DO).
-
Sample Analysis: After the reaction period, filter the samples to separate the precipitated solids from the aqueous phase.
-
Efficacy Assessment: Measure the final concentrations of the target heavy metals in the filtered water using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the removal efficiency.
-
Precipitate Analysis: Analyze the collected precipitates using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to identify the mineral forms of the precipitated metal sulfides.[14]
Mandatory Visualizations
Caption: Experimental workflow for a batch treatability study.
Caption: Remediation pathways for different contaminants.
Caption: Effect of pH on polysulfide speciation.
References
- 1. Products - [sulviva.com]
- 2. Wastewater Treatment | REMOTOX® this compound [grauschemicals.com]
- 3. hepure.com [hepure.com]
- 4. This compound remediation of hexavalent chromium contamination from chromite ore processing residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. This compound treatment of Cr(VI)-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Particle size and pH effects on remediation of chromite ore processing residue using this compound (CaS5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Solution – JHS Chemical GmbH [jhschemicals.com]
- 14. Removal of cadmium and zinc by this compound in acidic groundwater: Injection ratio and precipitation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of calcium polysulfide in aqueous environments
This guide provides technical information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with calcium polysulfide (CaSₓ) in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in aqueous solutions? A1: this compound, commonly known as lime sulfur, is a chemical compound with the general formula CaSₓ, where 'x' typically ranges from 4 to 5.[1][2] It is prepared by reacting calcium hydroxide (B78521) with sulfur.[1] In aqueous solutions, it serves as a source of polysulfide ions (Sₓ²⁻), which are used as a reducing agent, in organic synthesis, and for applications like precipitating heavy metals from wastewater.[3][4]
Q2: What are the primary degradation pathways for this compound in water? A2: In aqueous environments, this compound is unstable and degrades through two main pathways:
-
Hydrolysis/Disproportionation: Polysulfide ions react with water, especially upon dilution, to form species like hydrogen sulfide (B99878) (H₂S), thiosulfate (B1220275) (S₂O₃²⁻), and elemental sulfur (S₈).[1][5][6] This process is accelerated by dilution and changes in pH.[1]
-
Oxidation: In the presence of dissolved oxygen, polysulfides are rapidly oxidized.[7] The reaction products depend on pH, but commonly include thiosulfate, sulfite (B76179) (SO₃²⁻), sulfate (B86663) (SO₄²⁻), and elemental sulfur.[8][9][10]
Q3: What factors influence the stability of aqueous this compound solutions? A3: The stability of CaSₓ solutions is influenced by several factors:
-
pH: Polysulfide solutions are most stable at high pH (typically > 9).[8][11] Lowering the pH accelerates degradation.[8][11] The rate of oxidation reaction is highly dependent on pH, with a maximum rate observed around pH 10 under certain conditions.[8][10]
-
Oxygen Exposure: Contact with air (oxygen) leads to rapid oxidative degradation.[1][7] Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to improve stability.[7]
-
Concentration: Concentrated solutions are more stable than dilute ones.[11] Dilution can accelerate hydrolysis.[1]
-
Temperature: Higher temperatures can increase the rate of decomposition reactions.[12]
-
Presence of CO₂ and Acids: Carbon dioxide from the air can react with the solution, lowering the pH and causing decomposition to form H₂S and elemental sulfur.[1]
Q4: What are the expected degradation products? A4: Depending on the conditions (e.g., pH, presence of oxygen), the degradation of this compound can yield a variety of sulfur-containing species, including calcium thiosulfate, hydrogen sulfide, elemental sulfur, sulfite, and sulfate.[3][5][8][10]
Troubleshooting Guide
Q: My this compound solution has turned cloudy and has a yellow precipitate. What happened? A: This is a classic sign of degradation. The yellow precipitate is most likely elemental sulfur (S₈). This occurs when the polysulfide chains disproportionate, a process accelerated by low pH, dilution, or oxidation.[8][10]
-
Troubleshooting Steps:
-
Check the pH of your solution. If it has dropped below 9, the environment is too acidic.
-
Ensure your storage and experimental setup are free from oxygen and carbon dioxide. Use deoxygenated water and maintain an inert atmosphere.
-
Avoid excessive dilution. Concentrated stock solutions are more stable.[11]
-
Q: I've noticed a strong "rotten egg" smell from my solution. Is this normal? A: Yes, this is often expected. The unpleasant smell is due to the formation of hydrogen sulfide (H₂S) gas, a common product of polysulfide hydrolysis, especially in neutral or acidic conditions.[1][12]
-
Safety Precaution: Hydrogen sulfide is toxic. Always handle this compound solutions in a well-ventilated area or a fume hood.
Q: The deep orange color of my solution is fading quickly. What does this indicate? A: The characteristic orange color of polysulfide solutions is due to the presence of the polysulfide ions.[7][13] A fading color indicates that these ions are degrading into other sulfur species, such as thiosulfate, which are colorless. This is a sign of active decomposition, likely due to oxidation or pH changes.
Q: The pH of my solution is decreasing over time, even in a closed container. Why? A: This can happen if the container's headspace contains carbon dioxide. CO₂ can dissolve into the aqueous solution, forming carbonic acid, which lowers the pH and accelerates the decomposition of the alkaline polysulfide solution.[1] Using a container with minimal headspace and purging with an inert gas can mitigate this issue.
Troubleshooting Flowchart
Caption: Troubleshooting logic for CaSₓ solution instability.
Quantitative Data Summary
The degradation of polysulfides is highly dependent on environmental conditions. The following table summarizes the effect of pH on the oxidation of polysulfide ions.
| Parameter | Condition | Observation | Reference |
| Reaction Rate vs. pH | Aerobic, 20-40°C | The rate of oxygen consumption (oxidation) is moderately dependent on pH, reaching a maximum at approximately pH 10. | [8][10] |
| Reaction Rate vs. pH | Anaerobic, Cr(VI) reduction | The observed reaction rate constant, k(obs), increases exponentially as pH decreases from 8.5 to 5.5. | [9][14] |
| Degradation Products vs. pH | Aerobic Oxidation | Below pH 9, products are primarily thiosulfate (S₂O₃²⁻) and elemental sulfur (S⁰). | [8][10] |
| Degradation Products vs. pH | Aerobic Oxidation | Above pH 9, formation of more thiosulfate and additional sulfide (HS⁻) is observed due to the instability of the nascent elemental sulfur. | [8][10] |
| Stability | General | Long-chained polysulfides are stable at high pH but tend to break down into shorter-chained species at pH values below 8. | [11] |
Key Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Total Polysulfide Concentration
This method is suitable for relatively pure systems to quantify total polysulfide concentration based on their characteristic color.[7][13]
Methodology:
-
Preparation of Standards: Prepare a series of this compound solutions of known concentrations in deoxygenated, alkaline water (e.g., pH 10-11).
-
Sample Preparation: Dilute the experimental sample with the same deoxygenated, alkaline water to bring its absorbance into the optimal range of the spectrophotometer. All dilutions must be performed quickly and preferably in an inert atmosphere (glovebox) to minimize oxidation.[7]
-
Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the standards and the sample. The characteristic orange-yellow color of polysulfides allows for measurement in the visible range (e.g., scan from 300 to 500 nm to find λₘₐₓ).
-
Use the deoxygenated, alkaline water as a blank.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown sample using its absorbance value and the calibration curve.
-
Protocol 2: HPLC Analysis of Individual Polysulfide Species
To determine the distribution of individual polysulfide chains (e.g., S₄²⁻, S₅²⁻, S₆²⁻), a derivatization step followed by High-Performance Liquid Chromatography (HPLC) is required.[15][16]
Methodology:
-
Derivatization (Methylation):
-
The polysulfide anions (Sₓ²⁻) are not directly suitable for reverse-phase HPLC. They must first be converted to neutral, more stable species.
-
React the aqueous sample with a methylating agent, such as methyl trifluoromethanesulfonate (B1224126) ("methyl triflate") or methyl iodide.[15][16][17] This reaction converts the Sₓ²⁻ anions into their corresponding dimethylpolysulfanes (CH₃-Sₓ-CH₃).
-
This step should be performed rapidly in a controlled environment (e.g., methanol-water medium in a glovebox) as the derivatization must be faster than the polysulfide disproportionation.[16]
-
-
Extraction:
-
HPLC-UV Analysis:
-
Inject the organic extract into an HPLC system equipped with a UV detector.
-
Mobile Phase: Use a suitable solvent system, such as methanol (B129727) or acetonitrile.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: Monitor the elution of dimethylpolysulfanes using a UV detector (e.g., at 254 nm). Different chain lengths (x in CH₃-Sₓ-CH₃) will have different retention times.
-
-
Quantification: Calibrate the system using standards of known dimethylpolysulfanes to quantify the concentration of each polysulfide species in the original sample.
Diagrams of Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for monitoring CaSₓ degradation.
References
- 1. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hepure.com [hepure.com]
- 3. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 4. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the chemical oxidation of polysulfide anions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 1332-68-9 [smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A kinetic study of Cr(VI) reduction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for the determination of inorganic polysulfide distribution in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Calcium Polysulfide Application in Soil Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium polysulfide (CaSx) for soil treatment experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Soil pH After Application
Q: My soil pH has increased to above 10 after applying this compound, which is inhibiting plant growth. What can I do?
A: An increase in soil pH is an expected outcome of this compound application, with levels potentially reaching 11-12.[1][2] This is due to the generation of hydroxide (B78521) ions during the reaction of this compound in the soil. While the pH will naturally decrease over time, here are some steps to manage this issue:
-
Monitoring: Continuously monitor the soil pH over an extended period (up to a year) to track its gradual return to a more neutral range (around 8-8.5).[1][2]
-
Flushing: In controlled experimental set-ups, flushing the soil with pH-neutral water can help to lower the pH more quickly, although this may also affect the concentration of other soluble nutrients.
-
Amendments (Use with Caution): The application of acidic amendments is generally not recommended as it can lead to the generation of highly toxic and flammable hydrogen sulfide (B99878) gas.[3] If amendments are necessary, proceed with extreme caution in a well-ventilated area and consider less reactive options.
-
Experimental Design: For future experiments, consider a lower initial application rate of this compound if the primary goal is not high-level contaminant remediation.
Issue 2: Clogging of Soil Pores or Application Equipment
Q: I'm observing the formation of a crust on the soil surface, and my irrigation or injection equipment is clogging after applying this compound.
A: The reaction of this compound in the soil can lead to the precipitation of fine-grained elemental sulfur.[4] This, along with the potential for blooming or precipitation when mixed with certain types of irrigation water, can cause clogging.[5]
Troubleshooting Steps:
-
Water Compatibility Test: Before full-scale application, always perform a jar test by mixing the this compound solution with the irrigation water to be used. Observe for any "blooming" or precipitation that could indicate incompatibility.[5]
-
Equipment Flushing: Immediately and thoroughly flush all application equipment (sprinklers, injectors, etc.) with clean water after applying this compound to prevent residue buildup.[5]
-
Application Method: For soil surface applications, consider tilling or discing the soil after application to better disperse the this compound and prevent crust formation.[6]
-
Injection Systems: If using injection wells, be aware of the potential for clogging of the well and the adjacent soil formation over time. The inclusion of sacrificial wells in the experimental design could be a mitigating strategy.[4]
Issue 3: Increased Mobility of Other Heavy Metals
Q: After treating Cr(VI)-contaminated soil with this compound, I'm seeing an increase in the leachability of other heavy metals like selenium and vanadium.
A: While this compound is effective at reducing and immobilizing Cr(VI), it has been observed to transiently increase the leachability of certain other heavy metals, including selenium, vanadium, and to a lesser extent, mercury.[7]
Mitigation Strategies:
-
Monitoring: Implement a comprehensive monitoring plan that includes not only the target contaminant (Cr(VI)) but also other potentially mobile heavy metals present in the soil.
-
Temporal Sampling: Collect leachate samples at multiple time points after application. The increased mobility of other metals is often a transient effect.[7]
-
Dosage Optimization: The effect on other metals may be dose-dependent. Consider experimenting with the lowest effective dose of this compound required for your primary treatment objective.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in soil treatment?
A1: this compound acts as a reducing agent. In the case of hexavalent chromium (Cr(VI)) contamination, it reduces the highly soluble and toxic Cr(VI) to the less soluble and less toxic trivalent chromium (Cr(III)), which then precipitates out of the solution as chromium hydroxide.[4][8] It also acts as a fungicide and insecticide by releasing elemental sulfur which is toxic to these organisms.[9][10]
Q2: Is this compound phytotoxic?
A2: Yes, this compound can be phytotoxic, especially to sulfur-sensitive plants.[11] The high pH induced by its application can also be detrimental to plant growth.[2] It is recommended to test the application on a small area first to determine plant tolerance and to rinse foliage that comes into contact with the solution.[5]
Q3: What are the safety precautions I should take when working with this compound?
A3: this compound is a caustic material. Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3] Avoid contact with acids, as this will produce highly toxic and flammable hydrogen sulfide gas.[3] It is also important to note that it can be toxic if swallowed.[3]
Q4: Can I mix this compound with other fertilizers or pesticides?
A4: It may be possible to mix this compound with other agricultural chemicals, but a compatibility test is essential before application.[5] The high pH and reactive nature of this compound can lead to undesirable reactions and precipitation.
Q5: How does this compound affect soil nutrient availability?
A5: The primary documented effect is the significant increase in soil pH, which can, in turn, affect the availability and uptake of various nutrients.[2] Additionally, as a source of soluble calcium, it can help to improve soil structure and alleviate aluminum toxicity in acidic soils.[12]
Data Presentation
Table 1: Application Rates of this compound in Soil Treatment Studies
| Study Focus | Soil Type | Application Rate | Concentration of CaSx Solution | Reference |
| Soil Stabilization | Various | 120 - 1200 g/m² | Aqueous Solution | [6] |
| Soil Stabilization | Dirt Road | 919 g/m² | 29% | [6] |
| Soil Stabilization | Dirt Road | 110 g/m² | 19% | [6] |
| Cr(VI) Remediation | Contaminated Soil | 0.1x - 0.8x of lab-determined dosage | 29% | [7] |
| Cr(VI) Remediation | Glacial Soil | 1X and 2X stoichiometric ratio | Not Specified | [1][2] |
Table 2: Effect of this compound on Cr(VI) Concentration in Soil
| Initial Cr(VI) (mg/kg) | Treatment Dosage | Final Cr(VI) (mg/kg) | Timeframe | Reference |
| 742 | 0.5x | < 2 | 24 hours | [7] |
| 822 | 0.8x | < 2 | 24 hours | [7] |
| 742 | 0.5x | 0.6 - 1.3 | 50 days | [7] |
| 822 | 0.8x | 0.6 - 1.3 | 50 days | [7] |
Experimental Protocols
Methodology for Batch Treatability Studies for Cr(VI) Contaminated Soil
This protocol is a generalized procedure based on methodologies cited in the literature.[1][2]
-
Soil Characterization: Characterize the contaminated soil for baseline parameters including initial Cr(VI) concentration, total chromium, pH, and the presence of other heavy metals.
-
Stoichiometric Calculation: Determine the stoichiometric amount of this compound required to reduce the measured concentration of Cr(VI) in the soil. The reaction is generally represented as: 2CrO42- + 3CaS5 + 10H+ ↔ 2Cr(OH)3 + 15S + 2Ca2+ + 2H2O.[2]
-
Experimental Setup: Prepare multiple batches of the contaminated soil in appropriate containers.
-
This compound Application: To different batches, apply varying dosages of this compound solution, such as 1X and 2X the calculated stoichiometric requirement. Include a control batch with no this compound addition.
-
Curing: Allow the treated soil batches to cure for a predetermined period (e.g., up to one year), with periodic mixing to simulate field conditions.[1][2]
-
Monitoring and Sampling: At regular intervals (e.g., 21, 60, 180, 365 days), collect soil and leachate samples from each batch.
-
Analysis: Analyze the soil samples for total and leachable Cr(VI) and other relevant parameters. Monitor the pH of the soil over the course of the experiment.
Mandatory Visualization
Caption: Chemical reduction pathway of hexavalent chromium by this compound.
Caption: Troubleshooting workflow for common issues in this compound application.
References
- 1. This compound treatment of Cr(VI)-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. researchgate.net [researchgate.net]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. US4243563A - this compound soil stabilization method and compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 9. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. icl-growingsolutions.com [icl-growingsolutions.com]
Technical Support Center: Interference of Organic Matter on Calcium Polysulfide Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium polysulfide (CaSₓ) in the presence of organic matter.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Loss of Orange/Yellow Color of this compound Solution Upon Addition of an Organic Compound.
Possible Causes:
-
pH Shift: this compound is stable in alkaline conditions. The addition of acidic organic compounds, such as carboxylic acids, can lower the pH of the solution, leading to the decomposition of polysulfide chains. This decomposition can result in a loss of the characteristic orange/yellow color and the potential formation of elemental sulfur (a milky white or yellowish precipitate) and hydrogen sulfide (B99878) gas (rotten egg smell).[1]
-
Reaction with Organic Functional Groups: While comprehensive data is scarce, the nucleophilic nature of polysulfide anions suggests potential reactions with certain organic functional groups, which could lead to a change in the chromophore responsible for the color.
-
Oxidation: this compound can be sensitive to atmospheric oxygen, and some organic compounds may catalyze its oxidation, leading to a color change.
Troubleshooting Steps:
-
Monitor pH: Before and after the addition of the organic compound, measure the pH of the this compound solution. A significant drop in pH is a strong indicator of decomposition.
-
Buffer the Solution: If the organic compound is acidic, consider using a suitable alkaline buffer to maintain the pH of the this compound solution.
-
Degas Solvents: If working with organic solvents, degas them prior to use to minimize oxidation of the this compound.
-
Control Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Formation of a Precipitate When Mixing this compound with an Organic Solution.
Possible Causes:
-
Insolubility of this compound: this compound is an ionic compound and exhibits poor solubility in many common organic solvents, including alcohols, ketones, and hydrocarbons.[2] Mixing with these solvents can cause the this compound to precipitate out of the aqueous phase.
-
Decomposition Product: As mentioned above, a pH drop can lead to the formation of elemental sulfur, which is insoluble and will appear as a precipitate.
-
Reaction Byproducts: A reaction between this compound and the organic matter could yield an insoluble product.
-
Incompatible Emulsifiers: If you are working with a latex or emulsion containing organic polymers, some anionic and cationic emulsifiers are not compatible with this compound and can cause coagulation of either the polysulfide or the polymer.[3]
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use aqueous solutions. If an organic solvent is necessary, conduct small-scale solubility tests before proceeding with the main experiment.
-
pH Control: Ensure the pH of the mixture remains alkaline to prevent the precipitation of elemental sulfur.
-
Emulsifier Compatibility Test: If using a latex, mix a small amount with the this compound solution to check for coagulation before mixing the bulk solutions.[3]
Issue 3: Reduced Reactivity or Efficacy of this compound in the Presence of Organic Matter.
Possible Causes:
-
Chelation of Calcium: Organic matter rich in functional groups, such as humic and fulvic acids, can chelate calcium ions. This may disrupt the structure of this compound and reduce its intended reactivity.
-
Decomposition: The presence of acidic organic matter can lead to the decomposition of the active polysulfide species.
-
Steric Hindrance: Large organic molecules, such as polymers or humic substances, may physically block the active sites of the this compound, preventing it from reacting with the target substrate.
Troubleshooting Steps:
-
Characterize Organic Matter: Understand the functional groups present in your organic matter. The presence of carboxylic and phenolic groups increases the likelihood of calcium chelation.
-
Increase this compound Concentration: A higher initial concentration of this compound may be necessary to compensate for losses due to decomposition or chelation. Conduct a dose-response experiment to determine the optimal concentration.
-
Pre-treatment of Organic Matter: In some cases, it may be possible to pre-treat the organic matter to reduce its interfering effects, for example, by adjusting the pH to deprotonate acidic functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common organic solvents?
A1: this compound is generally insoluble in common organic solvents such as alcohols, ketones, and hydrocarbons.[2] This is due to its ionic nature. Some specialized applications may use aqueous-alcoholic solutions in the synthesis of this compound, suggesting some degree of compatibility under specific conditions.
Q2: How do acidic organic compounds affect this compound?
A2: Acidic organic compounds will lower the pH of the this compound solution, causing it to decompose. This results in the formation of elemental sulfur and hydrogen sulfide gas.[1] It is crucial to maintain alkaline conditions when working with this compound in the presence of acidic organic matter.
Q3: Can humic or fulvic acids interfere with my experiment involving this compound?
A3: Yes. Humic and fulvic acids contain carboxylic and phenolic functional groups that can chelate calcium ions. This can disrupt the polysulfide structure and reduce its reactivity. Additionally, these large organic molecules can cause steric hindrance.
Q4: I am observing a decrease in the concentration of this compound over time in my experiment containing organic matter. What could be the cause?
A4: This could be due to several factors. If the organic matter is acidic, it could be causing the decomposition of the polysulfide. The organic matter could also be chelating the calcium, leading to instability. Furthermore, if the experiment is exposed to air, the organic matter might be facilitating the oxidation of the polysulfide. Dilute solutions of this compound are also known to be less stable, with precipitation of finely dispersed sulfur occurring over time.
Q5: How can I quantify the concentration of this compound in a sample containing organic matter?
A5: Quantifying polysulfides in a complex organic matrix can be challenging. Spectroscopic methods like UV-Vis can be affected by the absorbance of the organic matter itself.[4] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), have been developed for the speciation and quantification of polysulfide anions in organic solvents, but may require derivatization of the polysulfides.[5][6] Titrimetric methods, such as iodometric titration, can also be used to determine the sulfide content, but may be subject to interference from other reducing agents in the organic matrix.[5]
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | Soluble | [1] |
| Alcohols | Poor | [2] |
| Ketones | Poor | [2] |
| Hydrocarbons | Poor | [2] |
| Aqueous-alcoholic solution | Can be used in synthesis |
Table 2: Influence of pH on this compound Stability
| pH Range | Stability | Decomposition Products | Reference |
| Alkaline (pH > 8) | Stable | - | [6] |
| Neutral to Acidic (pH < 8) | Unstable | Elemental Sulfur (S), Hydrogen Sulfide (H₂S) | [1][6] |
Experimental Protocols
Protocol 1: Photocolorimetric Determination of Sulfide Ions in a this compound Solution
This method is adapted from a procedure for determining sulfide ions in industrial this compound solutions and may require optimization for specific organic matrices.
Materials:
-
This compound solution (sample)
-
Saturated calcium hydroxide (B78521) solution (as diluent)
-
Spectrophotometer or photocolorimeter
-
Cuvettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known sulfide concentrations by diluting a stock this compound solution with a saturated calcium hydroxide solution. The use of saturated calcium hydroxide solution as a diluent helps to improve the stability of the dilute solutions.[5]
-
Measure the optical density (absorbance) of each standard solution at the wavelength of maximum absorbance for the polysulfide solution (typically in the visible range).
-
Plot a graph of optical density versus the concentration of sulfide ions to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the experimental sample containing this compound and organic matter with a saturated calcium hydroxide solution to a concentration that falls within the range of the calibration curve. Note that the organic matter may need to be removed if it absorbs at the analytical wavelength.
-
-
Measurement:
-
Measure the optical density of the diluted sample at the same wavelength used for the calibration curve.
-
-
Calculation:
-
Determine the concentration of sulfide ions in the diluted sample from the calibration curve.
-
Calculate the concentration of sulfide ions in the original, undiluted sample by accounting for the dilution factor.
-
Note: The presence of colored organic matter can interfere with this method. A blank correction using a solution of the organic matter in the diluent may be necessary. The accuracy of this method should be confirmed with an independent method, such as titrimetry, if high precision is required.[5]
Protocol 2: Titrimetric Determination of Sulfide in this compound Solutions
This is a general procedure for determining sulfide content and may require modification to account for interferences from the organic matrix.
Materials:
-
This compound solution (sample)
-
Standardized iodine solution (e.g., 0.1 N)
-
Starch indicator solution
-
Hydrochloric acid (HCl), diluted
-
Cadmium acetate (B1210297) solution (10%)
Procedure:
-
Sample Preparation:
-
Accurately measure a known volume of the this compound solution.
-
To precipitate sulfide ions and separate them from other sulfur species like thiosulfates, you can add a 10% cadmium acetate solution. This step may need to be tested for compatibility with the organic matrix.
-
-
Titration:
-
Acidify the solution with dilute HCl.
-
Add a known excess of standardized iodine solution. The iodine will oxidize the sulfide.
-
Add a few drops of starch indicator solution. The solution should turn blue-black in the presence of excess iodine.
-
Titrate the excess iodine with a standardized sodium thiosulfate (B1220275) solution until the blue color disappears.
-
-
Calculation:
-
Calculate the amount of iodine that reacted with the sulfide by subtracting the amount of iodine that reacted with the sodium thiosulfate from the total amount of iodine added.
-
From the stoichiometry of the reaction between iodine and sulfide, calculate the concentration of sulfide in the original sample.
-
Note: Other reducing agents present in the organic matter can interfere with this titration by reacting with iodine. A proper blank titration with the organic matrix is essential.
Mandatory Visualization
Caption: Interference pathways of organic matter on this compound reactivity.
References
- 1. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1332-68-9 [smolecule.com]
- 3. US4243563A - this compound soil stabilization method and compositions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing the Phytotoxicity of Calcium Polysulfide in Agricultural Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the phytotoxicity of calcium polysulfide in agricultural experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in agriculture?
This compound (CaSₓ), commonly known as lime sulfur, is a fungicide and insecticide used in agriculture.[1] It is effective against a range of fungal diseases such as powdery mildew, anthracnose, and scab, and also controls various insects and mites. Its mode of action involves the release of elemental sulfur, which disrupts fungal cell metabolism and insect respiration.
Q2: What are the typical symptoms of this compound phytotoxicity?
Phytotoxicity symptoms can vary depending on the plant species, concentration of the application, and environmental conditions. Common symptoms include:
-
Leaf Burn: Necrosis or browning of leaf tissues, particularly at the margins and tips.
-
Chlorosis: Yellowing of leaf tissue due to chlorophyll (B73375) degradation.
-
Defoliation: Premature dropping of leaves.[2]
-
Fruit Russeting: Brown, corky blemishes on the fruit surface.
-
Stunted Growth: Reduced plant vigor and development.
-
Leaf Distortion: Curling or malformation of leaves.
Q3: Which plant species are particularly sensitive to this compound?
Certain plant species are known to be sensitive to sulfur-based products. It is crucial to consult literature or conduct small-scale tests before applying to a new species or variety. Known sensitive plants include:
-
Apricots
-
Raspberries
-
Cucurbits (e.g., cucumbers, melons)
-
Certain grape varieties (e.g., Marechal Foch, Leon Millot, Brianna)[1]
-
'Delicious' and 'Cox's Orange Pippin' apples
Q4: What are the primary factors that influence the phytotoxicity of this compound?
Several factors can increase the risk of phytotoxicity:
-
Temperature: High temperatures (generally above 85°F or 29°C) significantly increase the risk of foliar burn.[1][3]
-
Sunlight: Application in bright, direct sunlight can exacerbate phytotoxic effects.
-
Application Timing: Applications on actively growing, tender foliage are more likely to cause damage than dormant season applications.
-
Tank Mixes: Mixing with or applying in close succession with certain other products, especially horticultural oils, can increase phytotoxicity. A minimum of 14 to 30 days between oil and lime sulfur applications is often recommended.[1]
-
Plant Stress: Plants under drought or other physiological stress are more susceptible to injury.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden leaf yellowing and drop after application. | High application concentration or application during high temperatures. | Immediately rinse the foliage with water if possible. In the future, reduce the concentration and apply during cooler parts of the day (early morning or late evening). |
| Brown, corky spots on fruit. | Application during a sensitive fruit development stage. | Avoid application during and shortly after flowering. Review application timing recommendations for the specific crop. |
| Severe leaf burn on a specific plant variety. | High sensitivity of the variety to sulfur. | Discontinue use on that variety. For future experiments, conduct a small-scale phytotoxicity test on a few plants before treating the entire batch. |
| Overall stunting of plant growth after soil drench. | High concentration leading to root damage. | Leach the soil with ample water to dilute the concentration. In the future, use a lower concentration for soil applications and ensure even distribution. |
| Phytotoxicity observed after a tank mix. | Incompatibility with another pesticide or adjuvant. | Review the product labels for known incompatibilities. Always perform a jar test for physical compatibility before mixing chemicals. Apply tank mixes to a small test area first. |
Data Presentation
Table 1: Recommended Application Rates of this compound for Selected Crops and Targeted Pests/Diseases
| Crop | Target Pest/Disease | Application Timing | Application Rate (per 100 gallons of water) | Annual Maximum Application (lbs CaSₓ per acre) | Reference |
| Apples | Scab, Powdery Mildew, Mites | Dormant to Delayed Dormant | 11 gallons | 198 | [3] |
| Peaches | Leaf Curl, Scab, Shothole | Dormant | 10-12 gallons | 117 | |
| Grapes | Powdery Mildew | Dormant | 6-11 gallons | 198 | [3] |
| Cherries | Brown Rot, Leaf Spot | Growing Season | 0.5 gallons | 126 | [4] |
| Blueberries | Phomopsis Cane and Twig Blight | Delayed Dormant | 5-6 gallons | N/A | [4] |
Note: These are general recommendations. Always consult the product label for specific instructions.
Table 2: Environmental Thresholds for Minimizing this compound Phytotoxicity
| Environmental Factor | Threshold | Recommendation | Reference |
| Temperature | > 85°F (29°C) | Avoid application. | [1][3] |
| Sunlight | Bright, direct sunlight | Apply during early morning or late evening. | |
| Plant Moisture Status | Drought-stressed plants | Ensure adequate soil moisture before application. | |
| Time Interval with Oil Sprays | 14-30 days | Do not apply within this window of an oil spray. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity
This protocol outlines a method for quantifying the phytotoxicity of this compound on a given plant species.
1. Plant Material and Growth Conditions:
- Use healthy, uniform plants of the desired species and variety.
- Grow plants in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.
- Acclimate plants to the experimental conditions for at least one week prior to treatment.
2. Treatment Application:
- Prepare a range of this compound concentrations, including a water-only control.
- Apply the treatments to the foliage until runoff using a calibrated sprayer to ensure even coverage.
- Include a positive control if a known phytotoxic agent for the plant species is available.
- Randomize the placement of treated plants to minimize positional effects.
3. Data Collection (at 3, 7, and 14 days post-treatment):
- Visual Phytotoxicity Rating: Score phytotoxicity on a scale of 0-10, where 0 is no damage and 10 is complete necrosis.
- Chlorophyll Fluorescence: Measure the maximum quantum yield of photosystem II (Fv/Fm) using a portable fluorometer. A decrease in Fv/Fm indicates stress.
- Electrolyte Leakage: Measure the electrical conductivity of a solution in which leaf discs are incubated to quantify membrane damage.
- Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and measure fresh and dry weight.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and identify the concentration at which significant phytotoxicity occurs.
Mandatory Visualizations
References
Improving the storage and handling of calcium polysulfide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of calcium polysulfide (CaSx) solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications in research?
This compound is an inorganic polymer with the general formula CaSₓ, where 'x' typically ranges from 2 to 7.[1] It is a reddish-orange aqueous solution with a characteristic rotten egg odor due to the potential release of hydrogen sulfide (B99878) gas.[2] In research and development, it is utilized for its reducing properties, in the synthesis of sulfur-containing compounds, and in studies related to environmental remediation, such as the removal of heavy metals.[3]
2. What are the primary safety concerns when handling this compound solutions?
The primary safety concerns include:
-
Release of Toxic Gas: Contact with acids will cause the rapid release of highly toxic and flammable hydrogen sulfide (H₂S) gas.[4][5]
-
Corrosivity: The solution is alkaline (typically pH 10-12) and can cause skin and eye irritation or burns.[2]
-
Inhalation: Inhalation of vapors or mists can irritate the respiratory tract.[2]
Always handle this compound solutions in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (Viton, Butyl Rubber, or Neoprene), and a lab coat.[4][6] An eyewash station and safety shower should be readily accessible.[4]
3. How should this compound solutions be stored to ensure stability?
For optimal stability, store this compound solutions in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as acids and strong oxidizers.[2] Keep containers tightly sealed to prevent exposure to air, which can lead to degradation.[7] Under these conditions, the solution can be expected to have a shelf life of at least one year.[8]
4. What are the signs of degradation in a this compound solution?
Degradation of a this compound solution can be indicated by:
-
A color change from the typical reddish-orange to a lighter yellow or a milky appearance.
-
The formation of a precipitate, which is often elemental sulfur or calcium thiosulfate (B1220275).[9]
-
A noticeable decrease in the characteristic odor, which may suggest a loss of polysulfide content.
5. How should I dispose of waste this compound solution and contaminated materials?
Dispose of this compound waste in accordance with local, state, and federal regulations.[2] As it is a non-RCRA hazardous liquid waste, specific guidance from local officials should be sought.[2] Spills should be contained and absorbed with an inert material like sand or earth. The remaining sulfide can be neutralized with an alkaline hypochlorite (B82951) solution, followed by neutralization of the hypochlorite with a dilute sodium thiosulfate solution.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Precipitate Formation | 1. Exposure to Air/CO₂: Carbon dioxide from the air can react with the solution, leading to the precipitation of calcium carbonate and elemental sulfur.[3] 2. Acidic Contamination: Accidental introduction of acidic substances will lower the pH and cause the decomposition of polysulfides into insoluble elemental sulfur. 3. Dilution with Water: Diluting the solution, especially with acidic or neutral water, can accelerate hydrolysis and lead to sulfur precipitation.[9] 4. Low Temperature: Freezing can cause the components to separate and precipitate upon thawing. | 1. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and keep containers tightly sealed. 2. Ensure all glassware is clean and free of acidic residues. Use dedicated glassware if possible. 3. If dilution is necessary, use deionized water and consider buffering the solution to maintain a high pH. 4. Store the solution at a controlled cool temperature, but above its freezing point. |
| Color of the Solution Fades | 1. Oxidation: Prolonged exposure to air can lead to the oxidation of polysulfides to other sulfur species like thiosulfates, which are colorless. 2. Decomposition: Over time, especially if not stored properly, the polysulfide chains can break down, leading to a loss of the characteristic color. | 1. Minimize headspace in storage containers and consider purging with an inert gas before sealing. 2. If the solution is old or has been improperly stored, it may be necessary to prepare a fresh batch. |
| Strong Smell of Hydrogen Sulfide | 1. Low pH: The solution's pH may have dropped due to acidic contamination or exposure to atmospheric CO₂. 2. Reaction with Moisture: While an aqueous solution, reaction with additional atmospheric moisture can contribute to slow hydrolysis and H₂S release. | 1. Check the pH of the solution. If it has dropped, the solution may be degrading. 2. Ensure the storage area is dry and containers are well-sealed. Handle in a fume hood to manage H₂S exposure. |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: The concentration of the polysulfide solution may not be accurately known or may have changed over time. 2. Presence of Impurities: The solution may contain impurities from the starting materials or from degradation, such as calcium thiosulfate.[10] | 1. Standardize the this compound solution before use using a method like iodometric titration (see Experimental Protocols). 2. Prepare fresh solutions from high-purity reagents. Analyze for common impurities if precise composition is critical. |
Data Presentation
Table 1: Storage Recommendations and Stability of this compound Solutions
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated | Expected Shelf Life |
| Temperature | Cool, ambient temperature. Avoid freezing and high heat.[2] | High temperatures accelerate decomposition. Freezing can cause precipitation. A recommended range is to store at a minimum of 7°F and a maximum of 110°F.[7] | At least 1 year under recommended conditions.[8] |
| Light Exposure | Store in a dark or opaque container in a shaded place.[8] | Light can promote the degradation of polysulfide chains. | At least 1 year under recommended conditions.[8] |
| Atmosphere | Tightly sealed container, minimize headspace. Consider purging with an inert gas (N₂ or Ar). | Exposure to air (O₂ and CO₂) leads to oxidation and the precipitation of sulfur and calcium carbonate.[3] | At least 1 year under recommended conditions.[8] |
| pH | Maintain a high pH (typically 10-12).[2] | Lower pH values lead to the rapid decomposition of polysulfides and the release of H₂S gas. | Stable indefinitely at high pH in the absence of other degradation factors. |
| Container Material | High-density polyethylene (B3416737) (HDPE), polypropylene, or glass. | Avoid contact with incompatible metals that may be corroded by the alkaline and sulfidic nature of the solution. | N/A |
Experimental Protocols
Laboratory-Scale Preparation of this compound Solution
This protocol is adapted from a method involving the reaction of calcium hydroxide (B78521) with elemental sulfur in an aqueous medium.[10]
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Elemental sulfur (S), powdered
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Storage bottle (amber glass or HDPE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, create a suspension of calcium hydroxide in deionized water. A typical ratio is 1 part Ca(OH)₂ to 10 parts water by weight.
-
With continuous stirring, gradually add 2 parts by weight of powdered elemental sulfur to the calcium hydroxide suspension.
-
Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle.
-
Maintain a gentle boil with constant stirring for approximately 1-2 hours. The color of the solution should change to a deep reddish-orange.
-
After the reaction period, turn off the heat and allow the solution to cool to room temperature.
-
Filter the cooled solution using a Buchner funnel to remove any unreacted sulfur and insoluble impurities.
-
Transfer the clear, reddish-orange filtrate to a labeled, airtight storage bottle.
-
For long-term storage, it is advisable to purge the headspace of the bottle with an inert gas like nitrogen or argon before sealing.
Iodometric Titration for Determination of Polysulfide Concentration
This method is a common approach for quantifying the total sulfide and polysulfide content in the solution.
Principle: Polysulfides react with a known excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution using a starch indicator.
Reagents:
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Accurately pipette a small volume (e.g., 1.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water.
-
Carefully add a known excess volume of standardized 0.1 N iodine solution (e.g., 50.00 mL) to the flask. The solution should turn a dark brown/black color.
-
Acidify the solution by slowly adding concentrated HCl until the solution is distinctly acidic (test with litmus (B1172312) paper). This should be done in a fume hood due to the evolution of H₂S.
-
Allow the reaction to proceed for about 5-10 minutes.
-
Titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached, the dark color will fade to a pale yellow. At this point, add 2-3 mL of the starch indicator solution, which will turn the solution a deep blue/black.
-
Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears, leaving a milky white suspension of precipitated sulfur.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration by repeating steps 3-9 without the this compound sample to determine the exact amount of iodine initially added.
Calculation: The total polysulfide concentration can be calculated based on the stoichiometry of the reactions and the volumes of the standard solutions used.
Visualizations
Caption: Experimental workflow for the preparation, analysis, and troubleshooting of this compound solutions.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. bonsaijack.com [bonsaijack.com]
- 3. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hillbrothers.com [hillbrothers.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. echemi.com [echemi.com]
- 7. orcalinc.com [orcalinc.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]
Technical Support Center: Overcoming Limitations of Calcium Polysulfide in High-Lime Soils
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with calcium polysulfide in high-lime (calcareous) soils. The information is designed to address common experimental challenges and provide a deeper understanding of the chemical and biological interactions at play.
Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound in soil, and why are its effects limited in high-lime soils?
This compound (CaSₓ), also known as lime sulfur, is used in agriculture to provide a source of soluble calcium and sulfur.[1] Upon application, it reacts with soil water and oxygen to form elemental sulfur (S⁰).[1][2] This elemental sulfur is then slowly oxidized by soil microbes into sulfuric acid (H₂SO₄), which is intended to lower soil pH. However, in high-lime soils, this acidifying effect is severely limited. High-lime soils are characterized by a large reservoir of calcium carbonate (CaCO₃), which acts as a powerful buffer. The sulfuric acid produced from sulfur oxidation is immediately neutralized by the calcium carbonate, preventing any significant or lasting decrease in soil pH.
Q2: What is "lime-induced chlorosis," and why does it occur in high-lime soils?
Lime-induced chlorosis is a physiological disorder where plant leaves turn yellow due to a lack of chlorophyll.[3][4] This condition is a common problem in high-lime soils, which are alkaline (high pH).[3] At high pH, essential micronutrients like iron (Fe) and manganese (Mn) become less soluble and therefore less available for plant uptake, even if they are abundant in the soil.[3][5][6] The high concentration of bicarbonate ions (HCO₃⁻) in these soils is also a major contributing factor, as it can inhibit the mobilization and transport of iron from the roots to the leaves.[7]
Q3: Can applying this compound correct lime-induced chlorosis?
While this compound provides sulfur, its ability to correct lime-induced chlorosis is often minimal and indirect. The primary cause of the chlorosis is the high soil pH and bicarbonate levels locking up iron and other micronutrients.[7] Since this compound is largely ineffective at reducing the overall pH of a well-buffered calcareous soil, it cannot sufficiently increase the availability of these locked-up nutrients. The fundamental problem of high soil pH remains unsolved.
Q4: What are the primary chemical reactions of this compound in a high-lime soil environment?
When this compound (CaSₓ) is applied to soil, it rapidly degrades in the presence of water to form elemental sulfur and calcium hydroxide (B78521) (Ca(OH)₂).[1][8] The elemental sulfur is then microbially oxidized to produce sulfuric acid. However, in a high-lime soil rich in calcium carbonate (CaCO₃) and bicarbonate (HCO₃⁻), the following neutralization reactions occur:
-
H₂SO₄ + CaCO₃ → CaSO₄ + H₂O + CO₂
-
H₂SO₄ + 2HCO₃⁻ → SO₄²⁻ + 2H₂O + 2CO₂
These reactions consume the acid as it is produced, buffering the soil pH and preventing acidification. The calcium hydroxide formed from the initial breakdown of this compound is also an alkaline compound, which can temporarily increase soil pH further.[8][9]
Q5: Are there more effective alternatives to this compound for managing high-lime soils?
Yes, several alternatives are often more effective:
-
Elemental Sulfur (Powdered): Applying finely ground elemental sulfur can be effective, but it requires large quantities and a long time for microbial oxidation to have an impact.[10][11] The oxidation rate is faster in warmer, moist, alkaline soils.[12]
-
Chelated Micronutrients: Applying iron in a chelated form (e.g., Fe-EDDHA) is a highly effective way to supply iron directly to the plant, bypassing the soil's high pH.[13] This is a corrective measure for the nutrient deficiency itself, rather than an attempt to change the soil.
-
Acidifying Fertilizers: Using fertilizers like ammonium (B1175870) sulfate (B86663) can create localized zones of acidity around the fertilizer granules as the ammonium (NH₄⁺) is converted to nitrate (B79036) (NO₃⁻), a process that releases protons (H⁺).[4]
-
Organic Matter: Incorporating acidic organic matter, such as peat moss or conifer needle mulch, can help create localized acidic zones and improve soil structure.[3]
Troubleshooting Guide
Problem 1: My plants exhibit severe interveinal chlorosis (yellowing leaves with green veins) on new growth, even after I applied this compound.
-
Likely Cause: This is a classic symptom of lime-induced iron deficiency.[3][4] The this compound application was unable to lower the soil pH sufficiently to make iron available to the plant roots. The high bicarbonate concentration in the soil is likely interfering with iron uptake and transport within the plant.[7]
-
Troubleshooting Steps:
-
Confirm the Diagnosis: Conduct a plant tissue analysis to confirm which micronutrient(s) are deficient.[14][15] Iron, manganese, and zinc are common deficiencies in high-pH soils.[16]
-
Bypass Soil Lock-up: Apply a foliar spray of chelated iron (e.g., Fe-EDDHA) for a rapid greening effect. This provides iron directly to the leaves.[3]
-
Long-Term Soil Treatment: For a more sustained solution, apply a soil drench of a stable iron chelate like Fe-EDDHA, which remains soluble and available to plants even in high pH soils.
-
Re-evaluate Soil Amendment Strategy: Recognize that pH reduction in this soil type is difficult. Future strategies should focus on providing nutrients in a plant-available form rather than attempting to alter the bulk soil pH.
-
Problem 2: My soil analysis shows no significant change in pH weeks after applying this compound.
-
Likely Cause: The soil has a high calcium carbonate equivalent (CCE), giving it a strong buffering capacity. The acid produced from the sulfur in the this compound was completely neutralized by the free lime (CaCO₃) in the soil.
-
Troubleshooting Steps:
-
Quantify the Problem: Perform a CCE test on your soil (see Experimental Protocols below). A high CCE confirms that pH modification with acidifying agents will be difficult and require impractically large amounts of product.
-
Check Application Rate: Review the application rate used. While increasing the rate might seem logical, it is unlikely to overcome the soil's buffering capacity and is not economically feasible.
-
Monitor Soil Salinity: Be aware that adding sulfur-containing products can increase the electrical conductivity (EC) or salinity of the soil, which can be detrimental to plant growth.[11]
-
Shift Focus: Change your experimental objective from pH reduction to managing nutrient availability through other means, such as chelated fertilizers or selecting plant species tolerant of alkaline conditions.
-
Data Presentation
Table 1: Influence of Soil pH on Micronutrient Availability
This table illustrates the general relationship between soil pH and the availability of key micronutrients. As pH rises into the alkaline range typical of high-lime soils, the availability of these nutrients decreases dramatically.
| Soil pH | Iron (Fe) Availability | Manganese (Mn) Availability | Zinc (Zn) Availability | Copper (Cu) Availability |
| 5.5 | High | High | High | High |
| 6.0 | Adequate | Adequate | Adequate | Adequate |
| 6.5 | Adequate | Adequate | Adequate | Adequate |
| 7.0 | Moderate | Moderate | Moderate | Adequate |
| 7.5 | Low | Low | Low | Moderate |
| 8.0 | Very Low | Very Low | Very Low | Low |
| 8.5 | Extremely Low | Extremely Low | Extremely Low | Low |
Data synthesized from multiple sources indicating that most micronutrients become less available as soil pH increases above neutral.[5][6][16][17]
Experimental Protocols
Protocol 1: Determination of Soil pH (1:1 Water Method)
This protocol provides a standardized method for measuring soil pH.
-
Materials:
-
Oven-dried and sieved (2 mm) soil sample
-
Distilled or deionized water
-
100 mL beaker or cup
-
Balance (accurate to 0.1 g)
-
100 mL graduated cylinder
-
Stirring rod
-
Calibrated pH meter or pH pen
-
-
Procedure:
-
Weigh 40 g of the dried, sieved soil and place it into the 100 mL beaker.[18]
-
Add 40 mL of distilled water to the beaker to create a 1:1 soil-to-water ratio.[18]
-
Stir the soil-water mixture vigorously with the stirring rod for 30 seconds.
-
Let the mixture stand for at least three minutes to allow particles to settle.
-
Repeat the stirring and waiting cycle four more times for a total of five cycles.[18]
-
After the final waiting period, allow the suspension to settle until a layer of relatively clear water (supernatant) forms.
-
Insert the calibrated pH electrode into the supernatant, ensuring it does not touch the settled soil at the bottom.
-
Record the pH reading once it stabilizes.
-
Perform the measurement in triplicate for each soil sample and report the average.
-
Protocol 2: Determination of Calcium Carbonate Equivalent (CCE) - Titrimetric Method
This protocol determines the soil's capacity to neutralize acid, which is critical for understanding its buffering capacity.
-
Materials:
-
Dried, finely ground soil sample
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
Phenolphthalein (B1677637) indicator solution
-
250 mL Erlenmeyer flasks
-
Burette, pipettes, and graduated cylinders
-
Hot plate
-
Deionized water
-
-
Procedure:
-
Weigh 2.5 g of soil (for soils with an expected CCE >16%) into a 250 mL Erlenmeyer flask.[19]
-
Carefully add 20 mL of 1.0 N HCl to the flask using a volumetric pipette.[19]
-
Cover the flask with a watch glass and gently boil the mixture on a hot plate for 5 minutes to ensure the reaction between acid and carbonates goes to completion.[19]
-
Remove from heat and add 50-100 mL of deionized water. Allow the flask to cool to room temperature.[19]
-
Add 3-4 drops of phenolphthalein indicator to the solution.
-
Set up a blank titration by taking another flask with 20 mL of 1.0 N HCl and 50-100 mL of deionized water (no soil).
-
Titrate the excess acid in both the sample and blank flasks with 0.5 N NaOH until a faint, persistent pink color appears. Record the volume of NaOH used for both.
-
Calculation:
-
CCE (%) = [ (V_blank - V_sample) × N_NaOH × 5 ] / W_soil
-
Where:
-
V_blank = Volume of NaOH used for the blank (mL)
-
V_sample = Volume of NaOH used for the soil sample (mL)
-
N_NaOH = Normality of NaOH (e.g., 0.5 N)
-
5 = Equivalent weight of CaCO₃ (50 g/eq) divided by 10 (for percentage)
-
W_soil = Weight of the dry soil sample (g)
-
-
-
Protocol 3: Plant Tissue Analysis for Nutrient Deficiencies
Plant tissue analysis measures the actual nutrient content within the plant, providing a definitive diagnosis of a deficiency.[14][20]
-
Materials:
-
Clean paper or cloth bags
-
Permanent marker
-
Access to a certified agricultural laboratory
-
-
Procedure:
-
Sampling Time: The nutrient concentration in plant tissue changes with the age and developmental stage of the plant.[14] Sample at the specific growth stage recommended for the crop being studied (e.g., for corn, the ear leaf at the R1 stage).[21]
-
Plant Part: Collect the correct plant part. For most micronutrient analyses, this is typically the most recently matured, fully expanded leaves near the top of the plant.
-
Comparative Sampling: When diagnosing a suspected deficiency, always collect two separate samples: one from plants showing deficiency symptoms and another from adjacent, healthy-looking plants for comparison.[14]
-
Sample Size: Collect leaves or petioles from at least 20-50 different plants distributed throughout the sampling area to ensure the sample is representative.[14]
-
Handling: Avoid soil contamination. If leaves are dusty, gently wipe them with a clean, dry cloth. Do not wash the samples unless the laboratory protocol specifically requires it, as this can leach some nutrients.
-
Submission: Place the samples in clearly labeled paper bags (plastic bags can cause the sample to rot) and send them to the laboratory for analysis as quickly as possible. The lab report will provide the concentration of macro- and micronutrients, which can be compared to established sufficiency ranges for that crop.[15][21]
-
Mandatory Visualizations
Caption: Chemical fate of this compound in high-lime soils.
Caption: Workflow for evaluating soil amendments in high-lime soils.
Caption: Troubleshooting logic for lime-induced chlorosis.
References
- 1. REX LIME SULFUR SOLUTION | this compound for Crops [orcalinc.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Common Cultural: Lime-induced chlorosis | Hortsense | Washington State University [hortsense.cahnrs.wsu.edu]
- 4. Iron deficiency (plant disorder) - Wikipedia [en.wikipedia.org]
- 5. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]
- 6. geojournal.net [geojournal.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. This compound treatment of Cr(VI)-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Soil Health and Crop Performance Under Saline-Sodic Calcareous Soil: A Comparative Study of Nano-Sulfur and Mineral Sulfur Combined with Compost Application [mdpi.com]
- 11. gilan.areeo.ac.ir [gilan.areeo.ac.ir]
- 12. cropnutrition.com [cropnutrition.com]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. Ontario Crop IPM - Plant Tissue Analysis [cropipm.omafra.gov.on.ca]
- 15. cropnutrition.com [cropnutrition.com]
- 16. Finding the perfect balance: soil pH and nutrient availability | OSCIA [membership.ontariosoilcrop.org]
- 17. extension.purdue.edu [extension.purdue.edu]
- 18. purdue.edu [purdue.edu]
- 19. openknowledge.fao.org [openknowledge.fao.org]
- 20. cawood.co.uk [cawood.co.uk]
- 21. agcrops.osu.edu [agcrops.osu.edu]
Validation & Comparative
Efficacy Showdown: Calcium Polysulfide Versus Modern Synthetic Fungicides
A Comparative Guide for Researchers and Drug Development Professionals
In the perpetual battle against fungal pathogens that threaten global crop yields, the choice of fungicide is a critical determinant of success. This guide provides a detailed comparison of the efficacy of calcium polysulfide, a traditional inorganic fungicide, with modern synthetic fungicides, specifically focusing on the widely used strobilurin and triazole classes. This analysis is supported by quantitative data from experimental studies, detailed methodologies of those trials, and visual representations of their mechanisms of action and experimental workflows.
Executive Summary
This compound, also known as lime sulfur, has been a stalwart in disease management for over a century, valued for its broad-spectrum activity and low risk of resistance development.[1][2] It operates through a multi-site contact mechanism, where sulfur penetrates leaf tissues and disrupts fungal cell metabolism and enzyme function.[3][4] In contrast, modern synthetic fungicides like strobilurins and triazoles offer more targeted, systemic, and often preventative or curative actions. Strobilurins inhibit mitochondrial respiration, while triazoles disrupt ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. While highly effective, their single-site mode of action makes them more prone to the development of resistant fungal strains. This guide aims to provide an objective comparison to aid researchers in understanding the relative strengths and weaknesses of these fungicidal agents.
Quantitative Performance Data
The following tables summarize the efficacy of this compound and representative modern synthetic fungicides against two economically significant fungal diseases: apple scab (Venturia inaequalis) and grape powdery mildew (Erysiphe necator).
Table 1: Efficacy Against Apple Scab (Venturia inaequalis)
| Fungicide Class | Active Ingredient | Application Rate | Disease Incidence on Fruit (%) | Disease Severity on Fruit (%) | Source |
| Inorganic | Sulfur/Lime Sulfur | 16.8 kg/ha (S) / 18.7 L/ha (LS) | 0.4 | Not Reported | [5] |
| Strobilurin | Kresoxim-methyl | Not Specified | Low | Low | [6] |
| Strobilurin + Multi-site | Trifloxystrobin + Captan | Not Specified | Not Reported | 3.2 (96.8% control) | [5] |
| Triazole (DMI) | Penconazole | Not Specified | Significantly lower than control | Significantly lower than control | [7] |
| Triazole (DMI) | Myclobutanil | Label Rates | Not Specified | Not Specified | [8] |
| Untreated Control | - | - | 95-100 | >12 lesions/fruit | [6] |
Table 2: Efficacy Against Grape Powdery Mildew (Erysiphe necator)
| Fungicide Class | Active Ingredient | Application Rate | Disease Severity on Fruit (%) | Percent Control (%) | Source |
| Inorganic | Lime Sulfur (dormant) | 120 ml/L | 14.1 | 67.3 | [9] |
| Inorganic | Sulfur | 0.2% | 0.2 | 99.8 | [10] |
| Strobilurin | Azoxystrobin (B1666510) | Not Specified | 0 | 100 | [10] |
| Strobilurin | Kresoxim-methyl | Not Specified | 0 | 100 | [10] |
| Triazole (DMI) | Myclobutanil | 80 g/ha | 65 | 32.3 | [10] |
| Untreated Control | - | - | 43.1 - 96 | - | [9][10] |
Experimental Protocols
Apple Scab Efficacy Trial
A representative field trial to evaluate fungicides for apple scab control, as synthesized from multiple studies, would follow this general protocol:[11][12][13]
-
Experimental Design: Randomized complete block design with multiple single-tree replications per treatment.
-
Treatments: Application of fungicides at recommended label rates, including a sulfur/lime sulfur program, various synthetic fungicides, and an untreated control.
-
Application: Fungicides are typically applied using a handgun sprayer to the point of drip, ensuring thorough coverage. Applications commence at the green tip stage and continue on a weekly or bi-weekly schedule throughout the primary infection season.
-
Disease Assessment:
-
Foliar Scab: Incidence and severity are assessed on a set number of leaves per tree at multiple time points during the season.
-
Fruit Scab: At harvest, a random sample of fruit per tree is evaluated for the presence (incidence) and severity of scab lesions. Severity can be rated on a scale (e.g., number of lesions per fruit or percentage of fruit surface affected).[14]
-
-
Data Analysis: Statistical analysis, such as ANOVA, is used to compare the mean disease incidence and severity among the different fungicide treatments and the untreated control.
Grape Powdery Mildew Efficacy Trial
A typical field trial for evaluating fungicide efficacy against grape powdery mildew is outlined below, based on common methodologies:[15][16][17]
-
Experimental Design: Randomized complete block design with multiple vine plots per treatment.
-
Treatments: Application of various fungicides, including dormant lime sulfur, in-season sulfur, strobilurins, and triazoles, compared to an untreated control.
-
Application: Treatments are applied using backpack mist blowers or similar equipment to ensure thorough coverage of the canopy. Application timing and frequency vary depending on the fungicide's mode of action (e.g., dormant, preventative, curative) and disease pressure.
-
Disease Assessment:
-
Disease incidence and severity are evaluated on a predetermined number of clusters and leaves per plot at key growth stages.
-
Severity is often estimated as the percentage of the cluster or leaf area covered by powdery mildew.
-
-
Data Analysis: Data are statistically analyzed to determine significant differences in disease control among the various treatments.
Signaling Pathways and Mechanisms of Action
This compound
The mechanism of action for this compound is characterized as a multi-site, contact fungicide.[2] Upon application, it releases elemental sulfur, which then penetrates the fungal spores and mycelium.[4] The sulfur disrupts cellular respiration and interferes with essential enzyme functions, leading to a breakdown of the fungal structure and cell death.[3] Due to its action on multiple cellular processes, the development of resistance to this compound is very low.[18] A detailed signaling pathway for its action is not as well-defined as for modern synthetic fungicides due to its broad, non-specific mode of action.
Modern Synthetic Fungicides: Strobilurins and Triazoles
Modern synthetic fungicides have highly specific modes of action, targeting single enzymes or proteins in fungal metabolic pathways.
Strobilurin Fungicides: This class of fungicides, which includes active ingredients like azoxystrobin and kresoxim-methyl, inhibits mitochondrial respiration.[19][20] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage prevents the transfer of electrons, thereby halting ATP synthesis and leading to fungal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Re-Considering Dormant Lime Sulfur Applications for Upper Midwest Vineyards – Wisconsin Fruit [fruit.wisc.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. The Influence of Calcium Sprays to Reduce Fungicide Inputs Against Apple Scab [Venturia inaequalis (Cooke) G. Wint.] | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. Apple Scab / Apple / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 9. apsnet.org [apsnet.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Fungicide control of apple scab: 2007 trial results [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. Field validation of a novel tool to help growers manage the practical consequences of the development of resistance to apple scab fungicides - agriculture.canada.ca [agriculture.canada.ca]
- 14. ojs.pphouse.org [ojs.pphouse.org]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. ucanr.edu [ucanr.edu]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 20. Strobilurin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Lime Sulfur and Elemental Sulfur as Fungicides for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of two foundational sulfur-based fungicides.
Lime sulfur and elemental sulfur have long been staples in fungal disease management, particularly in organic and integrated pest management systems. While both derive their fungicidal properties from sulfur, their chemical compositions, modes of action, and optimal applications differ significantly. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their work.
Performance and Efficacy: A Quantitative Comparison
The relative effectiveness of lime sulfur and elemental sulfur can vary depending on the target pathogen, environmental conditions, and application timing. Generally, lime sulfur is considered a more potent fungicide with a broader spectrum of activity, including eradicant properties, while elemental sulfur is primarily a protectant.
Table 1: Comparative Efficacy and Properties
| Parameter | Lime Sulfur (Calcium Polysulfide) | Elemental Sulfur (Wettable Sulfur) | Key Findings from Cited Studies |
| Primary Use | Dormant and in-season applications; eradicant and protectant | In-season applications; primarily a protectant | Lime sulfur is often used as a dormant spray to control overwintering pathogens.[1][2] Elemental sulfur is a common choice for managing diseases like powdery mildew during the growing season.[3] |
| Post-Infection Activity | 60-70 hours of post-infection activity against apple scab.[4] | No significant post-infection activity.[4] | Lime sulfur can "burn out" existing scab infections.[4] |
| Rainfastness | Higher retention on leaves after rainfall.[5] | More susceptible to wash-off.[4][5] | In a study on apple leaves subjected to 33 mm of precipitation, 61% of the initially applied elemental sulfur from a lime sulfur formulation was retained, compared to only 36% from a wettable sulfur formulation.[5] |
| Phytotoxicity | Higher risk, especially on sensitive crops and in hot weather. Can cause fruit russeting.[4][6][7] | Risk of phytotoxicity, particularly at temperatures above 85°F (29°C).[1][7] | Both fungicides can cause damage to plant tissue, with lime sulfur generally being more caustic.[4][7] |
| Effect on Beneficial Mites | Can be harmful to predatory mites.[8][9] | Can also negatively impact beneficial mite populations.[9] | Both fungicides can disrupt integrated pest management programs by harming beneficial arthropods.[8][9] |
Experimental Data: A Closer Look
Rainfastness and Scab Control
A study by Jamar et al. provides valuable quantitative data on the rainfastness and efficacy of lime sulfur and wettable sulfur against apple scab (Venturia inaequalis).
Table 2: Rainfastness and Efficacy Against Apple Scab (Jamar et al.)
| Treatment | Initial Application Rate | % Elemental Sulfur Retained After 33mm Rain | Scab Intensity Control Effectiveness After 30mm Artificial Rain |
| Lime Sulfur | 2% | 61% | 85% |
| Wettable Sulfur | 1% | 36% | 52% |
Data synthesized from Jamar et al.[5]
This data clearly indicates the superior rainfastness of lime sulfur, which translates to better disease control in rainy conditions.
Experimental Protocols
Field Trial for Fungicide Efficacy Against Apple Scab
This protocol outlines a typical experimental design for evaluating the efficacy of fungicides against apple scab in a field setting.
-
Experimental Design: Randomized complete block design with four replicates. Each plot consists of a designated number of trees (e.g., 5-10 trees), with buffer trees between plots to minimize spray drift.
-
Treatments:
-
Untreated control.
-
Lime sulfur applied at a specified rate and schedule (e.g., 2% solution applied at green tip, tight cluster, and petal fall).
-
Elemental sulfur (wettable sulfur) applied at a specified rate and schedule (e.g., 6 lbs/acre applied at the same intervals).
-
Commercial standard fungicide for comparison.
-
-
Application: Fungicides are applied to the point of drip using a calibrated airblast sprayer. Application timing is based on apple developmental stages and predicted infection periods.
-
Disease Assessment:
-
Leaf Scab: Disease incidence (% of leaves with at least one lesion) and severity (% of leaf area infected) are assessed on a random sample of 50 leaves per tree at multiple time points during the season.
-
Fruit Scab: At harvest, a random sample of 100 fruits per tree is assessed for the incidence and severity of scab lesions.
-
-
Data Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
In Vitro Fungicidal Activity Assay
This protocol describes a method for determining the direct inhibitory effect of fungicides on fungal spore germination.
-
Fungal Isolate: A pure culture of the target fungus (e.g., Venturia inaequalis) is grown on a suitable medium like potato dextrose agar (B569324) (PDA).
-
Spore Suspension: A spore suspension is prepared by flooding the surface of a mature fungal culture with sterile distilled water and gently scraping to dislodge spores. The suspension is filtered through cheesecloth and the spore concentration is adjusted to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Solutions: A series of concentrations of lime sulfur and elemental sulfur are prepared in a suitable solvent or water.
-
Germination Assay:
-
Aliquots of the spore suspension are mixed with the different fungicide concentrations on a microscope slide or in a multi-well plate.
-
Control treatments include the spore suspension with no fungicide and with the solvent (if used).
-
The slides or plates are incubated in a humid chamber at an optimal temperature for spore germination (e.g., 20°C) for 24 hours.
-
-
Assessment: The percentage of germinated spores is determined by examining a random sample of at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: The effective dose that inhibits 50% of spore germination (ED50) is calculated for each fungicide using probit analysis.
Mode of Action: Signaling Pathways and Cellular Targets
The fungicidal action of both lime sulfur and elemental sulfur is multifaceted, primarily involving the disruption of cellular respiration and the generation of toxic hydrogen sulfide (B99878) (H₂S).[10][11]
Elemental Sulfur's Fungal Inhibition Pathway
Elemental sulfur, being lipid-soluble, can readily penetrate fungal cell membranes. Inside the cytoplasm, it undergoes reduction to hydrogen sulfide. This process is believed to involve glutathione (B108866) (GSH). The produced H₂S then inhibits key metabolic enzymes, particularly those in the mitochondrial respiratory chain, by binding to their metal-containing prosthetic groups. This disruption of electron transport halts ATP production, leading to cellular energy depletion and eventual cell death.[10]
Caption: Fungal inhibition pathway of elemental sulfur.
Lime Sulfur's Dual Action Mechanism
Lime sulfur, a solution of calcium polysulfides, acts through a dual mechanism. Firstly, upon application and exposure to air, it decomposes to release fine particles of elemental sulfur, which then follows the pathway described above. Secondly, the polysulfide components themselves are directly toxic and can penetrate fungal structures.[12][13] The high alkalinity of lime sulfur also contributes to its fungicidal effect by creating an unfavorable environment on the plant surface for fungal growth and spore germination.[14]
Caption: Dual-action fungicidal mechanism of lime sulfur.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a comparative field study of fungicides.
Caption: Generalized workflow for a fungicide field trial.
References
- 1. Reconsidering dormant lime sulfur application for Upper Midwest vineyards [blog-fruit-vegetable-ipm.extension.umn.edu]
- 2. REX LIME SULFUR SOLUTION | this compound for Crops [orcalinc.com]
- 3. Sulfur — a potential additive to increase the efficacy of copper-based fungicides against grapevine downy mildew | OENO One [oeno-one.eu]
- 4. Fungicide/Bactericide Options in Organic Apple Production : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
- 5. Rainfastness of lime sulphur and other inorganic fungicides used for scab control in apple and pear production - IOBC-WPRS [iobc-wprs.org]
- 6. researchgate.net [researchgate.net]
- 7. hort.cornell.edu [hort.cornell.edu]
- 8. Organic Eprints - The side effects of lime sulphur on predaceous arthropods, i.e. Typhlodromus pyri, and other leaf occupying arthropods [orgprints.org]
- 9. orgprints.org [orgprints.org]
- 10. Elemental Sulfur Inhibits Yeast Growth via Producing Toxic Sulfide and Causing Disulfide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Calcium Polysulfide for In-Situ Chemical Reduction
In the field of environmental remediation, particularly for contaminated soil and groundwater, In-Situ Chemical Reduction (ISCR) stands out as a prominent technique.[1][2][3] ISCR involves introducing chemical reductants into the subsurface to transform harmful contaminants into less toxic or immobile forms.[1][2] Among the various reductants available, calcium polysulfide (CaSx) has proven to be a cost-effective and versatile option for treating a range of contaminants, most notably heavy metals like hexavalent chromium (Cr(VI)) and certain chlorinated solvents.[4][5]
This guide provides an objective comparison of this compound against other common remediation reductants, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in environmental science.
Mechanism of Action: this compound
This compound is a water-soluble, reddish-orange liquid with a pH of 11-11.5.[4] When introduced into a contaminated medium, it dissociates into various sulfur compounds, including bisulfide and hydrogen sulfide (B99878).[4][5] These compounds are effective reducing agents.
For heavy metals , the primary mechanism is precipitation. Cationic metals such as lead, cadmium, and copper react with the sulfide ions to form highly insoluble and non-toxic metal sulfides.[4][6] For oxidized metals like hexavalent chromium (Cr(VI)), the process is a two-step reaction: first, Cr(VI) is reduced to the less toxic trivalent chromium (Cr(III)), which then precipitates as insoluble chromium hydroxide (B78521) (Cr(OH)₃).[4][7] This dual action of reduction followed by precipitation makes CaSx highly effective.[4][5]
For chlorinated organic compounds , the degradation pathway involves reductive dechlorination, although this application is less common than its use for metals.
Performance Comparison: this compound vs. Other Reductants
The selection of a reductant is highly site-specific, depending on the contaminant type, concentration, hydrogeology, and overall cost. Below is a comparison of CaSx with other widely used reductants.
Key Contaminant Focus: Hexavalent Chromium (Cr(VI))
Hexavalent chromium is a common and highly toxic contaminant.[8] The standard remediation approach is its reduction to the far less mobile and toxic Cr(III) form.
| Reductant | Dosage & Efficiency | Secondary Effects | Longevity & Persistence |
| This compound (CaSx) | Injection of 12x the stoichiometric requirement resulted in >99% reduction of solid-bound Cr(VI).[9] Three injections at 2x the stoichiometric requirement were needed for non-detect effluent Cr(VI).[8] | Causes a temporary increase in pH (to ~11) and a short-term release of sulfur.[9][10] The pH tends to return to a more neutral range over time.[10] | Considered more stable and persistent in subsurface environments than some other reductants, with a long residence time.[5][10][11] A 2x stoichiometric dosage can maintain a reducing environment for up to 180 days.[10] |
| Zero-Valent Iron (ZVI / nZVI) | A single injection of nZVI at 6.5x the stoichiometric requirement led to non-detect effluent Cr(VI).[8] However, solid-bound Cr(VI) reduction was lower, at 30-66%.[9] | Can cause a significant drop in pH (from 6 to 2.5), which may lead to the mobilization of other metals like lead and iron.[9] | Highly effective for aqueous Cr(VI) in the short term, but its efficiency can be limited by surface passivation and sorption effects at low pH.[9] |
| Ferrous Sulfate (FeSO₄) | Requires approximately 4x the stoichiometric amount to meet regulatory limits for Cr(VI).[12] Its effectiveness is highly pH-dependent. | Can introduce high levels of sulfate, potentially leading to the formation of swelling minerals like ettringite in certain soil types if pH is not controlled.[12] | Less persistent than CaSx. The reaction is rapid but may not provide the long-term reducing conditions needed for plume control. |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | A strong but unstable reducing agent.[13] Its instability leads to a short shelf life and makes it less persistent in the subsurface compared to CaSx.[11][13] | Can be hazardous to handle due to its reactivity and potential for spontaneous ignition when damp.[13] | Its rapid reaction rate means it is consumed quickly and may not be suitable for long-term treatment of contaminant plumes. |
Key Contaminant Focus: Other Heavy Metals (Pb, Cd, Cu, Zn)
| Reductant | Mechanism & Efficiency | Limitations |
| This compound (CaSx) | Highly effective at precipitating a wide range of metals as insoluble metal sulfides.[4][6][14] Achieved nearly 100% removal for lead.[14] Metal sulfides are stable across a wide pH range.[5] | For some metals like zinc, copper, and cadmium, excessive dosing can lead to the formation of soluble complexes, causing the metals to redissolve.[14] |
| Zero-Valent Iron (ZVI / nZVI) | Removes metals through reduction and adsorption onto the iron surface.[15][16] | Efficiency can be reduced by the formation of oxide layers (passivation) on the iron surface. Performance is sensitive to pH. |
| Sodium Dithionite (Na₂S₂O₄) | A strong reducing agent capable of reducing metal ions to their elemental state.[13] | High reactivity and instability make controlled, long-term application difficult.[11][13] |
Experimental Protocols & Methodologies
To ensure objective and reproducible results when comparing reductant performance, standardized experimental protocols are essential. Below are representative methodologies for batch and column studies.
Protocol 1: Batch Treatability Study for Cr(VI) in Soil
Objective: To determine the effectiveness of different reductants in reducing Cr(VI) in contaminated soil under controlled laboratory conditions.
Materials:
-
Contaminated soil containing a known concentration of Cr(VI).
-
Reductant solutions: this compound (29% aqueous solution), Zero-Valent Iron (nanoscale or microscale powder), and Ferrous Sulfate.[4]
-
Deionized water.
-
Reaction vessels (e.g., 50 mL polypropylene (B1209903) centrifuge tubes).
-
Shaker table.
-
pH meter and Oxidation-Reduction Potential (ORP) probe.
-
Analytical equipment for Cr(VI) analysis (e.g., UV-Vis Spectrophotometer with diphenylcarbazide method).
Procedure:
-
Soil Characterization: Analyze the baseline soil for initial Cr(VI) concentration, pH, and particle size distribution.
-
Reductant Dosage Calculation: Determine the stoichiometric requirement of each reductant needed to reduce the measured mass of Cr(VI) in the soil samples. Prepare experimental conditions at various multiples of this requirement (e.g., 1x, 2x, 5x, 10x).
-
Sample Preparation: Place a known mass of contaminated soil (e.g., 10 grams) into each reaction vessel.
-
Reaction Initiation: Add a specific volume of the prepared reductant solution to each vessel to create a soil-water slurry. A control sample with only deionized water should also be prepared.
-
Incubation: Seal the vessels and place them on a shaker table to ensure continuous mixing. Maintain a constant temperature.
-
Time-Series Sampling: At predetermined time intervals (e.g., 1, 6, 24, 48 hours, and weekly thereafter), extract aqueous samples from the slurry.
-
Analysis: Immediately after extraction, filter the aqueous sample and measure the pH and ORP. Analyze the filtrate for dissolved Cr(VI) concentration.
Protocol 2: Column Study for Reductant Performance in Simulated Groundwater Flow
Objective: To evaluate the performance and longevity of reductants under dynamic flow conditions that simulate a groundwater environment.
Materials:
-
Glass or acrylic chromatography column.
-
Uncontaminated sand (to create a porous medium).
-
Contaminated soil or a source of Cr(VI)-contaminated water.
-
Peristaltic pump.
-
Fraction collector.
-
Reductant solutions.
Procedure:
-
Column Packing: Uniformly pack the column with sand and/or contaminated soil to a desired bulk density, avoiding air gaps.
-
Saturation: Saturate the column by pumping deionized water upwards through the column until all air is displaced.
-
Contaminant Introduction: Introduce the Cr(VI) contaminated water at a constant flow rate, simulating groundwater velocity. Monitor the effluent until the Cr(VI) concentration stabilizes and matches the influent (breakthrough).
-
Reductant Injection: Inject a slug of the reductant solution into the column at a controlled rate. For solid reductants like ZVI, it may be pre-mixed with the sand to form a permeable reactive barrier (PRB).
-
Effluent Monitoring: After injection, resume the flow of contaminated water. Collect effluent fractions at regular intervals using the fraction collector.
-
Analysis: Analyze each fraction for pH, ORP, Cr(VI) concentration, and concentrations of byproducts (e.g., total sulfur for CaSx, total iron for ZVI).
-
Data Evaluation: Plot the breakthrough curves (effluent concentration vs. time/pore volumes) to determine the removal efficiency and reactive lifespan of the reductant under flow conditions.
Visualizations: Workflows and Decision Logic
References
- 1. In situ chemical reduction - Wikipedia [en.wikipedia.org]
- 2. In Situ Chemical Reduction (ISCR) | DeepEarth [cool-ox.com]
- 3. Chemical Reduction (In Situ - ISCR) - Enviro Wiki [enviro.wiki]
- 4. hepure.com [hepure.com]
- 5. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 6. Wastewater Treatment | REMOTOX® this compound [grauschemicals.com]
- 7. This compound remediation of hexavalent chromium contamination from chromite ore processing residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative evaluation of hexavalent chromium treatment in contaminated soil by this compound and green-tea nanoscale zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment of Cr(VI)-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.secure.website [files.secure.website]
- 12. researchgate.net [researchgate.net]
- 13. US5389262A - Process for removing heavy metals from solutions with ferrous dithionite and hydroxide - Google Patents [patents.google.com]
- 14. Feasibility of Remediation Lead, Nickel, Zinc, Copper, and Cadmium-Contaminated Groundwater by Calcium Sulfide [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. research.wur.nl [research.wur.nl]
A Comparative Guide to Bioremediation and Calcium Polysulfide for Contaminated Land Remediation
For Researchers, Scientists, and Drug Development Professionals
The remediation of contaminated land is a critical challenge in environmental science and public health. Industrial activities often leave a legacy of soil and groundwater contaminated with heavy metals and other toxic compounds, necessitating effective, scalable, and environmentally sound cleanup technologies. This guide provides an objective comparison of two prominent remediation methods: bioremediation, which harnesses biological processes, and chemical treatment with calcium polysulfide (CaSₓ), which relies on inorganic chemical reactions. This comparison is supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting and designing appropriate remediation strategies.
Mechanism of Action: Biological vs. Chemical Pathways
The fundamental difference between these two technologies lies in their mechanisms for contaminant immobilization and detoxification.
Bioremediation: Harnessing Microbial Metabolism
Bioremediation utilizes the metabolic capabilities of microorganisms (bacteria, fungi) to transform, degrade, or sequester contaminants.[1] This approach is widely considered a sustainable and eco-friendly option.[2] The primary mechanisms involved in the bioremediation of heavy metals are:
-
Biosorption: Metal ions passively bind to the surface of microbial cells through physicochemical interactions.[3]
-
Bioaccumulation: An active metabolic process where metal ions are transported across the cell membrane and concentrated intracellularly.[4]
-
Biotransformation: Microbes enzymatically alter the valence state of metals, often converting them into less soluble and less toxic forms.[4] For example, sulfate-reducing bacteria can precipitate heavy metals as insoluble metal sulfides.[5]
This compound (CaSₓ): Chemical Precipitation and Reduction
This compound is a chemical reagent that effectively treats heavy metal contamination through two primary reactions. When introduced into soil or water, it dissociates to form various sulfur anions.[6] These anions drive the remediation process:
-
Precipitation: Divalent metal cations (e.g., lead, cadmium, zinc, copper) react with the sulfur anions to form highly insoluble and stable metal sulfides, which precipitate out of the solution and are immobilized in the soil matrix.[5][7]
-
Reduction: For oxidized metals like hexavalent chromium (Cr(VI)), this compound acts as a strong reducing agent, converting the highly toxic and mobile Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)).[8] The Cr(III) then precipitates as chromium hydroxide (B78521) (Cr(OH)₃).[7]
Performance Comparison
The selection of a remediation technology depends critically on its performance across several key metrics, including contaminant removal efficiency, cost, and treatment time.
Data Presentation
The following tables summarize quantitative data from various experimental studies. It is important to note that direct, head-to-head comparisons in a single study are rare, and performance is highly dependent on site-specific conditions such as contaminant concentration, soil type, pH, and temperature.
Table 1: Comparison of Contaminant Removal Efficiency
| Contaminant | Bioremediation Method & Efficiency | This compound (CaSₓ) Method & Efficiency |
| Cadmium (Cd) | - Bacillus subtilis: 75.8% removal after 5 days.[9]- Saccharomyces cerevisiae: 92.7% accumulation after 21 days.[9]- Compost (25% w/w): 90.5% decrease in 14 days.[10] | - Lab-scale solution treatment: >99.5% removal at optimal dose (CPS/Cd²⁺ w/w = 1.45).[11]- Pot experiment: 50.8% reduction in bioavailable Cd (1% CaSₓ dose).[2] |
| Chromium (Cr) | - Compost (25% w/w): 92.2% decrease in 14 days.[10] | - Field application on contaminated soil: Leachable Cr(VI) reduced from 62-80 mg/L to <0.3 mg/L.[12] - Groundwater treatment: Cr(VI) dropped from 240 mg/L to <1 mg/L.[8] |
| Lead (Pb) | - General microbial processes: Removal efficiencies reported between 6% and 97% in wastewater treatment plants.[13] | - Groundwater treatment: >99.9% removal for 100 mg/L initial concentration at optimal dose.[1] |
| Zinc (Zn) | - General microbial processes: Removal efficiencies reported between 43% and 93% in wastewater treatment plants.[13] | - Lab-scale solution treatment: >99.5% removal at optimal dose (CPS/Zn²⁺ w/w = 2.50).[11] |
| Nickel (Ni) | - General microbial processes: Removal efficiencies reported between 16% and 44% in wastewater treatment plants.[13] | - Groundwater treatment: ~93.3% removal for 100 mg/L initial concentration at optimal dose.[1] |
Table 2: General Performance Characteristics
| Feature | Bioremediation | This compound (CaSₓ) |
| Treatment Time | Slower; typically weeks to months, or even years.[14] | Faster; reactions can occur within hours to days.[8] |
| Cost | Generally lower operational costs; estimated at $50.7 - $310.4 per m³.[15] | Considered a relatively low-cost chemical reagent, but overall project costs are site-specific and quantitative data is sparse.[5] |
| Optimal pH | Varies by microbial species, but often near neutral (pH 6-8).[4] | Effective over a broad pH range, but best results are often between pH 7-10.[7] |
| Mechanism | Biological transformation and sequestration.[4] | Chemical precipitation and reduction.[6] |
| Environmental Impact | Minimal disruption, eco-friendly, but potential for intermediate toxic metabolites.[2] | Addition of chemicals to the environment; residues are generally inert and non-toxic (sulfur, calcium sulfate).[5] |
| Applicability | Best for lower concentrations over large areas; effective for organic contaminants and some heavy metals.[14] | Highly effective for a wide range of heavy metals, particularly Cr(VI); can be used for in-situ or ex-situ treatment.[5][6] |
Experimental Protocols
Designing a robust experiment is crucial for evaluating and comparing remediation technologies. Below is a generalized workflow and detailed methodologies for a comparative study.
Generalized Experimental Workflow
A typical comparative study, whether in lab-scale microcosms or field plots, follows a structured sequence of steps to ensure reliable and comparable data.
Detailed Methodologies
Protocol 1: Bioremediation Pot Experiment (Heavy Metal Immobilization)
-
Soil Preparation: Collect contaminated soil, air-dry, and sieve through a 2 mm mesh to ensure homogeneity. Characterize the soil for initial heavy metal concentration (e.g., using Atomic Absorption Spectroscopy - AAS), pH, and nutrient levels (N, P, K).[9]
-
Microbial Inoculum: Culture a known metal-tolerant bacterial strain (e.g., Bacillus subtilis) in a suitable liquid medium (e.g., nutrient broth) until it reaches the late logarithmic growth phase.[9]
-
Experimental Setup: Prepare multiple pots (microcosms), each containing a fixed amount of the contaminated soil (e.g., 500 g).
-
Treatment Groups (in triplicate):
-
Control: Soil with no amendments.
-
Biostimulation: Soil amended with nutrients (e.g., N and P to achieve a C:N:P ratio of 100:10:1) to stimulate indigenous microbes.
-
Bioaugmentation: Soil inoculated with a specific volume of the cultured bacterial strain and amended with nutrients.[9]
-
-
Incubation: Maintain the pots under controlled conditions (e.g., 25°C, 60% water holding capacity) for a set period (e.g., 60 days).
-
Monitoring: Collect soil samples at regular intervals (e.g., day 0, 15, 30, 60).
-
Analysis: Analyze the samples for:
-
Total heavy metal concentration to assess overall removal.
-
Bioavailable heavy metal concentration (e.g., using a DTPA extraction) to assess the reduction in toxicity.[2]
-
Microbial population counts or activity (e.g., soil respiration) to confirm biological activity.
-
Protocol 2: this compound Batch Leaching Test (Heavy Metal Stabilization)
-
Soil and Reagent Preparation: Prepare contaminated soil as described in Protocol 1. Prepare a stock solution of this compound (e.g., a commercial 29% aqueous solution).[6]
-
Experimental Setup: Use a series of flasks or tubes for the batch test.
-
Treatment Groups (in triplicate):
-
Control: A fixed mass of soil (e.g., 10 g) is mixed with deionized water at a specific soil-to-solution ratio (e.g., 1:10).
-
CaSₓ Treatments: The same mass of soil is mixed with CaSₓ solutions of varying dosages (e.g., 0.5x, 1x, and 2x the stoichiometric amount required to precipitate the target metal).[11] The pH should be monitored and adjusted if necessary to the optimal range (7-10).[7]
-
-
Reaction: Agitate the flasks on a shaker at a constant speed and temperature for a defined reaction time (e.g., 24 hours).
-
Separation: After agitation, centrifuge the samples and filter the supernatant through a 0.45 µm filter.
-
Analysis:
-
Measure the concentration of the target heavy metal in the filtered liquid (leachate) using ICP-MS or AAS.[14]
-
Calculate the immobilization efficiency based on the reduction of the metal concentration in the aqueous phase compared to the control.
-
The remaining metal concentration in the treated soil can also be analyzed to confirm stabilization.
-
Environmental Impact and Applicability
Bioremediation:
-
Pros: Considered a "green" technology, it minimizes site disruption for in-situ applications and can improve soil health.[2] It is often more cost-effective for large, diffusely contaminated areas.[14]
-
Cons: The process is typically slow and highly sensitive to environmental conditions (temperature, pH, oxygen, nutrient availability).[3] Its effectiveness can be limited by high contaminant concentrations (toxicity to microbes) and the bioavailability of the contaminant.[4]
This compound:
-
Pros: It is a fast-acting and robust chemical treatment effective for a wide range of heavy metals, especially Cr(VI).[8] The reaction products are generally stable, and the reagent is considered relatively low-cost and safe to handle with appropriate precautions.[5]
-
Cons: As a chemical addition, it alters the soil chemistry, significantly raising the pH initially.[2] Over-application can sometimes lead to the re-mobilization of certain metals by forming soluble polysulfide complexes.[1] It is generally less effective for organic contaminants.
Conclusion
The choice between bioremediation and this compound is not a matter of one being universally superior, but rather a decision based on the specific context of the contamination scenario.
-
Bioremediation is often the preferred choice for large sites with low to moderate levels of contamination, particularly with organic pollutants, where treatment time is less critical and a sustainable, low-impact approach is desired.
-
This compound excels in situations requiring rapid immobilization of a broad spectrum of heavy metals, especially at sites with high concentrations of Cr(VI). Its reliability and speed make it a strong candidate for treating industrial hotspots and for projects with tight deadlines.
For researchers and professionals, a thorough site characterization is the essential first step. Pilot-scale studies, following protocols similar to those outlined above, are critical for determining the most effective and efficient technology for any given contaminated site.
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilizing Effects on a Cd Polluted Coastal Wetland Soil using Calcium Polysulphide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. Toxicity and Bioremediation of Heavy Metals Contaminated Ecosystem from Tannery Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 6. Products - [sulviva.com]
- 7. hepure.com [hepure.com]
- 8. files.secure.website [files.secure.website]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. repository.unesa.ac.id [repository.unesa.ac.id]
- 11. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating Different Soil Amendments as Bioremediation Strategy for Wetland Soil Contaminated by Crude Oil | MDPI [mdpi.com]
Cost-Benefit Analysis of Calcium Polysulfide in Environmental Cleanup: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of calcium polysulfide for environmental remediation, comparing its performance with other in-situ chemical reduction (ISCR) alternatives. The information is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for environmental cleanup strategies.
Executive Summary
This compound (CaSx) presents a cost-effective and efficient solution for the in-situ remediation of soils and groundwater contaminated with heavy metals and certain organic compounds. Its primary mechanism involves the chemical reduction and precipitation of contaminants, rendering them less toxic and mobile. While it demonstrates significant advantages in terms of cost and ease of application, its effectiveness can be influenced by site-specific conditions such as pH and the types of contaminants present. This guide compares this compound with two other common ISCR reagents: ferrous sulfate (B86663) (FeSO₄) and zero-valent iron (ZVI).
Performance and Cost Comparison
The following tables summarize the performance and estimated costs of this compound compared to ferrous sulfate and zero-valent iron. It is important to note that actual costs can vary significantly based on site-specific conditions, contaminant concentrations, and project scale.
Table 1: Performance Comparison of ISCR Technologies
| Feature | This compound (CaSₓ) | Ferrous Sulfate (FeSO₄) | Zero-Valent Iron (ZVI) |
| Primary Mechanism | Reduction and precipitation of metals as sulfides; reduction of chromates.[1][2] | Reduction of hexavalent chromium and other metals.[3] | Reductive dehalogenation of chlorinated solvents and reduction of heavy metals.[4][5][6] |
| Target Contaminants | Heavy metals (Pb, Cr(VI), Cd, Cu, Zn), some radionuclides.[1][7][8] | Hexavalent chromium, arsenic.[3] | Chlorinated solvents (TCE, PCE), heavy metals (Cr(VI), As), nitrates.[4][5][6] |
| Reported Efficiency | >99% removal for lead and zinc in groundwater.[8] Near 100% removal of lead at 100 mg/L concentration.[7] | 99% reduction of leachable Cr(VI) in soil.[3] | >99% reduction in chloroform (B151607) concentrations.[6] 90% reduction in TCE.[5] |
| Application pH Range | Effective over a wide pH range, typically 7-10 for metal precipitation.[1] | More effective in acidic to neutral pH. | Effective over a wide pH range. |
| Potential Drawbacks | Potential for hydrogen sulfide (B99878) gas generation, re-dissolution of some metals at high dosages.[7] | May lower soil pH, requiring buffering agents. | Potential for passivation of iron surface, reducing reactivity over time. |
Table 2: Cost-Benefit Analysis of ISCR Technologies
| Technology | Estimated Material Cost | Estimated Application Cost | Benefits | Drawbacks |
| This compound | Relatively low.[1] A 29% solution can be found for agricultural use at varying prices. | Low to moderate; can be applied via injection or soil mixing. | Cost-effective, readily available, effective for a range of metals.[1][9] | Potential for H₂S gas, requires careful dosage control.[7] |
| Ferrous Sulfate | Generally low to moderate. | Low to moderate; applied via injection or soil mixing. | Effective for Cr(VI) remediation, readily available.[3] | Can significantly lower pH, may require additional chemicals for pH control. |
| Zero-Valent Iron | Moderate to high, depending on particle size (nano vs. micro).[4] | Moderate to high; injection of slurries can be complex. | Highly effective for chlorinated solvents, long-lasting reactive zones.[4][6] | Higher material cost, potential for reduced permeability in the treatment zone. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. Below is a generalized protocol for a laboratory treatability study to evaluate the effectiveness of this compound for heavy metal immobilization in soil.
Standard Operating Procedure: Heavy Metal Immobilization Treatability Study Using this compound
1. Objective: To determine the optimal dosage of this compound for the immobilization of target heavy metals in a contaminated soil matrix and to assess the reduction in contaminant leachable.
2. Materials and Equipment:
-
Representative contaminated soil samples
-
This compound (CaSₓ) solution (e.g., 29% aqueous solution)
-
Deionized water
-
pH meter and probes
-
Oxidation-Reduction Potential (ORP) meter and probes
-
Shaker table
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., 0.45 µm filters)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metals analysis
-
Toxicity Characteristic Leaching Procedure (TCLP) extraction fluid
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
3. Experimental Procedure:
-
3.1. Soil Homogenization: Thoroughly mix the collected soil to ensure homogeneity. Sieve the soil to remove large debris if necessary.
-
3.2. Baseline Characterization:
-
Analyze a subsample of the untreated soil for initial total and leachable concentrations of the target heavy metals using TCLP.
-
Measure the initial pH and ORP of the soil slurry (e.g., 1:2 soil-to-water ratio).
-
-
3.3. Preparation of Treatment Reactors:
-
Set up a series of reactors (e.g., 250 mL flasks or beakers).
-
To each reactor, add a pre-weighed amount of homogenized soil (e.g., 100 g).
-
-
3.4. This compound Application:
-
Prepare a range of this compound dosages (e.g., 0.5%, 1%, 2%, 5% by weight of dry soil).
-
Add the corresponding volume of CaSₓ solution and deionized water to each reactor to achieve a target moisture content (e.g., 20%).
-
Include a control reactor with only deionized water added.
-
-
3.5. Incubation:
-
Seal the reactors and place them on a shaker table for a designated contact time (e.g., 24, 48, 72 hours).
-
Monitor and record the pH and ORP of the soil slurries at regular intervals.
-
-
3.6. Leaching Test:
-
After the incubation period, perform a leaching test (e.g., TCLP) on the treated soil samples from each reactor.
-
Centrifuge the samples to separate the solid and liquid phases.
-
Filter the supernatant (leachate).
-
-
3.7. Sample Analysis:
4. Data Analysis:
-
Calculate the percentage reduction in leachable metal concentrations for each dosage compared to the untreated control.
-
Plot the percentage reduction as a function of the this compound dosage to determine the optimal concentration.
-
Analyze the changes in pH and ORP to understand the geochemical conditions during treatment.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes in environmental remediation is essential for a clear understanding. The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and workflows.
Caption: Signaling pathway for heavy metal remediation using this compound.
Caption: Experimental workflow for in-situ chemical remediation.
Conclusion
This compound is a viable and economically advantageous option for the in-situ remediation of heavy metal contamination, particularly for lead and hexavalent chromium. Its performance is comparable to or, in some cases, exceeds that of other ISCR amendments, often at a lower cost. However, careful consideration of site-specific geochemistry and contaminant types is crucial for successful implementation. The provided experimental protocol offers a framework for conducting treatability studies to optimize its application for specific site conditions. When compared to alternatives like ferrous sulfate and ZVI, this compound strikes a balance between cost and effectiveness for a specific range of contaminants, making it a valuable tool in the environmental remediation toolkit.
References
- 1. Soil Remediation | REMOTOX® this compound [grauschemicals.com]
- 2. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. terrasystems.net [terrasystems.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. exwc.navfac.navy.mil [exwc.navfac.navy.mil]
- 7. Feasibility of Remediation Lead, Nickel, Zinc, Copper, and Cadmium-Contaminated Groundwater by Calcium Sulfide [mdpi.com]
- 8. Goldschmidt 2023 Conference [conf.goldschmidt.info]
- 9. imarcgroup.com [imarcgroup.com]
- 10. scribd.com [scribd.com]
- 11. epa.gov [epa.gov]
- 12. yln.info [yln.info]
Synergistic Soil Enhancement: A Comparative Guide to Calcium Polysulfide Combinations
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Calcium Polysulfide's Synergistic Effects with Other Soil Amendments, Supported by Experimental Data.
This compound (CaSₓ), a compound with a long history in agriculture as a fungicide and insecticide, is gaining renewed attention for its role in soil remediation and enhancement. While its individual benefits are well-documented, its synergistic effects when combined with other soil amendments present a compelling area of research for improving soil health, crop productivity, and environmental remediation outcomes. This guide provides a comparative analysis of this compound's performance in combination with various soil amendments, supported by available experimental data.
I. Synergistic Effects in Soil Stabilization
The structural integrity of soil is crucial for preventing erosion, supporting plant growth, and ensuring the stability of earthen structures. This compound has been shown to exhibit significant synergistic effects when combined with certain organic polymers, enhancing soil strength beyond the capabilities of the individual components.
A. Comparison with Lignin (B12514952) Sulfonate and Synthetic Polymers
A notable example of this synergy is the combination of this compound with lignin sulfonate, a by-product of the pulp and paper industry, and other synthetic polymers. Experimental data demonstrates a marked increase in both the dry and wet compressive and tensile strength of soil treated with these combinations.
Table 1: Comparative Strength of Sandy Clay Soil Treated with this compound and Polymer Combinations [1]
| Treatment | Application Rate (g/m²) | Dry Compressive Strength (kg) | Wet Compressive Strength (kg) |
| Control (Untreated) | N/A | 4.3 | 1.8 |
| This compound (29% Solution) | 827 | 142 | 5.9 |
| This compound + Lignin Sulfonate | Varies | - | Significantly Increased |
| This compound + Organic Polymer Latex | Varies | Significantly Increased | Significantly Increased |
Note: Specific quantitative data for the combined application with lignin sulfonate was described as significantly increasing wet strength, though precise numerical comparisons to the control were not provided in the primary source. The combination with organic polymer latexes showed significant increases in both dry and wet strength.[1]
B. Experimental Protocol for Soil Stabilization Analysis[1]
The following methodology was employed to determine the strengthening effects of the soil treatments:
-
Sample Preparation: A 115-gram metal cup (approximately 6 cm inner diameter and 3.8 cm deep) was packed with moist sandy clay soil (containing about 20% kaolinite (B1170537) clay and negligible organic matter) at approximately 10% water content to ensure good compaction.
-
Drying: The prepared soil samples were dried for 24 hours at 38°C in an oven.
-
Treatment Application: Pre-weighed amounts of the stabilizing agents (this compound solution, alone or in combination with lignin sulfonate or polymer latexes) were poured over the surface of the dried soil samples. Control samples were treated with an equivalent amount of distilled water.
-
Curing: All samples, including controls, were dried for another 24 hours at 38°C.
-
Strength Testing:
-
Dry Strength: The compressive strength of the treated and control samples was measured.
-
Wet Strength: Samples were immersed in water for 24 hours prior to testing to determine their strength when saturated.
-
-
Data Analysis: The force required to crush the soil samples was recorded and compared across the different treatments.
C. Proposed Mechanism of Action
The synergistic effect in soil stabilization is likely due to a multi-faceted interaction between the components.
Caption: Proposed interaction for soil stabilization.
This compound provides calcium ions (Ca²⁺) that act as bridges between negatively charged clay particles, promoting flocculation.[2][3] The long-chain organic polymers, such as lignin sulfonate, physically enmesh soil particles, creating a cohesive matrix.[2][3] The combination of ionic bonding and physical entanglement results in a more stable and stronger soil structure than either component can achieve alone.
II. Synergistic Effects in Environmental Remediation
The remediation of contaminated soils, particularly those with heavy metals, is a critical environmental challenge. This compound has demonstrated synergistic effects when combined with other materials for the immobilization of contaminants.
A. Comparison with Synthetic Zeolite and Cement for Chromium Remediation
In the remediation of chromium-contaminated soil, a combination of this compound, synthetic zeolite, and cement has been shown to be highly effective. This compound acts as a reducing agent, converting toxic hexavalent chromium (Cr(VI)) to the less mobile trivalent chromium (Cr(III)).[4][5] The synthetic zeolite then adsorbs the Cr(III), and the cement solidifies and stabilizes the treated soil matrix.[4][5]
Table 2: Optimal Ratio for Combined Remediation of Chromium-Contaminated Soil [4]
| Component | Optimal Ratio/Concentration | Function |
| This compound | 3 times the stoichiometric amount | Reducing Agent (Cr(VI) → Cr(III)) |
| Synthetic Zeolite | 15% by weight | Adsorbent for Cr(III) |
| Cement | 20% by weight | Curing and Stabilizing Agent |
B. Experimental Protocol for Chromium Remediation Analysis[4]
The following methodology was used to determine the optimal remediation mixture and its durability:
-
Orthogonal Testing: A dual-index orthogonal test method was employed to determine the optimal dosage of this compound, synthetic zeolite, and cement for repairing chromium-contaminated soil.
-
Durability Testing (Dry-Wet Cycles):
-
The optimized composite material was used to treat chromium-contaminated soil samples.
-
These treated samples were subjected to repeated cycles of drying and wetting to simulate environmental weathering.
-
-
Performance Evaluation: The durability of the remediated soil was assessed by measuring:
-
Unconfined Compressive Strength: To determine the mechanical stability of the treated soil.
-
Toxic Leaching Concentration: To measure the amount of Cr(VI) and total chromium that leaches from the samples after the dry-wet cycles.
-
Mass Loss: To evaluate the physical degradation of the treated soil.
-
Microscopic Characterization: To observe the changes in the soil's microstructure.
-
C. Remediation and Stabilization Pathway
The synergistic action of the three components provides a multi-step approach to chromium remediation and long-term stabilization.
Caption: Multi-stage chromium remediation process.
III. Potential Synergies with Other Soil Amendments
While extensive comparative data is limited, the chemical properties of this compound suggest potential synergistic effects with other common soil amendments such as compost and biochar.
A. Combination with Compost
Compost improves soil structure, water retention, and microbial activity. A single application of compost can lead to sustained changes in the soil microbial community and improved plant biomass.[6] The introduction of calcium from this compound could further enhance soil structure through the flocculation of clay particles, complementing the benefits of the organic matter from compost.[7] Additionally, the sulfur in this compound is an essential plant nutrient and can be utilized by the stimulated microbial population.[8]
B. Combination with Biochar
Biochar is a charcoal-like substance that can improve soil fertility, sequester carbon, and immobilize contaminants. The combination of biochar with calcium-containing materials has been shown to enhance the immobilization of heavy metals like cadmium and arsenic.[9] Impregnating biochar with this compound has also been suggested to improve the immobilization of mercury.[4] The porous structure of biochar could serve as a carrier for this compound, potentially allowing for a slow-release mechanism and prolonged activity in the soil.
IV. Future Research Directions
The synergistic application of this compound with other soil amendments is a promising area for future research. Key areas that warrant further investigation include:
-
Quantitative Comparative Studies: There is a critical need for studies that directly compare the effects of this compound alone versus in combination with compost, biochar, and other organic amendments on soil health indicators and crop yields.
-
Mechanism of Action: Further elucidation of the chemical and biological mechanisms underlying the observed and potential synergies is necessary for optimizing application strategies.
-
Long-Term Effects: Long-term field trials are required to assess the durability of the synergistic effects and any potential long-term impacts on soil ecosystems.
-
Economic Viability: A thorough cost-benefit analysis of combined amendment applications is essential for their practical adoption in agriculture and remediation.
By exploring these synergistic combinations, the scientific community can unlock new strategies for sustainable soil management and environmental protection.
References
- 1. US4243563A - this compound soil stabilization method and compositions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. Cyclic drying and wetting tests on combined remediation of chromium-contaminated soil by this compound, synthetic zeolite and cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic drying and wetting tests on combined remediation of chromium-contaminated soil by this compound, synthetic zeolite and cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Single Application of Compost Can Leave Lasting Impacts on Soil Microbial Community Structure and Alter Cross-Domain Interaction Networks [frontiersin.org]
- 7. extension.arizona.edu [extension.arizona.edu]
- 8. alqawafel.com [alqawafel.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Calcium Polysulfide: Mitigating Fungal Resistance in Agriculture
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal pathogens resistant to conventional fungicides poses a significant threat to global food security. This guide provides a comprehensive comparison of calcium polysulfide with other fungicide alternatives, focusing on the critical aspect of cross-resistance. By understanding the unique mode of action of this compound and employing standardized susceptibility testing, researchers and crop protection specialists can develop more robust and sustainable disease management strategies.
The Challenge of Fungicide Resistance
Fungicide resistance is the reduced sensitivity of a fungal population to a fungicide that was previously effective. This phenomenon typically arises from the repeated use of fungicides with a single, specific mode of action. Fungi can develop resistance through various mechanisms, including target site mutation, overexpression of the target protein, or increased efflux of the fungicide from the fungal cell. The development of resistance to one fungicide can sometimes confer resistance to other, chemically related fungicides, a phenomenon known as cross-resistance.
This compound: A Multi-Site Inhibitor with Low Resistance Risk
This compound, often referred to as lime sulfur, is an inorganic fungicide with a long history of use in agriculture.[1][2] It is characterized by its multi-site mode of action, meaning it disrupts multiple metabolic pathways within the fungal cell.[1] This broad-spectrum activity makes it difficult for fungal pathogens to develop resistance.[1][2] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group M2, a category for inorganic multi-site contact fungicides with a low risk of resistance development.[1]
Key Characteristics of this compound:
-
Multi-Site Activity: Interferes with various enzymes and cellular processes in fungi.[1]
-
Low Resistance Risk: The complex mode of action makes the selection of resistant fungal strains highly unlikely.[1][2]
-
Broad-Spectrum Efficacy: Effective against a wide range of fungal diseases, including powdery mildew.[1]
-
Contact Fungicide: Acts on the surface of the plant and directly on the fungal pathogen.
Comparative Performance and Resistance Potential
The primary advantage of this compound in a resistance management program is its low propensity to select for resistant fungal strains. In contrast, single-site inhibitor fungicides, while often highly effective initially, are more vulnerable to resistance development.
| Fungicide Class | Mode of Action | Resistance Risk | Cross-Resistance Potential |
| This compound (Group M2) | Multi-site contact activity | Low | Very Low |
| Demethylation Inhibitors (DMIs - Group 3) | Inhibit sterol biosynthesis | High | High within the group |
| Quinone outside Inhibitors (QoIs - Group 11) | Inhibit mitochondrial respiration | High | High within the group |
| Succinate Dehydrogenase Inhibitors (SDHIs - Group 7) | Inhibit mitochondrial respiration | High | High within the group |
| Benzimidazoles (Group 1) | Inhibit beta-tubulin assembly | High | High within the group |
Experimental Protocols for Fungicide Susceptibility Testing
To assess the potential for cross-resistance and to monitor the sensitivity of fungal populations to various fungicides, standardized susceptibility testing is essential. The broth microdilution method is a widely accepted and standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.[3][4][5][6][7][8] The MIC is the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.[7]
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)
This protocol provides a framework for determining the MIC of fungicides against filamentous fungi.
1. Preparation of Fungal Inoculum:
- Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
- Harvest conidia by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., Tween 80 at 0.05%).
- Filter the suspension through sterile cheesecloth to remove hyphal fragments.
- Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.
2. Preparation of Fungicide Dilutions:
- Prepare a stock solution of each fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Perform serial two-fold dilutions of each fungicide in a 96-well microtiter plate using a sterile liquid medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
- Include a fungicide-free well as a positive growth control and an uninoculated well as a negative control.
3. Inoculation and Incubation:
- Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
- Seal the plates and incubate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the control wells.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined by visual inspection as the lowest fungicide concentration that causes a complete or near-complete inhibition of fungal growth compared to the positive control.
- For some fungicides, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.[6]
Below is a diagram illustrating the workflow for this experimental protocol.
Experimental workflow for the broth microdilution MIC assay.
Signaling Pathways and Mechanisms of Fungicide Resistance
Understanding the molecular basis of fungicide resistance is crucial for developing effective anti-resistance strategies. Single-site fungicides often target specific enzymes in critical metabolic pathways. Mutations in the genes encoding these target proteins can lead to reduced fungicide binding and, consequently, resistance.
For example, resistance to azole fungicides (DMIs) frequently involves mutations in the ERG11 gene, which encodes the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. Similarly, resistance to strobilurins (QoIs) is often associated with mutations in the cytochrome b gene, a component of the mitochondrial respiratory chain.
The diagram below illustrates a simplified signaling pathway for the development of resistance to a single-site fungicide targeting ergosterol biosynthesis.
Simplified pathway of fungicide action and resistance development.
In contrast, the multi-site action of this compound makes it significantly less prone to the selection of such resistance mechanisms. Its activity is not dependent on a single target protein, and therefore, a single gene mutation is unlikely to confer resistance.
Conclusion and Recommendations
The management of fungicide resistance is a critical component of sustainable agriculture. This compound, with its multi-site mode of action and low resistance risk, is a valuable tool in this endeavor.
Recommendations for Researchers and Professionals:
-
Integrate this compound into Resistance Management Programs: Utilize this compound in rotation or as a tank-mix partner with single-site fungicides to reduce the selection pressure for resistance.
-
Conduct Regular Susceptibility Monitoring: Employ standardized methods like the broth microdilution assay to monitor the sensitivity of fungal populations to various fungicides.
-
Investigate Synergistic Combinations: Explore the potential for synergistic interactions between this compound and other fungicides to enhance efficacy and further mitigate resistance development.
-
Educate Growers: Promote the importance of integrated pest management (IPM) strategies, including the responsible use of fungicides, to prolong the effectiveness of existing and new active ingredients.
By adopting a proactive and informed approach to fungicide use, the agricultural community can work towards preserving the efficacy of these vital tools and ensuring long-term crop protection.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. njccwei.com [njccwei.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
Comparative Efficacy of Calcium Polysulfide and Ferrous Sulfate in Hexavalent Chromium Reduction: A Data-Driven Guide
For researchers, scientists, and professionals in drug development and environmental remediation, the selection of an appropriate reducing agent for hexavalent chromium (Cr(VI)) is a critical decision. This guide provides a comprehensive, data-supported comparison of two widely used reductants: calcium polysulfide (CaSₓ) and ferrous sulfate (B86663) (FeSO₄). The following sections detail their performance, optimal conditions, and underlying mechanisms, supported by experimental data and protocols.
Executive Summary
Both this compound and ferrous sulfate are effective in reducing the highly toxic and mobile Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)). Ferrous sulfate has been a traditional choice, known for its rapid reaction kinetics. This compound has emerged as a cost-effective alternative with a longer-lasting reducing capacity in certain environments. The choice between the two often depends on site-specific conditions such as pH, the presence of co-contaminants, and the desired longevity of the treatment. This guide aims to provide the necessary data to make an informed decision.
Performance Comparison
The efficacy of Cr(VI) reduction by this compound and ferrous sulfate is influenced by several factors, including the molar ratio of the reductant to Cr(VI), the pH of the medium, and the presence of other substances. The following tables summarize key performance data from various studies.
This compound Performance Data
| Parameter | Value | Initial Cr(VI) Conc. (mg/L) | pH (Initial/Final) | Cr(VI) Removal (%) | Reference |
| Molar Ratio (CaSₓ/Cr(VI)) | 8.3 to 3.33 | 2.7 to 13.4 | Not Specified | 100 | [1] |
| Stoichiometric Ratio | 1X and 2X | Not Specified (Contaminated Soil) | 6 to 11 / 8-8.5 | >99 (solid-bound) | [2][3][4] |
| Required Dose | ~2.8 mg/L sulfide (B99878) | 1000 µg/L | Not Specified | >95 | [2][5] |
Ferrous Sulfate Performance Data
| Parameter | Value | Initial Cr(VI) Conc. (µg/L) | pH | Cr(VI) Reduction (%) | Reference |
| Molar Ratio (Fe(II)/Cr(VI)) | 3:1 (stoichiometric) | Not Specified | >6.5 | Not Specified | [6] |
| Mass Ratio (Fe:Cr) | 10:1 to 50:1 | 100 | 6.5 - 7.3 | 98.5 - 99.7 | [6][7] |
| Molar Ratio (Cr(VI):Fe(II)) | 1:10 to 1:15 | Not Specified | Not Specified | 73 - 91.9 | [8] |
| Molar Ratio (Cr(VI):Fe(II)) | 1:3 to 1:6 | Not Specified | Not Specified | 44 - 81 | [8] |
| Coagulant Dose | 0.5 g/L | Not Specified (Electroplating Wastewater) | 7 | 83.88 | [9] |
Reaction Mechanisms and Pathways
The reduction of Cr(VI) by this compound and ferrous sulfate proceeds through different chemical pathways. Understanding these mechanisms is crucial for optimizing treatment conditions.
This compound Reduction Pathway
This compound acts as a reducing agent where the sulfide ions are oxidized, and Cr(VI) is reduced to Cr(III). The reaction can be generalized as:
2CrO₄²⁻ + 3S₂²⁻ + 8H₂O → 2Cr(OH)₃ + 6S + 10OH⁻
The process involves the transfer of electrons from the sulfide species to the chromate (B82759) ions, resulting in the precipitation of chromium(III) hydroxide (B78521) and elemental sulfur.
Ferrous Sulfate Reduction Pathway
Ferrous sulfate reduces Cr(VI) in a reaction where Fe(II) is oxidized to Fe(III), and Cr(VI) is reduced to Cr(III). The simplified reaction is:
CrO₄²⁻ + 3Fe²⁺ + 8H₂O → Cr(OH)₃ + 3Fe(OH)₃ + 4H⁺
This reaction is highly pH-dependent and results in the co-precipitation of chromium(III) hydroxide and iron(III) hydroxide.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for batch and column experiments for Cr(VI) reduction.
Batch Reduction Experiment
This protocol is designed to assess the efficiency of the reducing agents in a controlled, closed system.
Methodology:
-
Preparation of Cr(VI) Stock Solution: A stock solution of a known concentration of Cr(VI) is prepared using a soluble chromate salt (e.g., potassium dichromate).
-
pH Adjustment: The pH of the Cr(VI) solution is adjusted to the desired experimental value using acids (e.g., H₂SO₄) or bases (e.g., NaOH).
-
Addition of Reducing Agent: The selected reducing agent, either this compound or ferrous sulfate, is added to the Cr(VI) solution at a predetermined molar ratio.
-
Reaction: The mixture is agitated using a mechanical shaker or magnetic stirrer for a specified duration to ensure complete reaction.
-
Sampling: Aliquots of the mixture are collected at various time intervals to monitor the progress of the reaction.
-
Sample Processing: The collected samples are immediately filtered (e.g., using a 0.45 µm filter) to separate the solid precipitates from the aqueous solution.
-
Analysis: The filtrate is analyzed for the remaining Cr(VI) concentration, typically using the diphenylcarbazide method (U.S. EPA Method 7196A). The solid phase can be analyzed for Cr(III), iron species, and sulfur species using techniques like X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS).
Column Leaching Experiment
This protocol simulates the flow of contaminated groundwater through a reactive zone and evaluates the long-term performance of the reducing agent.
Methodology:
-
Column Packing: A glass or acrylic column is packed with either Cr(VI)-contaminated soil or a clean sand matrix that will be subsequently contaminated.
-
Introduction of Reductant: The reducing agent (this compound or ferrous sulfate solution) is injected into the column to create a reactive barrier.
-
Leaching: A solution simulating groundwater with a known concentration of Cr(VI) is continuously pumped through the column at a fixed flow rate.
-
Effluent Collection: The liquid exiting the column (effluent) is collected at regular time intervals.
-
Effluent Analysis: The collected effluent samples are analyzed for Cr(VI) concentration, pH, and potentially for the concentration of the reductant and its byproducts.
-
Solid Phase Analysis: Upon completion of the experiment, the column is dismantled, and the solid material is sectioned. Each section is analyzed to determine the spatial distribution of Cr(VI), Cr(III), and the reaction byproducts.
Concluding Remarks
The selection between this compound and ferrous sulfate for Cr(VI) reduction should be based on a thorough evaluation of the specific application's requirements. Ferrous sulfate offers rapid reduction but may require more frequent reapplication and careful pH control.[6][7][10] this compound, while potentially having slower initial kinetics, can provide a longer-lasting reducing environment.[2][3] The presence of other contaminants, such as iron oxides in soil, can also influence the effectiveness of these reductants, in some cases even catalyzing the reduction process.[11][12] This guide provides the foundational data and experimental frameworks to assist researchers and professionals in making a scientifically sound choice for their Cr(VI) remediation or treatment needs.
References
- 1. files.secure.website [files.secure.website]
- 2. researchgate.net [researchgate.net]
- 3. This compound treatment of Cr(VI)-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of hexavalent chromium treatment in contaminated soil by this compound and green-tea nanoscale zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound as a Reducing Agent for the Restoration of a Cr(VI)-Contaminated Aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 7. Hexavalent chromium removal by reduction with ferrous sulfate, coagulation, and filtration: a pilot-scale study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Ferrous Ion for the Reductive Degradation of Hexavalent Chromium [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. procedia-esem.eu [procedia-esem.eu]
- 11. Reduction and stabilization of Cr(VI) in soil by using this compound: Catalysis of natural iron oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Calcium Polysulfide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of calcium polysulfide is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, aligning with established safety protocols.
This compound, a common reagent in various chemical processes, is a corrosive material with a high pH that requires careful management to mitigate risks.[1] A primary hazard associated with this compound is its potential to release highly toxic and flammable hydrogen sulfide (B99878) gas upon contact with acids or acidic materials.[2][3][4][5] Therefore, strict adherence to safety and disposal protocols is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (Butyl Rubber or Neoprene are recommended).[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator should be available, especially in case of spills or if working in a poorly ventilated area.[6]
An eye wash station and a safety shower must be readily accessible in the work area.[4]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| pH | 10.0 - 12.0 | [2][6] |
| Specific Gravity | 1.23 - 1.28 g/mL | [2][5] |
| Appearance | Deep red/orange liquid | [2][4] |
| Odor | Pungent, rotten eggs (Hydrogen Sulfide) | [2][4][6] |
Step-by-Step Disposal Protocol
While this compound as shipped may not meet the criteria of a hazardous waste under RCRA 40 CFR 261, all disposal must be conducted in accordance with local, state, and federal regulations.[2][4] The following protocol outlines a recommended procedure for the safe disposal of small laboratory quantities of this compound.
Experimental Protocol: Chemical Neutralization for Disposal
This protocol is adapted from spill cleanup procedures and is intended for experienced technical personnel.
Objective: To neutralize the hazardous characteristics of this compound before disposal.
Materials:
-
This compound waste
-
Alkaline hypochlorite (B82951) solution (e.g., bleach)
-
Sodium thiosulfate (B1220275) solution (dilute)
-
Dilute acid solution (e.g., hydrochloric acid or sulfuric acid)
-
Sodium bicarbonate
-
Appropriate waste containers
-
pH indicator strips
Procedure:
-
Preparation: Conduct the procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn.
-
Sulfide Oxidation: Slowly and with stirring, add an alkaline hypochlorite solution to the this compound waste. This step aims to oxidize the sulfide.
-
Hypochlorite Neutralization: After the sulfide has been destroyed, neutralize the excess hypochlorite by adding a dilute solution of sodium thiosulfate.
-
Alkalinity Neutralization: Carefully neutralize the remaining alkalinity of the solution by adding a dilute acid. Monitor the pH closely using pH indicator strips to avoid excess acidity, which could release hydrogen sulfide gas.
-
Final pH Adjustment: Liberally cover the neutralized solution with sodium bicarbonate to ensure a final neutral pH.
-
Disposal: The final neutralized solution and any precipitated solids should be collected in a designated waste container. Dispose of the container in accordance with all local, state, and federal regulations.[2][4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Spill Response Plan
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear the recommended protective equipment, including respiratory protection.[4]
-
Containment: Dike the spill area to prevent it from spreading or entering drains or sewers.[2][4]
-
Absorption: Absorb the liquid using sand or a commercial absorbent.[2][4]
-
Collection: Place the absorbed material into approved containers for disposal.[2][4]
-
Decontamination: The spill area can then be decontaminated using the chemical neutralization procedure described above.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Calcium polysulfide
Essential Safety and Handling of Calcium Polysulfide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure to this hazardous material. The vapor and mist can cause irreversible eye damage, while both vapor and liquid can lead to skin and respiratory tract irritation.[1] Ingestion is particularly dangerous as it can cause corrosion of the gastrointestinal tract and lead to the release of highly toxic hydrogen sulfide (B99878) gas.[1]
Summary of Required Personal Protective Equipment:
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical worker's goggles and a full-face shield.[1] | Protects against vapor, mist, and liquid splashes which can cause irreversible eye irritation and corneal damage.[1] Do not wear contact lenses.[1] |
| Skin Protection | - Full-body chemical suit.- Chemical-resistant gloves (Viton, Butyl Rubber, or Neoprene).[2]- Chemical-resistant boots.[2]- Chemical-resistant apron when mixing, loading, or cleaning equipment.[3] | Prevents skin contact and absorption of vapor or liquid, which can cause irritation and burns.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator with a hydrogen sulfide (H2S) gas cartridge.[1] | Protects against inhalation of irritating vapors and mists, particularly hydrogen sulfide gas.[1] |
Emergency Equipment and Engineering Controls
Immediate access to safety equipment is crucial in the event of an exposure.
| Equipment/Control | Requirement |
| Ventilation | Use in a well-ventilated area with local exhaust to maintain airborne exposure below limits.[1][4] |
| Safety Shower & Eyewash | A sink, safety shower, and eyewash fountain must be available in the work area.[1] |
| Oxygen | Have oxygen readily available.[1] |
Operational Plan for Safe Handling
Following a structured, step-by-step procedure is essential for minimizing risks associated with this compound.
Preparation and Handling:
-
Ventilation: Ensure adequate local exhaust ventilation to control vapor and mist.[1][4]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.
-
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not swallow the material.[1]
-
Handle in a well-ventilated place.[4]
-
Use non-sparking tools.[4]
-
Prevent fire caused by electrostatic discharge.[4]
-
Crucially, NO contact with acids. [4] Contact with acids will produce highly toxic and flammable hydrogen sulfide gas.[1][3]
-
Storage:
-
Store away from incompatible materials such as acids, acidic materials, and oxidizers.[1][2]
-
Store in an area without drain or sewer access.[4]
Spill and Leak Procedure:
-
Immediate Action: Shut off the release if it is safe to do so.[1]
-
Containment: Dike the spill area with inert, neutral, or alkaline material like sand, earth, or a commercial absorbent to prevent runoff into sewers or waterways.[1][3] Do not use acidic cleaning materials.[1]
-
Cleanup:
-
Wear all recommended PPE.[1]
-
Absorb the liquid with sand or another suitable absorbent.[4]
-
Use a stiff broom to mix the absorbent thoroughly.[1]
-
Sweep up the absorbed material and place it in an approved, disposable container for recovery or disposal.[1][4]
-
Scrub the contaminated area with detergent soap and water using a stiff broom.[1]
-
Disposal Plan:
-
Waste Classification: As shipped, this compound may not meet the criteria of a hazardous waste under RCRA 40 CFR 261.[1][2] However, contaminated cleanup materials may be hazardous.[1]
-
Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations.[1][2] Consult with local or state officials for proper disposal methods.[1] All contaminated materials should be placed in disposable containers and buried in an approved dumping area.[1]
Emergency Procedures for Exposure
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | 1. Move the victim to fresh air immediately.[1]2. If not breathing, administer artificial respiration (do not use the mouth-to-mouth method if the material was ingested or inhaled).[1]3. If breathing is difficult, administer oxygen.[2]4. Seek immediate medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes using an eyewash fountain.[1]2. Lift the upper and lower eyelids to rinse under them.[1]3. Remove contact lenses if present and easy to do so, and continue rinsing.[4]4. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately wash all affected areas with plenty of soap and water for at least 15 minutes under a safety shower.[1]2. Remove contaminated clothing and shoes while washing.[1]3. Do not attempt to neutralize with chemical agents.[1]4. Seek medical attention if irritation develops or persists.[4] |
| Ingestion | 1. Seek immediate medical attention.[2]2. Do NOT induce vomiting unless directed by medical personnel.[2]3. If the person is able to swallow, have them sip a glass of water.[5]4. Never give anything by mouth to an unconscious person.[2] |
Visualizing Safety Protocols
To better illustrate the procedural flow of handling a this compound spill, the following diagram outlines the necessary steps from initial response to final cleanup.
Caption: Workflow for a safe response to a this compound spill.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
